molecular formula C9H13NO3 B1323020 Ethyl 5-propylisoxazole-3-carboxylate CAS No. 91240-31-2

Ethyl 5-propylisoxazole-3-carboxylate

Cat. No.: B1323020
CAS No.: 91240-31-2
M. Wt: 183.2 g/mol
InChI Key: VSYYQHJRGRPPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-propylisoxazole-3-carboxylate is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-propylisoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-propylisoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-propyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-3-5-7-6-8(10-13-7)9(11)12-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYYQHJRGRPPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the Isoxazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 5-propylisoxazole-3-carboxylate from Ethyl Propiolate

The isoxazole ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties. As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole core is a key pharmacophore in a range of therapeutic agents, exhibiting anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2] The synthesis of specifically substituted isoxazoles, such as Ethyl 5-propylisoxazole-3-carboxylate, is therefore of significant interest to researchers in drug discovery and development.

This guide provides a comprehensive, technically-grounded methodology for the synthesis of Ethyl 5-propylisoxazole-3-carboxylate. The core of this synthesis is the [3+2] cycloaddition reaction, a powerful and convergent method for constructing five-membered rings.[1][3] We will explore the synthesis from ethyl propiolate, focusing on the in situ generation of the requisite nitrile oxide from an aldoxime precursor. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the causality behind the experimental choices, ensuring both reproducibility and intellectual rigor.

Core Synthetic Strategy: The 1,3-Dipolar Cycloaddition

The primary transformation in this synthesis is a 1,3-dipolar cycloaddition between an alkyne (the dipolarophile) and a nitrile oxide (the 1,3-dipole).[4][5] This reaction is a cornerstone of heterocyclic chemistry, allowing for the rapid assembly of the isoxazole ring in a single, atom-economical step.

  • The Dipolarophile: Ethyl propiolate (HC≡CCO₂Et) serves as the two-carbon component. It is an activated alkyne, with the electron-withdrawing ethyl carboxylate group influencing the regioselectivity of the cycloaddition.[6][7]

  • The 1,3-Dipole: Propanenitrile oxide (CH₃CH₂C≡N⁺-O⁻) is the three-atom component. Due to its instability, it is not typically isolated but is generated in situ immediately prior to or during the reaction with the dipolarophile.[8][9]

The most common and practical laboratory method for generating propanenitrile oxide is through the oxidation of butanal oxime. This precursor is readily synthesized from butanal and hydroxylamine.[10][11]

Reaction Workflow Overview

The overall synthetic pathway can be visualized as a two-stage process, beginning with the formation of the oxime, followed by the key cycloaddition step.

G cluster_0 Stage 1: Oxime Formation cluster_1 Stage 2: [3+2] Cycloaddition Butanal Butanal ButanalOxime Butanal Oxime Butanal->ButanalOxime Condensation Hydroxylamine Hydroxylamine·HCl Hydroxylamine->ButanalOxime ButanalOxime_ref Butanal Oxime EthylPropiolate Ethyl Propiolate TargetMolecule Ethyl 5-propylisoxazole-3-carboxylate EthylPropiolate->TargetMolecule NitrileOxide Propanenitrile Oxide (in situ) NitrileOxide->TargetMolecule ButanalOxime_ref->NitrileOxide Oxidation

Caption: High-level workflow for the synthesis.

Mechanistic Insights: Regioselectivity in Nitrile Oxide Cycloadditions

The reaction between an unsymmetrical alkyne like ethyl propiolate and propanenitrile oxide can theoretically yield two regioisomers. The regiochemical outcome is governed by a combination of steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory.[8]

The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the bond formation. For electron-deficient alkynes like ethyl propiolate, the reaction is generally dominated by the HOMO(alkyne)-LUMO(nitrile oxide) interaction, which favors the formation of the 5-substituted isoxazole.

Caption: The concerted [3+2] cycloaddition mechanism.

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Butanal has a strong odor, and ethyl propiolate is a lachrymator.

Part A: Synthesis of Butanal Oxime

This protocol describes a robust, catalyst-free method for preparing the nitrile oxide precursor.[10][11]

Materials:

  • Butanal (freshly distilled for best results)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve butanal (1.0 eq, e.g., 5.0 g) in a 1:1 mixture of methanol and water (40 mL).

  • To this stirring solution, add hydroxylamine hydrochloride (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The reaction is typically complete within 1-2 hours, indicated by the disappearance of the butanal spot.

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and partition the layers.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Combine all organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield butanal oxime as a colorless oil. The product is often used in the next step without further purification.

Part B: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

This procedure details the core cycloaddition reaction via in situ generation of propanenitrile oxide using a common household bleach solution as the oxidant.[2][12]

Materials:

  • Butanal oxime (from Part A)

  • Ethyl propiolate

  • Dichloromethane (DCM) or another suitable solvent

  • Aqueous sodium hypochlorite solution (NaOCl, ~5-6% household bleach)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • In a 250 mL round-bottom flask, dissolve butanal oxime (1.0 eq, e.g., 1.80 mmol) and ethyl propiolate (1.8 eq, e.g., 3.27 mmol) in dichloromethane (50 mL).[12]

  • Cool the flask in an ice-water bath to 0-5 °C. This is crucial to control the exothermicity of the oxidation and to minimize side reactions, such as the dimerization of the nitrile oxide.

  • While stirring vigorously, add the aqueous sodium hypochlorite solution (2.7 eq, e.g., 4.88 mmol) dropwise via a pressure-equalizing dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (12-16 hours).

  • Monitor the reaction by TLC (hexane:ethyl acetate 3:1) until the butanal oxime is consumed.

Part C: Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel and add 50 mL of deionized water. Separate the layers.

  • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.

  • Purify the crude oil by flash column chromatography on silica gel.[4][13]

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) is typically effective.

    • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 5-propylisoxazole-3-carboxylate as a purified liquid.

Data Summary and Expected Outcome

The following table provides a summary of the key reaction parameters and expected results for the cycloaddition step. Yields are representative and can vary based on the purity of starting materials and reaction scale.

ParameterValue/ConditionRationale
Reactants Butanal Oxime, Ethyl PropiolatePrecursor to the 1,3-dipole and the dipolarophile, respectively.
Stoichiometry ~1.8 eq of Ethyl PropiolateUsing an excess of the stable dipolarophile helps to trap the unstable nitrile oxide as it forms, minimizing dimerization.
Oxidant Sodium Hypochlorite (aq)A readily available, inexpensive, and effective oxidant for generating nitrile oxides from oximes in situ.[2][12]
Solvent Dichloromethane (DCM)A common solvent that dissolves both reactants well and is relatively inert under the reaction conditions.[12]
Temperature 0 °C to Room Temp.Initial cooling controls the rate of nitrile oxide formation and prevents decomposition/dimerization. The reaction then proceeds to completion at ambient temperature.
Reaction Time 12-16 hours (overnight)Allows for the complete consumption of the limiting reagent.
Typical Yield 60-75% (after purification)This is a typical range for this type of cycloaddition reaction.

References

  • 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. Journal of Organometallic Chemistry.[Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.[Link]

  • Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters.[Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.[Link]

  • Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters.[Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters.[Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.[Link]

  • Cycloadditions with Nitrile Oxides. YouTube.[Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.[Link]

  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley Online Library.[Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.[Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central.[Link]

  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing.[Link]

  • Isoxazole synthesis. Organic Chemistry Portal.[Link]

  • One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. PubMed Central.[Link]

  • Construction of Isoxazole ring: An Overview. IntechOpen.[Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Survey in Fisheries Sciences.[Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal.[Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.[Link]

  • Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. ResearchGate.[Link]

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal.[Link]

  • Ethyl propiolate. SciSpace.[Link]

  • Ethyl propiolate. Wikipedia.[Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses.[Link]

Sources

A Technical Guide to the Synthesis of Ethyl 5-propylisoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Chemical Researchers and Pharmaceutical Development Professionals

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis is a cornerstone of modern heterocyclic chemistry, with the 1,3-dipolar cycloaddition reaction representing one of the most efficient and versatile methods for its construction. This technical guide provides a comprehensive overview of the synthesis of a model compound, Ethyl 5-propylisoxazole-3-carboxylate, through the regioselective [3+2] cycloaddition of an in situ generated nitrile oxide and a terminal alkyne. We will explore the underlying reaction mechanism, provide detailed experimental protocols, discuss the rationale behind procedural choices, and outline methods for product characterization, offering researchers a practical and scientifically grounded resource for implementation and optimization.

Introduction: The Significance of the Isoxazole Moiety

Isoxazole derivatives are integral to drug discovery and development, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antibiotic, and kinase inhibitory functions.[1] The unique electronic properties of the five-membered nitrogen-oxygen heterocycle contribute to its ability to act as a versatile pharmacophore, engaging in critical non-covalent interactions such as hydrogen bonding and π–π stacking with biological targets.[1]

The construction of the isoxazole ring is most elegantly achieved through the 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions.[2][3] This reaction involves the combination of a 1,3-dipole (in this case, a nitrile oxide) and a dipolarophile (an alkyne or alkene) to form a five-membered ring in a highly controlled manner.[2] This guide focuses on a specific application: the synthesis of Ethyl 5-propylisoxazole-3-carboxylate, a representative 3,5-disubstituted isoxazole.

The Core Reaction: Mechanism of 1,3-Dipolar Cycloaddition

The synthesis hinges on a [3+2] cycloaddition, a concerted pericyclic reaction where a three-atom π-system (the 1,3-dipole) reacts with a two-atom π-system (the dipolarophile).[4][5]

Key Components:

  • 1,3-Dipole: Ethoxycarbonylformonitrile oxide, generated in situ.

  • Dipolarophile: 1-Pentyne, a terminal alkyne.

The reaction proceeds through a concerted mechanism, meaning bond formation occurs in a single step through a cyclic transition state.[4] This high degree of orbital control is responsible for the reaction's excellent stereospecificity and regioselectivity.

In Situ Generation of the Nitrile Oxide

Nitrile oxides are highly reactive and unstable intermediates prone to dimerization into furoxans (1,2,5-oxadiazole N-oxides).[6] To mitigate this side reaction and ensure efficient trapping by the dipolarophile, the nitrile oxide is generated in situ from a stable precursor. The most common and effective precursor for this synthesis is Ethyl 2-chloro-2-(hydroxyimino)acetate.[4]

The generation involves the dehydrohalogenation of the hydroximoyl chloride using a mild, non-nucleophilic base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃).[4] The base abstracts the acidic hydroxyl proton, and the subsequent elimination of a chloride ion yields the transient ethoxycarbonylformonitrile oxide.

Caption: In situ generation of the nitrile oxide from its precursor.

Regioselectivity: An FMO Perspective

The reaction between the unsymmetrical nitrile oxide and unsymmetrical 1-pentyne can theoretically yield two regioisomers. However, the formation of Ethyl 5-propylisoxazole-3-carboxylate is overwhelmingly favored. This regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In the case of the reaction between an electron-deficient nitrile oxide (due to the ester group) and a terminal alkyne, the dominant interaction is between the HOMO of the alkyne (dipolarophile) and the LUMO of the nitrile oxide (dipole). The orbital coefficients are largest on the terminal carbon of the alkyne's HOMO and the carbon atom of the nitrile oxide's LUMO. This alignment leads to the formation of the C-C bond between these two atoms, placing the propyl group at the 5-position of the resulting isoxazole ring.

Experimental Guide: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

This section provides a detailed, step-by-step protocol based on established methodologies for 1,3-dipolar cycloadditions.[1][4]

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Key Properties
Ethyl 2-chloro-2-(hydroxyimino)acetate14337-43-0151.55Solid, stable precursor. Store at 2-8°C.
1-Pentyne627-19-068.12Liquid, terminal alkyne (dipolarophile).[7]
Triethylamine (Et₃N)121-44-8101.19Liquid, mild organic base.
Ethyl Acetate (EtOAc)141-78-688.11Reaction solvent.
Saturated Sodium Bicarbonate SolutionN/AN/AUsed for aqueous work-up.
Brine (Saturated NaCl Solution)N/AN/AUsed for aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Silica Gel (for chromatography)7631-86-960.08Stationary phase for purification.
Step-by-Step Protocol

Experimental_Workflow A 1. Setup & Reagent Prep B 2. In Situ Nitrile Oxide Generation (Slow addition of Et3N) A->B Dissolve precursor in EtOAc at 0°C C 3. Cycloaddition (Addition of 1-Pentyne) B->C Stir for 30 min D 4. Reaction Monitoring (TLC) C->D Allow to warm to RT Stir for 12-24h E 5. Aqueous Work-up (Quenching & Extraction) D->E Reaction complete F 6. Purification (Column Chromatography) E->F Isolate crude product G 7. Characterization (NMR, MS, IR) F->G Obtain pure product

Sources

Cyclocondensation reaction to prepare Ethyl 5-propylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cyclocondensation Reaction for the Preparation of Ethyl 5-propylisoxazole-3-carboxylate

Authored by a Senior Application Scientist

Abstract

Isoxazole derivatives are foundational scaffolds in medicinal chemistry and drug development, valued for their diverse biological activities. This guide provides a comprehensive, in-depth exploration of the synthesis of Ethyl 5-propylisoxazole-3-carboxylate, a key intermediate for more complex molecular architectures. We will dissect the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, moving beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer field-proven strategies for optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous understanding of this essential heterocyclic synthesis.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in modern pharmacology.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory, anticancer, antibacterial, and antiviral drugs.[2][3] The specific target of this guide, Ethyl 5-propylisoxazole-3-carboxylate, serves as a versatile building block. The ester at the 3-position allows for further elaboration into amides or other derivatives, while the propyl group at the 5-position provides a lipophilic handle, making this a valuable starting point for library synthesis and lead optimization campaigns.[4][5]

Classic routes to the isoxazole core primarily involve two strategies: the 1,3-dipolar cycloaddition of nitrile oxides to alkynes and the condensation of hydroxylamine with 1,3-dicarbonyl compounds.[6][7] This guide focuses on the latter, a robust and highly reliable method that offers predictable regioselectivity for the synthesis of 3,5-disubstituted isoxazoles.[2][8]

The Core Reaction: Cyclocondensation of a β-Ketoester

The synthesis of Ethyl 5-propylisoxazole-3-carboxylate is achieved through the cyclocondensation of Ethyl 2,4-dioxoheptanoate with hydroxylamine hydrochloride . This reaction elegantly constructs the heterocyclic ring in a single, efficient step.

Mechanistic Insights: A Step-by-Step Dissection

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The process is not merely a mixing of reagents but a controlled sequence of nucleophilic attack, intermediate formation, and dehydration.[9][10]

  • Initial Nucleophilic Attack : The reaction commences with the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on one of the carbonyl carbons of Ethyl 2,4-dioxoheptanoate. The C4 ketone is significantly more electrophilic and sterically accessible than the C2 ketone, which is part of a β-ketoester system. This preferential attack dictates the final regiochemistry of the product.

  • Formation of the Monoxime Intermediate : This initial attack leads to a tetrahedral intermediate which quickly eliminates water to form a monoxime.[9] This intermediate is the critical branch point; its stability and subsequent reactivity drive the cyclization.

  • Intramolecular Cyclization : The oxygen atom of the newly formed oxime now acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon at the C2 position. This ring-closing step forms a five-membered heterocyclic intermediate, a 5-hydroxy-isoxazoline.[9]

  • Dehydration and Aromatization : The final step is the acid- or base-catalyzed elimination of a water molecule from the 5-hydroxy-isoxazoline intermediate.[9] This dehydration step is thermodynamically favorable as it results in the formation of the stable, aromatic isoxazole ring system.

Below is a diagram illustrating the logical progression of the reaction mechanism.

G cluster_reactants Reactants cluster_process Reaction Mechanism cluster_product Product R1 Ethyl 2,4-dioxoheptanoate P1 Nucleophilic Attack on C4 Ketone R1->P1 R2 Hydroxylamine Hydrochloride (NH₂OH·HCl) R2->P1 P2 Formation of Monoxime Intermediate P1->P2 P3 Intramolecular Cyclization (Oxime O attacks C2) P2->P3 P4 Formation of 5-Hydroxy Isoxazoline P3->P4 P5 Dehydration & Aromatization P4->P5 Prod Ethyl 5-propylisoxazole-3-carboxylate P5->Prod

Caption: Reaction mechanism for isoxazole synthesis.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be robust and reproducible. Each step includes justifications to foster a deeper understanding and allow for informed modifications.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
Ethyl 2,4-dioxoheptanoate186.215.00 g26.851.0
Hydroxylamine HCl69.492.05 g29.501.1
Sodium Acetate82.032.42 g29.501.1
Ethanol (Absolute)-50 mL--
Ethyl Acetate-150 mL-For Workup
Saturated NaCl (Brine)-50 mL-For Workup
Anhydrous MgSO₄---For Drying
Silica Gel (230-400 mesh)---For Chromatography
Step-by-Step Procedure
  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2,4-dioxoheptanoate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.1 eq).

    • Expertise Note: Hydroxylamine is typically used as its hydrochloride salt for stability. A weak base like sodium acetate is added in situ to liberate the free hydroxylamine needed for the reaction without creating a strongly basic environment that could promote side reactions like ester hydrolysis.[11] Using a slight excess (1.1 eq) of the hydroxylamine reagent ensures the complete conversion of the limiting 1,3-dicarbonyl starting material.[12]

  • Cyclocondensation : Add 50 mL of absolute ethanol to the flask. Stir the mixture and heat it to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 4-6 hours.

    • Expertise Note: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and has an appropriate boiling point for the reaction to proceed at a reasonable rate.[7] The reaction progress should be monitored to determine the optimal reflux time.

  • Reaction Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Use a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting β-ketoester spot (visualized with a potassium permanganate stain) indicates the completion of the reaction.

  • Workup and Extraction :

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

    • Combine the organic layers and wash them once with 50 mL of saturated sodium chloride (brine).

    • Expertise Note: The brine wash helps to remove any remaining water from the organic layer and aids in breaking up emulsions, leading to a cleaner separation.

  • Drying and Filtration : Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent, and wash the solid with a small amount of ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure to obtain the crude product as an oil. Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).

    • Expertise Note: Gradient elution is crucial for separating the nonpolar product from any polar impurities or unreacted starting materials. The fractions containing the pure product (identified by TLC) are combined.

  • Final Product : Concentrate the combined pure fractions on a rotary evaporator to yield Ethyl 5-propylisoxazole-3-carboxylate as a clear or pale yellow oil. Determine the final yield. Typical yields for this reaction range from 75-90%.

Experimental Workflow Diagram

G A 1. Reagent Combination (Diketone, NH₂OH·HCl, NaOAc in EtOH) B 2. Heat to Reflux (4-6 hours) A->B C 3. Monitor by TLC B->C D 4. Cool & Evaporate Solvent C->D Reaction Complete E 5. Aqueous Workup (H₂O / Ethyl Acetate Extraction) D->E F 6. Dry Organic Layer (Anhydrous MgSO₄) E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Pure Product (NMR, IR, MS) G->H

Caption: Step-by-step experimental workflow.

Optimization and Troubleshooting

Even robust protocols can encounter issues. A proactive approach to optimization and troubleshooting is the hallmark of an experienced scientist.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product decomposition. 3. Inefficient extraction.1. Increase reaction time and monitor by TLC until starting material is consumed. 2. Avoid excessively high temperatures; ensure reflux is gentle. Consider alternative energy sources like ultrasound, which can increase yields at lower temperatures.[13][14] 3. Perform additional extractions (4-5 times) during workup.
Formation of Side Products 1. Reaction conditions too harsh (e.g., strong base). 2. Presence of impurities in starting materials.1. Ensure a weak base like sodium acetate is used. Alternatively, running the reaction in a solvent like acetic acid can favor the desired product.[7] 2. Purify starting materials before the reaction if their purity is questionable.
Difficult Purification 1. Product co-elutes with impurities. 2. Product is unstable on silica gel.1. Adjust the polarity of the eluent system for chromatography. A shallower gradient may be required. 2. Consider using a different stationary phase, such as alumina, or an alternative purification method like preparative HPLC.[12]

Product Characterization

Unambiguous characterization of the final product is essential to validate the success of the synthesis.

  • ¹H NMR : Expect characteristic signals for the propyl group (a triplet and a sextet), the ethyl ester group (a quartet and a triplet), and a key singlet for the proton on the isoxazole ring (C4-H), typically in the range of 6.0-7.0 ppm.

  • ¹³C NMR : Look for signals corresponding to the aromatic carbons of the isoxazole ring, the carbonyl carbon of the ester, and the aliphatic carbons of the propyl and ethyl groups.

  • Mass Spectrometry (MS) : The molecular ion peak corresponding to the mass of the product (C₉H₁₃NO₃, MW = 183.20 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy : Key stretches to identify include the C=O of the ester group (~1720-1740 cm⁻¹) and C=N/C=C stretches of the isoxazole ring (~1500-1650 cm⁻¹).

Safety and Handling

  • Hydroxylamine hydrochloride is an irritant to the skin, eyes, and respiratory system. It is harmful if swallowed and may be absorbed through the skin. It is also a possible mutagen.[15] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl 2,4-dioxoheptanoate and other organic reagents and solvents should be handled with standard laboratory precautions. Avoid inhalation of vapors and contact with skin.

  • The reflux procedure should be conducted with care, ensuring the condenser has adequate water flow and the system is not sealed.

By adhering to the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize Ethyl 5-propylisoxazole-3-carboxylate, a valuable intermediate for advancing drug discovery and development programs.

References

  • Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters. Retrieved from [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of isoxazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Diazocarbonyl and Related Compounds in the Synthesis of Azoles. (n.d.). MDPI. Retrieved from [Link]

  • Optimization of reaction conditions for the synthesis of isoxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Retrieved from [Link]

  • Cyclocondensation reaction of enones 4 with hydroxylamine hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclization with hydroxylamine hydrochloride: Significance and symbolism. (2024). SciSpace. Retrieved from [Link]

  • Cyclocondensation of Hydroxylamine with 1,3-Bis(het)arylmonothio 1,3-Diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 3,5-Bis(het)arylisoxazoles with Complementary Regioselectivity. (2011). ChemInform. Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2011). De Gruyter. Retrieved from [Link]

  • Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2025). Zanco Journal of Medical Sciences. Retrieved from [Link]

  • Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2015). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • synthesis of isoxazoles. (2019). YouTube. Retrieved from [Link]

  • STUDY OF THE CONDENSATION OF HYDROXYLAMINE HYDROCHLORIDE, SEMICARBAZIDE AND THIOSEMICARBAZIDE WITH LONG CHAIN ALKYL ISATINS. (2022). Journal de la Société Marocaine de Chimie. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. Retrieved from [Link]

  • Hydroxylammonium chloride. (2023). Sciencemadness Wiki. Retrieved from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2014). ResearchGate. Retrieved from [Link]

  • Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. (2016). ResearchGate. Retrieved from [Link]

  • Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. (1970). Canadian Journal of Chemistry. Retrieved from [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Retrieved from [Link]

  • ethyl 3-isoxazolecarboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents.
  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

Sources

Spectroscopic characterization of Ethyl 5-propylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-propylisoxazole-3-carboxylate

This guide provides a comprehensive technical overview of the analytical methodologies required for the complete spectroscopic characterization of Ethyl 5-propylisoxazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to ensure robust structural elucidation and compound verification.

Introduction: The Imperative for Spectroscopic Verification

Ethyl 5-propylisoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core, a functionality prevalent in many biologically active molecules. The precise arrangement of its constituent atoms and functional groups is critical to its chemical reactivity and potential pharmacological activity. Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for its use in any research or development context.

Spectroscopic analysis provides the empirical data necessary to build a molecule's structural identity from the ground up. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary pieces of the structural puzzle.[1][2] This guide details the application of these techniques, focusing not just on the protocols but on the causal relationships between molecular structure and spectral output, creating a self-validating analytical framework.[3]

Molecular Structure and Predicted Spectral Features

The foundational step in any spectroscopic analysis is to propose a structure and predict the expected spectral data. This predictive approach allows for a targeted and efficient interpretation of the experimental results.

Molecular Formula: C₉H₁₃NO₃ Molecular Weight: 183.20 g/mol

molecule cluster_ethyl_ester Ethyl Ester Group cluster_isoxazole Isoxazole Ring cluster_propyl Propyl Group C_carbonyl C6(O) O_ether O2 C_carbonyl->O_ether O_carbonyl O3 C_carbonyl->O_carbonyl = CH2_ethyl C7H₂ O_ether->CH2_ethyl CH3_ethyl C8H₃ CH2_ethyl->CH3_ethyl C3 C3 C3->C_carbonyl C4 C4H C3->C4 C5 C5 C4->C5 N N C5->N CH2_a C9H₂ C5->CH2_a O1 O1 N->O1 O1->C3 CH2_b C10H₂ CH2_a->CH2_b CH3_propyl C11H₃ CH2_b->CH3_propyl

Caption: Molecular structure of Ethyl 5-propylisoxazole-3-carboxylate with atom numbering for NMR assignment.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen framework of a molecule, revealing the number of distinct proton environments, their neighboring protons, and their relative quantities.[4][5]

Experimental Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of Ethyl 5-propylisoxazole-3-carboxylate.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals obscuring the analyte's spectrum.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of organic protons (typically 0-12 ppm).

workflow Sample Sample Weighing (~5-10 mg) Solvent Dissolution in CDCl₃ with TMS Standard Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Acquire Data Acquisition (400 MHz Spectrometer) Tube->Acquire Process Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Interpret Spectral Interpretation (Chemical Shift, Integration, Multiplicity) Process->Interpret

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Spectral Interpretation

The structure suggests six distinct proton signals. The deshielding effects of the electronegative oxygen and nitrogen atoms, as well as the aromatic character of the isoxazole ring, are the primary determinants of the chemical shifts.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale for Chemical Shift
H8 (Ethyl -CH₃)1.3 - 1.5Triplet (t)3HAliphatic protons coupled to two H7 protons.
H7 (Ethyl -CH₂)4.3 - 4.5Quartet (q)2HDeshielded by the adjacent ester oxygen (O2); coupled to three H8 protons.
H11 (Propyl -CH₃)0.9 - 1.1Triplet (t)3HTerminal aliphatic protons coupled to two H10 protons.
H10 (Propyl -CH₂)1.7 - 1.9Sextet2HAliphatic protons coupled to H11 (3) and H9 (2) protons.
H9 (Propyl -CH₂)2.8 - 3.0Triplet (t)2HDeshielded by direct attachment to the isoxazole ring (C5); coupled to two H10 protons.
H4 (Isoxazole -CH)6.5 - 6.7Singlet (s)1HProton on an aromatic-like heterocyclic ring; no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule, providing a carbon "fingerprint."[6]

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. Data is typically acquired on the same instrument using a carbon-observe probe.

  • Technique: Employ broadband proton decoupling to ensure each unique carbon signal appears as a sharp singlet.

  • Data Acquisition: A greater number of scans is required due to the low natural abundance of the ¹³C isotope. Key parameters include a wider spectral width (0-220 ppm) and a longer relaxation delay if quantitative analysis is needed (though not standard for routine characterization).

workflow Sample Sample from ¹H NMR Prep Acquire Data Acquisition (Proton-Decoupled) Sample->Acquire Process Data Processing (Fourier Transform, Baseline Correction) Acquire->Process Interpret Spectral Interpretation (Chemical Shift vs. Carbon Type) Process->Interpret

Caption: Workflow for ¹³C NMR analysis.

Spectral Interpretation

The molecule has 9 unique carbon atoms, and thus 9 distinct signals are expected in the proton-decoupled spectrum.

Carbon Assignment Predicted δ (ppm) Rationale for Chemical Shift
C6 (Ester C=O)158 - 162Carbonyl carbon, highly deshielded due to sp² hybridization and bonding to two oxygen atoms.[6]
C5 (Isoxazole C)172 - 176sp² carbon of the heterocyclic ring, significantly deshielded by attachment to N and the propyl group.
C3 (Isoxazole C)155 - 159sp² carbon of the heterocyclic ring, deshielded by attachment to O1 and the ester group.
C4 (Isoxazole CH)100 - 105sp² carbon of the heterocyclic ring; typically appears more upfield than other ring carbons.
C7 (Ethyl -CH₂)61 - 63sp³ carbon deshielded by the adjacent ether oxygen (O2).
C9 (Propyl -CH₂)27 - 29sp³ carbon deshielded by attachment to the isoxazole ring.
C10 (Propyl -CH₂)20 - 22Standard aliphatic sp³ carbon.
C8 (Ethyl -CH₃)13 - 15Standard aliphatic sp³ carbon.
C11 (Propyl -CH₃)13 - 15Standard aliphatic sp³ carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[5][7]

Experimental Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder.

  • Pellet Pressing: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of air should be recorded first.

workflow Sample Sample Grinding with KBr Press Pressing to form Transparent Pellet Sample->Press Acquire Data Acquisition (4000-400 cm⁻¹) Press->Acquire Interpret Spectral Interpretation (Assigning Bands to Functional Groups) Acquire->Interpret

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Spectral Interpretation

The IR spectrum will provide a "fingerprint" unique to the molecule, with key absorption bands confirming the presence of the ester and isoxazole functionalities.[4]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group Confirmed
C-H stretch (aliphatic)2850 - 3000Medium-StrongPropyl and Ethyl groups
C=O stretch (ester)1725 - 1745StrongEthyl Ester
C=N stretch (isoxazole)1610 - 1640MediumIsoxazole Ring[7][8]
C=C stretch (isoxazole)1570 - 1600MediumIsoxazole Ring[8]
C-O stretch (ester)1200 - 1300StrongEster (C-O-C)
N-O stretch (isoxazole)1100 - 1170Medium-StrongIsoxazole Ring[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information based on the molecule's fragmentation pattern upon ionization.[5]

Experimental Protocol
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while Electrospray Ionization (ESI) is a softer technique that often yields a prominent molecular ion peak.

  • Analysis: The generated ions are separated by a mass analyzer (e.g., Quadrupole or Time-of-Flight) based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and a mass spectrum is generated, plotting relative intensity versus m/z.

workflow Sample Sample Introduction (e.g., Direct Infusion) Ionize Ionization (e.g., ESI or EI) Sample->Ionize Separate Mass Analysis (m/z Separation) Ionize->Separate Detect Ion Detection & Spectrum Generation Separate->Detect Interpret Interpretation (Molecular Ion & Fragmentation) Detect->Interpret

Caption: Generalized workflow for Mass Spectrometry analysis.

Spectral Interpretation

The analysis focuses on identifying the molecular ion and rationalizing the major fragment peaks.

m/z Value Proposed Fragment Origin
183[C₉H₁₃NO₃]⁺Molecular Ion (M⁺)
154[M - C₂H₅]⁺Loss of the ethyl radical from the propyl chain.
142[M - C₃H₇]⁺Loss of the propyl radical.
138[M - OC₂H₅]⁺Loss of the ethoxy radical from the ester, a very common fragmentation pathway for ethyl esters.[9][10]
110[M - C₂H₅O - CO]⁺Subsequent loss of carbon monoxide from the [M-OC₂H₅]⁺ fragment.

Conclusion: A Triad of Corroborative Evidence

The structural elucidation of Ethyl 5-propylisoxazole-3-carboxylate is definitively achieved through the synergistic application of NMR, FT-IR, and Mass Spectrometry.

  • Mass Spectrometry confirms the molecular weight (183 g/mol ) and elemental composition.

  • FT-IR Spectroscopy validates the presence of key functional groups, namely the ester (C=O at ~1735 cm⁻¹) and the isoxazole ring (C=N and N-O stretches).

  • ¹³C NMR confirms the presence of nine unique carbon environments, including the characteristic downfield signals of the carbonyl and isoxazole carbons.

  • ¹H NMR provides the final, high-resolution picture, confirming the connectivity of the ethyl and propyl groups and their placement on the isoxazole core through specific chemical shifts and coupling patterns.

Each technique independently supports the proposed structure, and together, they form a self-validating dataset that confirms the identity and purity of Ethyl 5-propylisoxazole-3-carboxylate with a high degree of scientific certainty.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Engineering Science and Advanced Technology.
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Ho Chi Minh City University of Education Journal of Science.
  • Principles of Organic Spectroscopy. (n.d.). Open Access Journals.
  • Chemical compound - Spectroscopy, Organic, Analysis. (2025, December 16). Britannica.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews.
  • A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives. (n.d.). Benchchem.
  • The infrared spectrum of isoxazole in the range 600–1400 cm. (2025, August 10). ResearchGate.
  • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. (2020, January 31). Semantic Scholar.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central.
  • 13C-NMR Spectroscopy. (2022, December 27). Chemistry LibreTexts.
  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic Acids. (2016, February 29). Asian Journal of Chemistry.
  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (2015, December 30). Asian Journal of Chemistry.
  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (2025, August 6). ResearchGate.

Sources

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of Ethyl 5-propylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in drug discovery and development, the precise characterization of novel chemical entities is paramount. Ethyl 5-propylisoxazole-3-carboxylate, a substituted isoxazole, belongs to a class of heterocyclic compounds known for their diverse biological activities. An unambiguous understanding of its structure through spectral analysis is a critical step in its potential development as a therapeutic agent.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Ethyl 5-propylisoxazole-3-carboxylate. In the absence of direct experimental data in the cited literature, this guide synthesizes information from analogous structures and established NMR principles to offer a robust and well-reasoned spectral interpretation. This document is designed to serve as a valuable reference for researchers working with this molecule or similar isoxazole derivatives.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of Ethyl 5-propylisoxazole-3-carboxylate is anticipated to display six distinct signals, corresponding to the six unique proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are detailed below.

Detailed Analysis of Predicted ¹H NMR Signals
  • H-4 (Isoxazole Ring) : The single proton on the isoxazole ring is expected to appear as a sharp singlet. In 3,5-disubstituted isoxazoles, this proton typically resonates in the range of δ 6.0-7.0 ppm. For instance, the isoxazole proton in similar structures has been observed at approximately 6.84 ppm and 6.59 ppm[1][2]. The electron-withdrawing nature of the adjacent carboxylate group at position 3 and the alkyl substituent at position 5 will influence its precise chemical shift.

  • H-a (Ethyl Ester, -OCH₂CH₃) : The methylene protons of the ethyl ester group are deshielded by the adjacent oxygen atom and are expected to resonate as a quartet around δ 4.1-4.4 ppm. The splitting into a quartet is due to the coupling with the three neighboring methyl protons (H-b).

  • H-b (Ethyl Ester, -OCH₂CH₃) : The methyl protons of the ethyl ester group will appear as a triplet in the upfield region of the spectrum, typically around δ 1.2-1.4 ppm. The triplet multiplicity arises from the coupling with the two adjacent methylene protons (H-a).

  • H-c (Propyl Group, -CH₂CH₂CH₃) : The methylene protons directly attached to the C-5 position of the isoxazole ring are expected to be shifted downfield relative to a typical alkyl chain, appearing as a triplet around δ 2.7-2.9 ppm. This downfield shift is due to the influence of the heterocyclic ring.

  • H-d (Propyl Group, -CH₂CH₂CH₃) : The central methylene protons of the propyl group will exhibit a more complex splitting pattern, appearing as a multiplet (expected to be a sextet) in the range of δ 1.6-1.8 ppm. This signal is coupled to the protons on both adjacent methylene (H-c) and methyl (H-e) groups.

  • H-e (Propyl Group, -CH₂CH₂CH₃) : The terminal methyl protons of the propyl group will resonate as a triplet in the upfield region, typically around δ 0.9-1.0 ppm, due to coupling with the adjacent methylene protons (H-d).

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of Ethyl 5-propylisoxazole-3-carboxylate is predicted to show eight distinct signals, one for each unique carbon atom in the molecule.

Detailed Analysis of Predicted ¹³C NMR Signals
  • C-3 and C-5 (Isoxazole Ring) : The carbon atoms of the isoxazole ring are expected to be significantly deshielded. Based on data from analogous structures, C-5, being adjacent to the oxygen and bearing the propyl group, is predicted to be the most downfield, likely in the range of δ 170-175 ppm. C-3, attached to the carboxylate group, is also expected to be in a similar downfield region, around δ 160-165 ppm[2].

  • C-4 (Isoxazole Ring) : The C-4 carbon, the only one in the isoxazole ring bonded to a hydrogen, is anticipated to be more shielded than C-3 and C-5, with a predicted chemical shift in the range of δ 95-105 ppm[2].

  • C-f (Ester Carbonyl, -COO-) : The carbonyl carbon of the ethyl ester is expected to resonate in the characteristic region for ester carbonyls, around δ 160-165 ppm[3].

  • C-g (Ethyl Ester, -OCH₂CH₃) : The methylene carbon of the ethyl ester is deshielded by the oxygen atom and is predicted to have a chemical shift in the range of δ 60-63 ppm[3].

  • C-h (Ethyl Ester, -OCH₂CH₃) : The methyl carbon of the ethyl ester will be found in the upfield region of the spectrum, typically around δ 14 ppm[3].

  • C-i (Propyl Group, -CH₂CH₂CH₃) : The methylene carbon of the propyl group directly attached to the isoxazole ring is expected to have a chemical shift in the range of δ 28-32 ppm.

  • C-j (Propyl Group, -CH₂CH₂CH₃) : The central methylene carbon of the propyl group is predicted to be in the range of δ 20-25 ppm.

  • C-k (Propyl Group, -CH₂CH₂CH₃) : The terminal methyl carbon of the propyl group is expected to be the most shielded carbon, with a chemical shift around δ 13-15 ppm.

Summary of Predicted NMR Data

¹H NMR Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Integration
H-4Isoxazole-H6.5 - 6.9s (singlet)-1H
H-a-OCH₂ CH₃4.1 - 4.4q (quartet)~7.12H
H-b-OCH₂CH₃ 1.2 - 1.4t (triplet)~7.13H
H-c-CH₂ CH₂CH₃2.7 - 2.9t (triplet)~7.52H
H-d-CH₂CH₂ CH₃1.6 - 1.8m (multiplet)-2H
H-e-CH₂CH₂CH₃ 0.9 - 1.0t (triplet)~7.43H
¹³C NMR Assignment Predicted δ (ppm)
C-5Isoxazole-C5170 - 175
C-3Isoxazole-C3160 - 165
C-f-C OO-160 - 165
C-4Isoxazole-C495 - 105
C-g-OC H₂CH₃60 - 63
C-i-C H₂CH₂CH₃28 - 32
C-j-CH₂C H₂CH₃20 - 25
C-h-OCH₂C H₃~14
C-k-CH₂CH₂C H₃~13-15

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for a compound such as Ethyl 5-propylisoxazole-3-carboxylate.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified solid sample directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules[4][5].

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of approximately 0.03% (v/v) to reference the chemical shifts to δ 0.00 ppm.

  • Cap the NMR tube and vortex gently until the sample is completely dissolved.

2. Instrument Setup and Data Acquisition

  • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR:

  • Acquire the spectrum using a standard single-pulse experiment.

  • Typical parameters include a 90° pulse width, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

For ¹³C NMR:

  • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

  • Typical parameters include a 30° pulse width, a spectral width of approximately 240 ppm, and a relaxation delay of 2 seconds.

  • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

3. Data Processing

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase the resulting spectra manually to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Molecular Structure and NMR Assignments

molecular_structure cluster_isoxazole Ethyl 5-propylisoxazole-3-carboxylate cluster_ester cluster_propyl N1 N O1 O N1->O1 C5 C5 O1->C5 C3 C3 C3->N1 Cf C(f)=O C3->Cf C4 C4(H) C4->C3 C5->C4 Ci C(i)H₂(c) C5->Ci O2 O Cf->O2 Cg C(g)H₂(a) Ch C(h)H₃(b) Cg->Ch O2->Cg Cj C(j)H₂(d) Ci->Cj Ck C(k)H₃(e) Cj->Ck

Sources

Mass spectrometry fragmentation pattern of Ethyl 5-propylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 5-Propylisoxazole-3-carboxylate

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of ethyl 5-propylisoxazole-3-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive chemistry with established fragmentation mechanisms to offer a robust framework for identifying and characterizing this molecule and its analogues. While direct experimental data for this specific compound is not widely published, the principles outlined herein are derived from extensive studies on isoxazoles and ethyl esters, ensuring a high degree of scientific validity.

Introduction to Ethyl 5-Propylisoxazole-3-carboxylate and its Mass Spectrometric Analysis

Ethyl 5-propylisoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted with a propyl group at the 5-position and an ethyl carboxylate group at the 3-position. Isoxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Mass spectrometry is an indispensable tool for the structural elucidation of such novel compounds. Understanding the fragmentation patterns under different ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI), is crucial for unambiguous identification in complex matrices and for metabolism studies.

This guide will delineate the predicted fragmentation pathways of ethyl 5-propylisoxazole-3-carboxylate under both EI-MS and ESI-MS/MS conditions. The predictions are grounded in the fundamental principles of mass spectrometry and supported by literature on the fragmentation of related chemical structures.[2][3][4]

Predicted Electron Ionization (EI-MS) Fragmentation Pattern

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. The molecular ion (M+•) of ethyl 5-propylisoxazole-3-carboxylate is expected at m/z 197.

Key Predicted EI Fragmentation Pathways:
  • α-Cleavage of the Ester Group: The most common fragmentation for esters involves the cleavage of the bond adjacent to the carbonyl group.[4][5]

    • Loss of the ethoxy radical (•OC₂H₅): This is a highly probable fragmentation, resulting in the formation of a stable acylium ion at m/z 152. This ion is often a prominent peak in the spectrum of ethyl esters.

    • Loss of an ethyl radical (•C₂H₅): Cleavage of the C-O bond can lead to the loss of an ethyl radical, forming an ion at m/z 168.

  • McLafferty Rearrangement: For esters with a sufficiently long alkyl chain in the alcohol moiety and accessible gamma-hydrogens, a McLafferty rearrangement can occur.[6] In the case of an ethyl ester, this involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, with subsequent elimination of a neutral ethylene molecule (28 Da). This would produce a radical cation of the corresponding carboxylic acid at m/z 169.

  • Isoxazole Ring Fragmentation: The isoxazole ring is susceptible to cleavage under EI conditions.[2][3] Common pathways include:

    • N-O Bond Cleavage: The weak N-O bond is a likely point of initial fragmentation, leading to a ring-opened intermediate that can undergo further fragmentation.

    • Cleavage and Rearrangement: The isoxazole ring can undergo complex rearrangements, often leading to the expulsion of small neutral molecules like CO, HCN, or acetonitrile.

  • Fragmentation of the Propyl Chain: The propyl group can undergo typical alkyl chain fragmentation, primarily through the loss of methyl (•CH₃, 15 Da) or ethyl (•C₂H₅, 29 Da) radicals. These fragmentations can occur from the molecular ion or from subsequent fragment ions.

Summary of Predicted EI-MS Fragments:
m/z Proposed Structure / Identity Fragmentation Pathway
197Molecular Ion [M]+•-
169[M - C₂H₄]+•McLafferty Rearrangement
168[M - C₂H₅]⁺α-Cleavage of the ester group (loss of ethyl radical)
152[M - OC₂H₅]⁺α-Cleavage of the ester group (loss of ethoxy radical)
124[M - OC₂H₅ - CO]⁺Loss of CO from the acylium ion at m/z 152
110[M - C₃H₇ - C₂H₅O₂]⁺Complex rearrangement involving loss of propyl and ester
Predicted EI-MS Fragmentation Workflow

EI_Fragmentation cluster_ester Ester Fragmentation cluster_ring Ring & Side-Chain Fragmentation M [M]+• (m/z 197) Ethyl 5-propylisoxazole-3-carboxylate F_169 [M - C₂H₄]+• (m/z 169) M->F_169 - C₂H₄ (McLafferty) F_152 [M - OC₂H₅]⁺ (m/z 152) M->F_152 - •OC₂H₅ (α-Cleavage) F_124 [C₇H₈NO]⁺ (m/z 124) F_152->F_124 - CO F_110 [C₆H₆NO]⁺ (m/z 110) F_152->F_110 - C₃H₆

Caption: Predicted EI-MS fragmentation pathways for Ethyl 5-propylisoxazole-3-carboxylate.

Predicted Electrospray Ionization (ESI-MS) Fragmentation Pattern

Electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, in the positive ion mode. Subsequent fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the [M+H]⁺ ion (m/z 198) will primarily involve the loss of small, stable neutral molecules.

Key Predicted ESI-MS/MS Fragmentation Pathways:
  • Loss of Neutral Molecules from the Ester Group:

    • Loss of Ethanol (C₂H₅OH): The protonated molecule can easily lose a molecule of ethanol (46 Da) to form a stable acylium ion at m/z 152.

    • Loss of Ethylene (C₂H₄): Similar to the McLafferty rearrangement in EI-MS, the protonated molecule can lose ethylene (28 Da) to form the protonated carboxylic acid at m/z 170.

  • Isoxazole Ring Fragmentation: The protonated isoxazole ring can undergo cleavage, often initiated by protonation of one of the heteroatoms. This can lead to ring opening and subsequent loss of neutral fragments.

Summary of Predicted ESI-MS/MS Fragments:
Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Fragmentation
19817028Loss of ethylene (C₂H₄)
19815246Loss of ethanol (C₂H₅OH)
19812474Loss of ethanol and carbon monoxide (C₂H₅OH + CO)
Predicted ESI-MS/MS Fragmentation Workflow

ESI_Fragmentation cluster_fragments Primary Fragments cluster_secondary Secondary Fragment MH [M+H]⁺ (m/z 198) F_170 [M+H - C₂H₄]⁺ (m/z 170) MH->F_170 - C₂H₄ F_152 [M+H - C₂H₅OH]⁺ (m/z 152) MH->F_152 - C₂H₅OH F_124 [C₇H₈NO]⁺ (m/z 124) F_152->F_124 - CO

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated Ethyl 5-propylisoxazole-3-carboxylate.

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended.

Protocol 1: EI-MS Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of ethyl 5-propylisoxazole-3-carboxylate in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight.

    • Scan Range: m/z 40-400.

Protocol 2: ESI-MS/MS Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a 1 µg/mL solution of ethyl 5-propylisoxazole-3-carboxylate in a mixture of methanol and water (50:50 v/v) with 0.1% formic acid.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Detection:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • MS1 Scan: Scan for the protonated molecule at m/z 198.

    • MS2 (CID): Select the ion at m/z 198 as the precursor and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

Conclusion

The predictable fragmentation patterns of ethyl 5-propylisoxazole-3-carboxylate under both EI and ESI conditions provide a powerful tool for its identification and structural confirmation. The primary fragmentation pathways are expected to involve the ethyl ester group, with characteristic losses of ethoxy radicals or ethanol, and rearrangements leading to the loss of ethylene. Secondary fragmentation will likely involve the isoxazole ring and the propyl side chain. The protocols provided offer a starting point for the empirical validation of these predictions, enabling researchers to confidently identify this compound in various experimental contexts.

References

  • Journal of the American Society for Mass Spectrometry, "Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations", [Link]

  • Semantic Scholar, "MASS SPECTROMETRY OF OXAZOLES", [Link]

  • MDPI, "5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester", [Link]

  • PMC, "Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation", [Link]

  • Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns", [Link]

  • ResearchGate, "Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates", [Link]

  • YouTube, "PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc", [Link]

  • ResearchGate, "Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate", [Link]

  • University of Arizona, "Mass Spectrometry: Fragmentation", [Link]

  • SciELO, "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies", [Link]

  • Asian Journal of Chemistry, "Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic Acids", [Link]

  • YouTube, "Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement", [Link]

Sources

An In-depth Technical Guide to the FT-IR Analysis of Ethyl 5-propylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise characterization of these molecules is paramount for ensuring purity, consistency, and efficacy in drug development. This guide provides a comprehensive technical overview of utilizing Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation of Ethyl 5-propylisoxazole-3-carboxylate. As a powerful, non-destructive analytical technique, FT-IR spectroscopy offers invaluable insights into the functional groups present within a molecule. This document, intended for researchers and drug development professionals, details the experimental protocol, spectral interpretation, and data analysis required for a thorough characterization of this specific isoxazole derivative.

Introduction: The Significance of Isoxazoles and FT-IR Spectroscopy

The isoxazole ring is a privileged scaffold in drug discovery, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups around this heterocyclic core dictates its pharmacological profile. Ethyl 5-propylisoxazole-3-carboxylate, a 3,5-disubstituted isoxazole, combines the heterocyclic ring with an ethyl ester and a propyl chain, creating a molecule with distinct physicochemical properties.

FT-IR spectroscopy is an indispensable tool for the qualitative analysis of such compounds. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which acts as a unique molecular "fingerprint." Each peak in the spectrum corresponds to the vibration of a specific chemical bond, allowing for the confident identification of the functional groups present. This guide will walk through the process of obtaining and interpreting the FT-IR spectrum of Ethyl 5-propylisoxazole-3-carboxylate, providing the technical detail necessary for its unambiguous characterization.

Molecular Structure of Ethyl 5-propylisoxazole-3-carboxylate

A foundational understanding of the molecule's structure is crucial for accurate spectral interpretation. Ethyl 5-propylisoxazole-3-carboxylate is comprised of three key functional regions:

  • The Isoxazole Ring: A five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions.

  • The Ethyl Carboxylate Group: An ester functional group attached at the 3-position of the isoxazole ring.

  • The Propyl Group: An alkyl chain attached at the 5-position of the isoxazole ring.

Each of these components will give rise to characteristic absorption bands in the FT-IR spectrum.

Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The resulting spectrum plots the intensity of absorbed radiation versus its frequency (typically expressed in wavenumbers, cm⁻¹).

Experimental Protocol: Acquiring the FT-IR Spectrum

The quality of an FT-IR spectrum is highly dependent on proper sample preparation and data acquisition. For a liquid sample such as Ethyl 5-propylisoxazole-3-carboxylate, Attenuated Total Reflectance (ATR) is a commonly used and highly effective sampling technique due to its minimal sample preparation requirements.[1]

Methodology: Attenuated Total Reflectance (ATR)-FT-IR

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.[2]

  • Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This will subtract any atmospheric or instrumental interferences from the final sample spectrum.[3]

  • Sample Application: Place a small drop of neat Ethyl 5-propylisoxazole-3-carboxylate directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[2][4]

  • Sample Spectrum Acquisition: Initiate the sample scan. The infrared beam will penetrate a short distance into the sample, and the resulting absorbed energy will be detected.[4]

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.[4]

Spectral Interpretation and Analysis

The FT-IR spectrum of Ethyl 5-propylisoxazole-3-carboxylate can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

5.1. The Functional Group Region (4000-1500 cm⁻¹)

  • C-H Stretching Vibrations (3000-2850 cm⁻¹): The propyl and ethyl groups will exhibit characteristic C-H stretching vibrations in this region. Expect to see multiple sharp peaks corresponding to the symmetric and asymmetric stretching of the CH₃ and CH₂ groups.

  • C=O Stretching Vibration (~1735-1750 cm⁻¹): The carbonyl group of the ethyl ester is one of the most prominent features in the spectrum, appearing as a strong, sharp absorption band. For aliphatic esters, this peak typically falls within the 1750-1735 cm⁻¹ range.[5][6]

  • C=N and C=C Stretching Vibrations (~1620-1450 cm⁻¹): The isoxazole ring contains both C=N and C=C bonds, which will produce stretching vibrations in this region. These peaks are often of medium to strong intensity. For isoxazole derivatives, the C=N stretch is typically observed in the range of 1622-1605 cm⁻¹.[7][8]

5.2. The Fingerprint Region (1500-400 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole.

  • C-O Stretching Vibrations (~1300-1000 cm⁻¹): The ester group has two characteristic C-O single bond stretches. These typically appear as two or more strong bands in the 1300-1000 cm⁻¹ region.[5][9]

  • N-O Stretching Vibration (~1400-1100 cm⁻¹): The N-O bond within the isoxazole ring also gives rise to a stretching vibration, which has been reported in the range of 1405 cm⁻¹ to 1110 cm⁻¹ for various isoxazole derivatives.[10][11]

  • C-H Bending Vibrations (~1470-1350 cm⁻¹): The bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups appear in this part of the spectrum.

  • Ring Vibrations: The isoxazole ring itself will have a series of complex vibrational modes in the fingerprint region, contributing to the unique pattern of peaks.

Data Summary

The expected FT-IR absorption bands for Ethyl 5-propylisoxazole-3-carboxylate are summarized in the table below.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H StretchPropyl, Ethyl (CH₂, CH₃)3000-2850Medium-Strong
C=O StretchEthyl Ester~1740-1720Strong
C=N StretchIsoxazole Ring~1620-1600Medium
C=C StretchIsoxazole Ring~1580-1475Medium-Variable
C-H BendPropyl, Ethyl (CH₂, CH₃)~1470-1350Medium
N-O StretchIsoxazole Ring~1400-1100Medium-Strong
C-O StretchEthyl Ester~1300-1000 (multiple bands)Strong

Visualizations

Molecular Structure and Key Functional Groups

Caption: Molecular structure of Ethyl 5-propylisoxazole-3-carboxylate with key functional groups highlighted.

FT-IR Analysis Workflow

FT_IR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep Clean ATR Crystal background Acquire Background Spectrum prep->background sample Apply Liquid Sample background->sample acquire Acquire Sample Spectrum sample->acquire process Process Spectrum acquire->process interpret Interpret Peaks process->interpret report Generate Report interpret->report

Sources

Chemical properties and reactivity of Ethyl 5-propylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 5-propylisoxazole-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its prevalence in numerous pharmacologically active compounds stems from its unique electronic properties, relative stability, and versatile reactivity, which allows it to serve as a bioisostere for other functional groups and engage in specific biological interactions.[4][5] This guide focuses on a specific, highly functionalized derivative: Ethyl 5-propylisoxazole-3-carboxylate . We will dissect its molecular architecture to understand its stability, explore its reactivity under various conditions, and provide field-proven insights into its synthetic utility. The presence of an ethyl ester at the 3-position offers a handle for further chemical elaboration, while the 5-propyl group modulates lipophilicity, making this molecule a valuable and tunable building block in discovery programs.[6][7]

Molecular Profile and Physicochemical Characteristics

The structure of Ethyl 5-propylisoxazole-3-carboxylate features a delicate interplay between the aromatic isoxazole core and its substituents. The electron-withdrawing carboxylate group at the C3 position significantly influences the electron density of the ring, while the electron-donating propyl group at C5 provides a lipophilic anchor.

Table 1: Physicochemical Properties of Ethyl 5-propylisoxazole-3-carboxylate

PropertyValueSource
Molecular Formula C₉H₁₃NO₃(Calculated)
Molecular Weight 183.20 g/mol (Calculated)
Appearance Pale yellow to colorless liquid (Predicted)[8]
Boiling Point ~299.8 °C (Predicted at 760 Torr)[8]
Density ~1.225 g/cm³ (Predicted at 20 °C)[8]
Storage Condition Store in a dry, sealed container at room temperature.[8]

Synthesis: The 1,3-Dipolar Cycloaddition Pathway

The construction of the 3,5-disubstituted isoxazole core is most reliably achieved through a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry.[9][10][11] This method involves the reaction of an in-situ generated nitrile oxide with an alkyne, offering high regioselectivity and yield.

Synthetic Workflow

The synthesis is a two-step process starting from butanal oxime. The oxime is first converted to the corresponding hydroxamoyl chloride, which is then treated with a base in the presence of the dipolarophile (ethyl pent-2-ynoate) to generate the nitrile oxide in situ. The nitrile oxide rapidly undergoes cycloaddition to form the target isoxazole.

G cluster_0 Step 1: Nitrile Oxide Precursor Synthesis cluster_1 Step 2: In-situ Generation & Cycloaddition A Butanal Oxime B Butanohydroxamoyl Chloride A->B  N-Chlorosuccinimide (NCS)  in DMF D Propyl Nitrile Oxide (1,3-Dipole, transient) B->D  Triethylamine (Et3N)  -Et3N·HCl C Ethyl Pent-2-ynoate (Dipolarophile) E Ethyl 5-propylisoxazole-3-carboxylate (Final Product) C->E D->E

Caption: Synthetic workflow for Ethyl 5-propylisoxazole-3-carboxylate.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 5-propylisoxazole-3-carboxylate via 1,3-dipolar cycloaddition.

Materials:

  • Butanal oxime

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Ethyl pent-2-ynoate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of Butanohydroxamoyl Chloride:

    • Dissolve butanal oxime (1.0 eq) in dry DMF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • The formation of the hydroxamoyl chloride can be monitored by TLC. This intermediate is typically used directly without isolation.

  • Cycloaddition Reaction:

    • To the crude butanohydroxamoyl chloride solution, add ethyl pent-2-ynoate (1.2 eq).

    • Cool the mixture to 0 °C.

    • Slowly add a solution of triethylamine (1.5 eq) in DCM dropwise over 1 hour. Causality: The slow addition of the base controls the concentration of the unstable nitrile oxide intermediate, minimizing side reactions and dimerization.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield Ethyl 5-propylisoxazole-3-carboxylate as a pale yellow oil.

Chemical Stability: A Tale of Two Influences

The isoxazole ring is generally considered an aromatic and stable entity, resistant to many common reagents.[1] However, its stability is profoundly influenced by the substitution pattern and external conditions like pH and temperature. The presence of the C3-carboxylate and the absence of a substituent at C4 are critical factors.

  • Under Acidic and Neutral Conditions: The ring is largely stable, showing resistance to hydrolysis or degradation at ambient temperatures.

  • Under Basic Conditions: The isoxazole ring becomes labile. A study on the related drug Leflunomide, which also has an unsubstituted C4 position, demonstrated that the ring readily opens under basic conditions (pH 10).[1][12] This cleavage is catalyzed by base and accelerated by heat. The mechanism involves deprotonation at the C4 position, followed by cleavage of the weak N-O bond.

Table 2: Stability Profile of the Isoxazole Ring

ConditionTemperatureStability OutcomeRationale
Acidic (pH < 4) 25-37 °CHighThe ring is protonated, which stabilizes it against nucleophilic attack.
Neutral (pH ~7.4) 25 °CHighMinimal catalytic activity for ring opening.
Neutral (pH ~7.4) 37 °CModerateThermal energy can begin to promote slow degradation.[12]
Basic (pH > 9) 25-37 °CLowBase-catalyzed deprotonation at C4 initiates N-O bond cleavage.[12]

Reactivity and Synthetic Transformations

The reactivity of Ethyl 5-propylisoxazole-3-carboxylate is a duality: the aromatic-like behavior of the ring and the susceptibility of the N-O bond to cleavage. This provides a rich landscape for synthetic diversification.

Caption: Key reactivity pathways of the target isoxazole.

Reactions at the Isoxazole Core

a) Electrophilic Aromatic Substitution: Despite being an electron-deficient heterocycle, the isoxazole ring can undergo electrophilic substitution, preferentially at the C4 position, which is the most electron-rich carbon.[13]

  • Causality: The resonance structures of the Wheland intermediate show that attack at C4 results in a more stable carbocation compared to attack at C3 or C5, as it avoids placing a positive charge on the electronegative nitrogen atom.

  • Application: Halogenation at the C4 position using reagents like ICl or Br₂ provides a handle for subsequent palladium-catalyzed cross-coupling reactions, enabling the synthesis of highly substituted isoxazoles.[3][14]

b) Reductive Ring Opening: The N-O bond is the weakest link in the ring and is susceptible to reductive cleavage.

  • Methodology: Catalytic hydrogenation, typically using palladium on carbon (Pd/C), is a highly effective method.[15]

  • Mechanism & Outcome: This reaction cleaves the N-O bond and reduces the C=N bond, ultimately yielding a β-enamino-ketoester. A study on a similar substrate, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, showed that hydrogenation leads to a domino process of deoxygenation followed by ring opening to give ethyl (Z)-2-amino-4-oxo-2-pentanoate.[15] This transformation is a powerful tool for converting a stable heterocycle into a synthetically versatile open-chain intermediate.

c) Transition Metal-Catalyzed Ring Opening: Modern synthetic methods utilize transition metals to catalyze the ring-opening of isoxazoles, generating reactive intermediates for complex molecule synthesis.

  • Mechanism: Fe(III) or Ru(II) catalysts, often assisted by microwave irradiation, can cleave the isoxazole ring to form a nitrene intermediate.[16] This highly reactive species can then undergo annulation reactions with other components in the mixture to construct new heterocyclic systems like pyrroles and pyridines.[16][17] This strategy transforms the isoxazole into a "synthon" for more complex nitrogen-containing scaffolds.

d) Photochemical Rearrangement: Under UV irradiation, isoxazoles can undergo a fascinating rearrangement.

  • Mechanism: The weak N-O bond cleaves upon absorbing UV light, leading to a transient azirine intermediate.[1][5] This intermediate then rearranges to the more thermodynamically stable oxazole isomer. This photoisomerization provides a clean and efficient method for accessing the oxazole scaffold from a readily available isoxazole precursor.[1]

Reactions of the Substituents

a) Ester Hydrolysis (Saponification): The ethyl ester at the C3 position behaves as a typical ester and can be readily hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to furnish the corresponding 5-propylisoxazole-3-carboxylic acid .

  • Significance: This transformation is crucial for drug development, as the resulting carboxylic acid can be coupled with various amines to generate a library of amide derivatives using standard peptide coupling reagents (e.g., EDC, HOBt). This allows for rapid structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Beyond

Ethyl 5-propylisoxazole-3-carboxylate is not just a chemical curiosity; it is a strategic starting material for the synthesis of high-value molecules. The isoxazole core is a key component in numerous approved drugs, including the anti-inflammatory COX-2 inhibitor Valdecoxib and the immunosuppressant Leflunomide.[4][5]

  • Scaffold for Libraries: The combination of a modifiable ester group and a lipophilic propyl tail makes this molecule an ideal platform for creating focused compound libraries. The ester can be converted to amides, hydrazides, or other functional groups, while the propyl group ensures adequate solubility in lipid environments, a key property for cell permeability.

  • Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for amide or ester groups, offering improved metabolic stability and pharmacokinetic properties.

  • Therapeutic Potential: Derivatives of this scaffold are prime candidates for screening in various therapeutic areas, including oncology, inflammation, and infectious diseases, given the broad biological activities associated with the isoxazole class of compounds.[9][18]

Conclusion

Ethyl 5-propylisoxazole-3-carboxylate is a molecule of significant synthetic potential. While its core is stabilized by aromaticity, the inherent weakness of the N-O bond and the reactivity of its C4 position and ester substituent provide a rich and controllable chemical reactivity. Understanding the delicate balance between its stability under certain conditions and its propensity for ring-opening or substitution under others is paramount for its effective use. For the medicinal chemist and the process scientist, this compound represents a versatile and powerful building block, enabling access to a diverse range of complex molecules and novel chemical entities poised for biological investigation.

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (2025). BenchChem.
  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2025).
  • Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. (n.d.).
  • Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. (2025). BenchChem.
  • Ring-Opening Fluorination of Isoxazoles. (n.d.).
  • Ring-Opening Fluorination of Isoxazoles. (2022).
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2025).
  • 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (n.d.). PMC - NIH.
  • Ring-Opening Fluorin
  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. (n.d.). ACS Publications - The Journal of Organic Chemistry.
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (n.d.). PMC - NIH.
  • 5-Nitroisoxazoles in SNAr reactions. (2021). Organic & Biomolecular Chemistry.
  • How is isoxazole substituted
  • Isoxazole. (n.d.). Wikipedia.
  • Synthesis of Isoxazoles via Electrophilic Cycliz
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing.
  • Construction of Isoxazole ring: An Overview. (2024).
  • CAS 21080-81-9 | Ethyl 5-cyclopropylisoxazole-3-carboxyl
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.).
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI.
  • Structure and stability of isoxazoline compounds. (2025).
  • Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxyl
  • Ethyl 5-Cyclopropylisoxazole-3-carboxylate CAS#: 21080-81-9. (n.d.). ChemicalBook.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.).
  • Ethyl thiazole-5-carboxyl
  • Ethyl 5-(4-aminophenyl)
  • Ethyl isoxazole-3-carboxyl
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).
  • Ethyl β-carboline-3-carboxylate targets PRDX5/c-Jun axis for novel therapeutic strategy against cervical cancer. (2025).
  • The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018). Spectroscopy Online.
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.).
  • Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions. (n.d.).

Sources

Solubility and stability of Ethyl 5-propylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 5-propylisoxazole-3-carboxylate

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful formulation, efficacy, and safety are built. Ethyl 5-propylisoxazole-3-carboxylate, a heterocyclic compound featuring both an isoxazole core and an ethyl ester moiety, presents a unique profile of opportunities and challenges. The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1][2][3] However, the inherent characteristics of the N-O bond and the reactivity of the ester functional group necessitate a rigorous evaluation of its solubility and stability.

This guide is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple recitation of data to provide a holistic framework for investigating Ethyl 5-propylisoxazole-3-carboxylate. We will explore the theoretical underpinnings of its behavior, present robust, self-validating experimental protocols for determining its solubility and degradation profile, and discuss the interpretation of this data in a drug development context. Our approach is grounded in established principles of physical organic chemistry and regulatory expectations for stability testing.[4][5]

Physicochemical and Structural Analysis

Ethyl 5-propylisoxazole-3-carboxylate (C₉H₁₃NO₃) is characterized by a five-membered isoxazole ring substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a propyl group. This structure dictates its physicochemical properties, influencing everything from solvent interactions to susceptibility to chemical degradation.

Structural Features:

  • Isoxazole Ring: An aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This N-O bond is inherently weak and can be a primary site of photolytic or reductive cleavage.[6] The ring itself is electron-rich.

  • Ethyl Carboxylate Group: This ester moiety is a key site for potential hydrolytic degradation under both acidic and basic conditions.[7][8][9] It also serves as a hydrogen bond acceptor, influencing solubility.

  • Propyl Group: A nonpolar alkyl chain that contributes to the molecule's overall lipophilicity, suggesting potentially limited aqueous solubility.

A summary of its key identifiers and predicted properties is presented below.

PropertyValueSource
Molecular Formula C₉H₁₃NO₃[10]
Molecular Weight 183.21 g/mol [10]
CAS Number 91240-31-2[10]
Predicted LogP ~2.0-2.5 (Calculated)
Predicted pKa (Acidic) Not Applicable
Predicted pKa (Basic) ~ -3.0 (Conjugate acid of isoxazole ring)[6]

Note: Predicted values are estimations based on structural analogs and computational models and must be confirmed experimentally.

Solubility Profile: A Multifaceted Approach

Solubility is a critical determinant of a drug candidate's bioavailability and developability. For Ethyl 5-propylisoxazole-3-carboxylate, its relatively nonpolar structure suggests that while solubility in organic solvents will be high, aqueous solubility may be a limiting factor. A comprehensive assessment requires testing in a range of pharmaceutically relevant media.

Theoretical Causality and Solvent Selection

The choice of solvents for solubility screening is not arbitrary; it is a strategic exercise based on the solute's structure and the intended application.

  • Aqueous Media: Solubility in buffers across a physiological pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) is paramount for predicting oral absorption. Given the absence of strongly ionizable groups, the solubility of Ethyl 5-propylisoxazole-3-carboxylate is expected to be largely pH-independent.

  • Organic Solvents: A range of organic solvents with varying polarities (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide) should be evaluated. This data is vital for designing purification schemes, analytical methods, and potential non-aqueous formulations. Co-solvents are often required when working with poorly soluble compounds in aqueous media.[4][11]

Experimental Workflow: Equilibrium Shake-Flask Method

The gold-standard shake-flask method (OECD Guideline 105) provides reliable equilibrium solubility data. The protocol must be self-validating by ensuring equilibrium has been reached and that the analytical method is accurate.

  • Preparation: Add an excess amount of Ethyl 5-propylisoxazole-3-carboxylate to a series of vials, each containing a precisely known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, methanol). The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C and 37°C) for a predetermined period. To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. Subsequently, centrifuge the samples at high speed to pellet any remaining suspended particles.

  • Sampling & Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC analysis) to prevent precipitation and bring the concentration into the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 4.0). The concentration of the parent compound is determined against a standard calibration curve.

  • Validation of Equilibrium: Confirm that the measured solubility values from the final two time points (e.g., 48 and 72 hours) are statistically identical, proving that equilibrium has been achieved.

The following diagram illustrates the logical flow of this experimental protocol.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Sample Processing cluster_analysis Analysis A Add excess compound to solvent vials B Agitate at constant temperature (e.g., 25°C / 37°C) A->B C Sample at 24h, 48h, 72h B->C D Centrifuge to separate solid C->D E Withdraw supernatant D->E F Dilute aliquot precisely E->F G Quantify using validated HPLC-UV F->G H Compare 48h vs 72h results G->H I Equilibrium confirmed? (Values are statistically identical) H->I J Report Equilibrium Solubility I->J Yes K Extend Equilibration Time I->K No K->B caption Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile: Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and validate the specificity of stability-indicating analytical methods.[5][12] The dual functionality of Ethyl 5-propylisoxazole-3-carboxylate—an ester and an isoxazole—predicts multiple potential degradation routes.

Overview of Stress Conditions

Stress testing should be performed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11] If no degradation is observed under initial conditions, the stress should be increased (e.g., higher temperature, longer duration).[13]

Degradation TypeRecommended ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60°C)Hydrolysis of the ethyl ester to the corresponding carboxylic acid.[8][9]
Basic Hydrolysis 0.1 M - 1 M NaOH, room temp or heatedSaponification of the ethyl ester; potential base-catalyzed opening of the isoxazole ring.[14]
Neutral Hydrolysis Purified Water, heated (e.g., 60°C)Slower hydrolysis of the ethyl ester.
Oxidative 3% - 30% H₂O₂, room tempOxidation of the propyl group or isoxazole ring.
Photolytic Exposed to light providing overall illumination of ≥1.2 million lux hours and UV energy of ≥200 watt hours/m² (ICH Q1B)Photorearrangement of the isoxazole ring, potentially via an azirine intermediate.[6][15]
Thermal (Dry Heat) Solid compound heated (e.g., 80-100°C)Thermal decomposition; potential for ring cleavage at higher temperatures.[16][17]
Experimental Protocol: Forced Degradation
  • Stock Solution: Prepare a stock solution of Ethyl 5-propylisoxazole-3-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[11]

  • Stress Conditions:

    • Hydrolysis: Dilute the stock solution with the stressor (0.1 M HCl, 0.1 M NaOH, or water) to the target concentration. Incubate at the specified temperature (e.g., 60°C).

    • Oxidation: Dilute the stock solution with a solution of H₂O₂. Keep at room temperature, protected from light.

    • Photolysis: Expose both solid powder and a solution of the compound in a photostability chamber. A dark control sample must be run in parallel.

    • Thermal: Place the solid compound in a temperature-controlled oven.

  • Time Points: Withdraw aliquots at appropriate intervals (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Quenching: For hydrolytic samples, neutralize the solution immediately upon sampling by adding an equimolar amount of base or acid, respectively, to halt further degradation.

  • Analysis: Dilute all samples with mobile phase and analyze using the validated stability-indicating HPLC method.

  • Mass Balance: Evaluate the results to ensure mass balance. The sum of the increase in all degradation products should approximately equal the decrease in the parent compound.

Predicted Degradation Pathways

The primary vulnerabilities of the molecule are the ester linkage and the N-O bond of the isoxazole ring.

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_base Strong Base-Catalyzed Ring Opening cluster_photo Photolysis (UV Light) Parent Ethyl 5-propylisoxazole-3-carboxylate Deg1 5-Propylisoxazole-3-carboxylic acid + Ethanol Parent->Deg1 H⁺/OH⁻ Deg2 β-Ketonitrile derivative Parent->Deg2 OH⁻, ΔT Deg3 Azirine Intermediate Parent->Deg3 Deg4 Oxazole Rearrangement Product Deg3->Deg4 caption Potential Degradation Pathways

Caption: Potential Degradation Pathways.

  • Ester Hydrolysis: Under both acidic and basic conditions, the ethyl ester is expected to hydrolyze to form 5-propylisoxazole-3-carboxylic acid and ethanol.[9]

  • Isoxazole Ring Opening: Strong basic conditions, particularly with heat, can induce cleavage of the weak N-O bond, leading to a ring-opened β-ketonitrile derivative. This is a known degradation pathway for some isoxazole-containing drugs.[14]

  • Photochemical Rearrangement: UV irradiation can cause the isoxazole ring to rearrange into an oxazole via an unstable azirine intermediate.[6][15]

Development of a Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any solubility or stability study. The method must be "stability-indicating," meaning it can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique.[12][18]

Method Development Strategy
  • Column Selection: A reversed-phase C18 column is a versatile starting point due to the compound's predicted moderate lipophilicity.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent peak from polar and non-polar degradants.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λ-max) for Ethyl 5-propylisoxazole-3-carboxylate by running a UV scan. A photodiode array (PDA) detector is highly recommended as it can assess peak purity across all stressed samples.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is proven by demonstrating baseline resolution between the parent peak and all peaks generated during the forced degradation studies.

G cluster_dev Method Development cluster_stress Forced Degradation cluster_spec Specificity Assessment cluster_val Full Validation (ICH Q2) A Objective: Develop Stability-Indicating HPLC Method B Select Column (e.g., RP-C18) A->B E Generate Degraded Samples (Acid, Base, Peroxide, etc.) A->E C Optimize Mobile Phase (Gradient: Water/ACN) B->C D Determine Detection λ-max (PDA Detector) C->D F Inject Degraded Samples D->F E->F G Assess Peak Purity & Resolution F->G H Is parent peak resolved from all degradant peaks? G->H I Method is Specific H->I Yes J Re-optimize Method H->J No K Linearity, Accuracy, Precision, Robustness I->K J->C caption Workflow for Stability-Indicating Method Development

Caption: Workflow for Stability-Indicating Method Development.

Conclusion and Forward Look

This guide provides a comprehensive, scientifically-grounded framework for the characterization of Ethyl 5-propylisoxazole-3-carboxylate. By integrating theoretical principles with robust, step-by-step experimental protocols, researchers can generate the high-quality solubility and stability data essential for informed decision-making in the drug development pipeline. The key takeaways are the anticipated low aqueous solubility and the dual stability risks associated with both the ethyl ester (hydrolysis) and the isoxazole ring (base-catalyzed and photolytic degradation). A rigorously developed, stability-indicating HPLC method is critical to accurately probing these characteristics. The insights gained from these studies will directly inform formulation strategies, define appropriate storage conditions, and ensure the development of a safe, stable, and effective final drug product.

References

  • Dalvie, D. K., et al. (2000). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. ResearchGate. Available at: [Link]

  • Jecs, E., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health (NIH). Available at: [Link]

  • Kümmerle, A. E., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules. Available at: [Link]

  • Wikipedia (n.d.). Isoxazole. Wikipedia. Available at: [Link]

  • Parker, C. G., et al. (2017). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. National Institutes of Health (NIH). Available at: [Link]

  • Chen, D., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available at: [Link]

  • ResearchGate (n.d.). Hydrolytic stability of different ester structures. ResearchGate. Available at: [Link]

  • Spasiano, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Available at: [Link]

  • MedCrave (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Smith, H. A., & Steele, J. H. (1941). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. ACS Publications. Available at: [Link]

  • Miyaguchi, H. (2015). Determination of sedative-hypnotics in human hair by micropulverized extraction and liquid chromatography/quadrupole-Orbitrap mass spectrometry. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Pharmaguideline (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics (2017). development of forced degradation and stability indicating studies for drug substance and drug product. ijrpp.com. Available at: [Link]

  • Hoffman Fine Chemicals (n.d.). CAS 21080-81-9 | Ethyl 5-cyclopropylisoxazole-3-carboxylate. Hoffman Fine Chemicals. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Chopade, P., et al. (2023). Construction of Isoxazole ring: An Overview. NanoBioLetters. Available at: [Link]

  • ResearchGate (n.d.). Structure and stability of isoxazoline compounds. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • ResearchGate (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]

  • D'Acquarica, I., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]

  • ResearchGate (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • Ukr Khim Zh (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

  • ResearchGate (n.d.). Thermal Degradation Kinetics of some Aromatic Poly(1,3,4-oxadiazole-ether)s. ResearchGate. Available at: [Link]

  • PubChem (n.d.). Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. PubChem. Available at: [Link]

  • PubChem (n.d.). Ethyl thiazole-5-carboxylate. PubChem. Available at: [Link]

  • Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate (2020). Thermal degradation of azobenzene dyes. ResearchGate. Available at: [Link]

  • Wu, J. Y., et al. (2015). Rapid and sensitive detection of abamectin in edible oils by solid phase extraction combined with ultra-high-pressure liquid chromatography-tandem mass spectrometry. RSC Publishing. Available at: [Link]

Sources

CAS number and molecular structure of Ethyl 5-propylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-propylisoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes foundational chemical principles, data from structurally related analogs, and established synthetic methodologies to offer a detailed profile. This guide covers the molecular structure, CAS number, inferred physicochemical properties, a proposed synthetic protocol with mechanistic insights, expected spectroscopic characteristics, and a discussion of its potential applications in drug discovery based on the well-documented activities of the isoxazole scaffold.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1] The unique electronic properties of the isoxazole ring, including its ability to act as a bioisostere for other functional groups and its participation in hydrogen bonding and other non-covalent interactions, make it an attractive moiety for the design of novel therapeutic agents.[1] The exploration of substituted isoxazoles, such as Ethyl 5-propylisoxazole-3-carboxylate, is a continuing focus in the quest for new drugs with improved efficacy and safety profiles.

Molecular Identity and Physicochemical Profile

Core Identification
  • Chemical Name: Ethyl 5-propylisoxazole-3-carboxylate

  • CAS Number: 91240-31-2[2][3]

  • Molecular Formula: C₉H₁₃NO₃[2][3]

  • Molecular Weight: 183.21 g/mol [3]

  • Molecular Structure:

    A 2D representation of the molecular structure of Ethyl 5-propylisoxazole-3-carboxylate.

Inferred Physicochemical Properties

While specific experimental data for Ethyl 5-propylisoxazole-3-carboxylate is limited, its physicochemical properties can be inferred from its structure and comparison with similar molecules.

PropertyInferred Value/CharacteristicRationale
Physical State Likely a liquid or low-melting solid at room temperature.Based on analogs like ethyl 5-cyclopropylisoxazole-3-carboxylate which is a liquid.[4]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) and have limited solubility in water.The presence of the ethyl ester and propyl groups imparts lipophilicity.
Boiling Point Estimated to be in the range of 250-300 °C at atmospheric pressure.Extrapolated from related structures.
Melting Point If solid, likely to be below 100 °C.Many small molecule ethyl esters of this size are liquids or low melting solids.

Synthesis and Mechanistic Considerations

A prevalent and effective method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A common laboratory-scale protocol would involve the in-situ generation of a nitrile oxide from an oxime, followed by its reaction with an appropriate alkyne.

Proposed Synthetic Pathway

A plausible and efficient synthesis of Ethyl 5-propylisoxazole-3-carboxylate involves the reaction of ethyl propiolate with the nitrile oxide generated from pentanal oxime.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation (in situ) cluster_2 Step 3: [3+2] Cycloaddition Pentanal Pentanal Pentanal_Oxime Pentanal Oxime Pentanal->Pentanal_Oxime H2NOH·HCl, Base Hydroxylamine Hydroxylamine Pentanal_Oxime_2 Pentanal Oxime Propyl_Nitrile_Oxide Propyl Nitrile Oxide Pentanal_Oxime_2->Propyl_Nitrile_Oxide NCS NCS or similar oxidant Propyl_Nitrile_Oxide_2 Propyl Nitrile Oxide Product Ethyl 5-propylisoxazole-3-carboxylate Propyl_Nitrile_Oxide_2->Product Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Product

Caption: Proposed synthetic workflow for Ethyl 5-propylisoxazole-3-carboxylate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for isoxazole synthesis.[5]

  • Oxime Formation: To a solution of pentanal (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield pentanal oxime.

  • Cycloaddition: In a well-ventilated fume hood, dissolve pentanal oxime (1.0 eq) and ethyl propiolate (1.2 eq) in a suitable solvent such as dichloromethane or chloroform. To this solution, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: Upon completion of the reaction, quench with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Ethyl 5-propylisoxazole-3-carboxylate.

Causality Behind Experimental Choices:

  • In-situ generation of nitrile oxide: Nitrile oxides are highly reactive and can dimerize. Generating them in the presence of the alkyne trapping agent maximizes the yield of the desired cycloaddition product.

  • Use of NCS: N-chlorosuccinimide is a mild and effective oxidizing agent for converting the oxime to the corresponding hydroximoyl chloride, which then eliminates HCl in the presence of a base (often triethylamine is added) to form the nitrile oxide.

  • Solvent Choice: Dichloromethane or chloroform are good solvents for this reaction as they are relatively non-polar and aprotic, preventing unwanted side reactions.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for Ethyl 5-propylisoxazole-3-carboxylate based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.35Quartet2H-O-CH₂ -CH₃
~2.80Triplet2H-CH₂ -CH₂-CH₃ (on isoxazole)
~1.75Sextet2H-CH₂-CH₂ -CH₃
~1.35Triplet3H-O-CH₂-CH₃
~0.95Triplet3H-CH₂-CH₂-CH₃
~6.50Singlet1HIsoxazole ring H
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~170C=O (ester)
~162C3 of isoxazole
~158C5 of isoxazole
~105C4 of isoxazole
~62-O-CH₂ -CH₃
~28-CH₂ -CH₂-CH₃ (on isoxazole)
~22-CH₂-CH₂ -CH₃
~14-O-CH₂-CH₃
~13-CH₂-CH₂-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850Medium-StrongC-H stretching (aliphatic)
~1730StrongC=O stretching (ester)
~1600MediumC=N stretching (isoxazole ring)
~1450MediumC-H bending
~1250StrongC-O stretching (ester)
Mass Spectrometry (MS)
  • Expected Molecular Ion [M]⁺: m/z = 183.08

  • Key Fragmentation Patterns: Loss of the ethoxy group (-OCH₂CH₃, m/z 45), loss of the ethyl group (-CH₂CH₃, m/z 29), and fragmentation of the propyl chain.

Applications in Drug Discovery and Development

While specific studies on Ethyl 5-propylisoxazole-3-carboxylate are not readily found in the literature, the broader class of isoxazole-containing compounds has shown significant promise in various therapeutic areas. This suggests that the title compound could serve as a valuable building block or lead compound in drug discovery programs.

Potential Therapeutic Areas:

  • Anti-inflammatory: Many isoxazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

  • Anticancer: The isoxazole scaffold is present in several compounds with demonstrated anticancer activity, targeting various pathways involved in cell proliferation and survival.[6]

  • Antimicrobial: Isoxazole derivatives have been investigated for their antibacterial and antifungal activities.

  • Neurological Disorders: Some isoxazoles have shown activity as modulators of receptors and enzymes in the central nervous system.

Workflow for Biological Evaluation:

G Compound Ethyl 5-propylisoxazole-3-carboxylate HTS High-Throughput Screening Compound->HTS Primary Assays Hit_Ident Hit Identification HTS->Hit_Ident Dose-Response & Secondary Assays Lead_Opt Lead Optimization Hit_Ident->Lead_Opt SAR Studies Preclinical Preclinical Studies Lead_Opt->Preclinical In vivo Efficacy & Safety

Caption: A typical workflow for evaluating a novel compound in drug discovery.

Conclusion

Ethyl 5-propylisoxazole-3-carboxylate represents an interesting, yet under-explored, small molecule with potential applications in drug discovery. This technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential biological relevance. The proposed synthetic route is robust and based on well-established chemical principles. The predicted spectroscopic data provides a benchmark for researchers who may synthesize and characterize this compound. Further investigation into the biological activities of Ethyl 5-propylisoxazole-3-carboxylate is warranted to fully elucidate its therapeutic potential.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 21080-81-9 | Ethyl 5-cyclopropylisoxazole-3-carboxylate. Retrieved January 18, 2026, from [Link]

  • McMurry, J. E. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved January 18, 2026, from [Link]

  • NIST. (n.d.). Ethyl propiolate. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2017, October). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved January 18, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 18, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 18, 2026, from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved January 18, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Ethyl 5-propylisoxazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following guide addresses the potential applications of Ethyl 5-propylisoxazole-3-carboxylate in medicinal chemistry. It is important to note that while the isoxazole scaffold is of significant interest in drug discovery, specific peer-reviewed literature detailing the biological activity and detailed protocols for Ethyl 5-propylisoxazole-3-carboxylate is limited. Therefore, this document provides a scientifically grounded framework for its synthesis and potential screening cascades based on established knowledge of analogous isoxazole-containing compounds. The protocols outlined herein are illustrative and should be adapted and validated for specific research objectives.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif in medicinal chemistry, present in a number of approved drugs and clinical candidates.[1] Its utility stems from its ability to act as a bioisosteric replacement for other functional groups, its involvement in hydrogen bonding interactions, and its role in defining the three-dimensional structure of a molecule for optimal target engagement. Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[2][3]

Ethyl 5-propylisoxazole-3-carboxylate, as a member of this class, represents a valuable scaffold for the development of novel therapeutic agents. The presence of the ethyl ester provides a handle for further chemical modification, such as conversion to the corresponding carboxylic acid or amide, which can significantly impact biological activity. The 5-propyl substituent offers a lipophilic moiety that can influence cell permeability and interactions with hydrophobic pockets of target proteins.

Proposed Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

Protocol: Synthesis via [3+2] Cycloaddition

This protocol is based on the general principle of 1,3-dipolar cycloaddition, a powerful tool in heterocyclic synthesis.

Objective: To synthesize Ethyl 5-propylisoxazole-3-carboxylate from commercially available starting materials.

Materials:

  • 1-Pentyne

  • Ethyl chlorooximidoacetate

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a solution of 1-pentyne (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add ethyl chlorooximidoacetate (1.0 equivalent).

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add triethylamine (1.2 equivalents) dropwise over 15 minutes. The triethylamine acts as a base to generate the nitrile oxide in situ from the ethyl chlorooximidoacetate.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 5-propylisoxazole-3-carboxylate.

Causality Behind Experimental Choices:

  • In situ generation of nitrile oxide: Ethyl chlorooximidoacetate is a stable precursor to the highly reactive nitrile oxide. In situ generation by the addition of a non-nucleophilic base like triethylamine minimizes side reactions and improves safety.

  • Solvent Choice: Dichloromethane is a common solvent for cycloaddition reactions as it is relatively inert and effectively solubilizes the reactants.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from unreacted starting materials and byproducts.

Potential Medicinal Chemistry Applications and Screening Protocols

Based on the biological activities of structurally related isoxazole derivatives, Ethyl 5-propylisoxazole-3-carboxylate and its derivatives could be investigated for several therapeutic applications.

Anticancer Activity

Numerous isoxazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[4]

Hypothesized Mechanism: Derivatives of the 5-propylisoxazole-3-carboxylate scaffold could potentially interfere with cell cycle progression or induce apoptosis in cancer cells.

Objective: To assess the cytotoxic effect of Ethyl 5-propylisoxazole-3-carboxylate and its derivatives on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal human cell line (e.g., HUVEC) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compound (Ethyl 5-propylisoxazole-3-carboxylate) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of less than 0.5%. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

CompoundCell LineIC50 (µM)Selectivity Index (Normal/Cancer)
Ethyl 5-propylisoxazole-3-carboxylateMCF-7Experimental ValueCalculated Value
Ethyl 5-propylisoxazole-3-carboxylateA549Experimental ValueCalculated Value
Doxorubicin (Positive Control)MCF-7Reference ValueReference Value
Anti-inflammatory Activity

Certain 4,5-diarylisoxazole-3-carboxylic acids have been identified as potent inhibitors of leukotriene biosynthesis, suggesting a potential role in treating inflammatory diseases.[3]

Hypothesized Mechanism: The 5-propylisoxazole-3-carboxylate scaffold could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or 5-lipoxygenase (5-LOX).

Objective: To evaluate the inhibitory activity of Ethyl 5-propylisoxazole-3-carboxylate on COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound dissolved in DMSO

  • COX inhibitor screening assay kit (commercially available)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the COX inhibitor screening assay kit.

  • Typically, the assay involves incubating the enzyme (COX-1 or COX-2) with the test compound at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandin, the product of the COX-catalyzed reaction, is measured, often via a colorimetric or fluorometric method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Ethyl 5-propylisoxazole-3-carboxylateExperimental ValueExperimental ValueCalculated Value
Celecoxib (Positive Control)Reference ValueReference ValueReference Value

Visualizations

Proposed Synthetic Pathway

Synthesis Pentyne 1-Pentyne Reaction Pentyne->Reaction Chlorooximidoacetate Ethyl chlorooximidoacetate Chlorooximidoacetate->Reaction Base Et3N, DCM Base->Reaction Product Ethyl 5-propylisoxazole-3-carboxylate Reaction->Product [3+2] Cycloaddition

Caption: Proposed synthesis of Ethyl 5-propylisoxazole-3-carboxylate.

Medicinal Chemistry Workflow

Workflow Start Ethyl 5-propylisoxazole-3-carboxylate Modification Chemical Modification (e.g., amidation, hydrolysis) Start->Modification Library Compound Library Modification->Library Screening Biological Screening (e.g., cytotoxicity, enzyme inhibition) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A typical medicinal chemistry workflow for lead discovery.

References

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

  • 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). PubMed. [Link]

  • Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. PubMed. [Link]

Sources

Application Notes and Protocols: Ethyl 5-propylisoxazole-3-carboxylate as a Versatile Intermediate for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] Ethyl 5-propylisoxazole-3-carboxylate is a key intermediate, offering a synthetically tractable handle for the elaboration of diverse molecular architectures. The ester functionality at the 3-position can be readily converted into a variety of functional groups, most notably amides, which are prevalent in many pharmaceutical agents. The 5-propyl group provides a lipophilic substituent that can be crucial for target engagement and pharmacokinetic properties.

This guide provides detailed protocols for the synthesis of Ethyl 5-propylisoxazole-3-carboxylate and its subsequent conversion into a representative bioactive compound, N-(4-fluorophenyl)-5-propylisoxazole-3-carboxamide, a potential antimicrobial agent.

Part 1: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

The synthesis of Ethyl 5-propylisoxazole-3-carboxylate is efficiently achieved via a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry.[4] This specific protocol adapts the general principles of 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from ethyl 2-nitroacetate, with the dipolarophile, 1-pentyne.

Reaction Scheme:

G cluster_0 Synthesis of Ethyl 5-propylisoxazole-3-carboxylate Ethyl 2-nitroacetate Ethyl 2-nitroacetate Intermediate Nitrile Oxide Intermediate Nitrile Oxide Ethyl 2-nitroacetate->Intermediate Nitrile Oxide  [1] NaOH, H2O/EtOH Intermediate Nitrile Oxide1-Pentyne Intermediate Nitrile Oxide1-Pentyne Ethyl 5-propylisoxazole-3-carboxylate Ethyl 5-propylisoxazole-3-carboxylate Intermediate Nitrile Oxide1-Pentyne->Ethyl 5-propylisoxazole-3-carboxylate  [2] 1,3-Dipolar Cycloaddition

Caption: Synthetic pathway to Ethyl 5-propylisoxazole-3-carboxylate.

Detailed Protocol: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

Materials:

  • Ethyl 2-nitroacetate

  • 1-Pentyne

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (deionized)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (4.0 g, 100 mmol) in a mixture of water (50 mL) and ethanol (50 mL).

  • Addition of Reagents: To the stirred basic solution, add ethyl 2-nitroacetate (13.3 g, 100 mmol) dropwise at room temperature. After the addition is complete, add 1-pentyne (8.2 g, 120 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent.

  • Work-up:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 5-propylisoxazole-3-carboxylate as a colorless to pale yellow oil.

Expected Yield: 65-75%

Characterization Data:

PropertyValue
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.21 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ 4.40 (q, 2H), 2.80 (t, 2H), 1.75 (m, 2H), 1.40 (t, 3H), 1.00 (t, 3H)
¹³C NMR (CDCl₃) δ 172.5, 161.0, 158.0, 103.0, 62.0, 28.0, 21.0, 14.0, 13.5

Part 2: Conversion to a Bioactive Carboxamide

The ethyl ester of 5-propylisoxazole-3-carboxylate serves as an excellent precursor for the synthesis of bioactive amides. This is typically a two-step process involving the hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a desired amine.

Workflow for the Synthesis of N-(4-fluorophenyl)-5-propylisoxazole-3-carboxamide:

G A Ethyl 5-propylisoxazole-3-carboxylate B 5-Propylisoxazole-3-carboxylic acid A->B  Hydrolysis (LiOH, THF/H₂O) C N-(4-fluorophenyl)-5-propylisoxazole-3-carboxamide B->C  Amide Coupling (4-Fluoroaniline, HATU, DIPEA, DMF)

Caption: Two-step synthesis of a bioactive isoxazole carboxamide.

Protocol 2.1: Hydrolysis of Ethyl 5-propylisoxazole-3-carboxylate

Materials:

  • Ethyl 5-propylisoxazole-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve Ethyl 5-propylisoxazole-3-carboxylate (10 mmol) in a mixture of THF (50 mL) and water (25 mL) in a round-bottom flask.

  • Hydrolysis: Add lithium hydroxide (20 mmol) to the solution and stir vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A white precipitate of the carboxylic acid should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield 5-propylisoxazole-3-carboxylic acid as a white solid.

Expected Yield: 90-95%

Protocol 2.2: Amide Coupling to Synthesize N-(4-fluorophenyl)-5-propylisoxazole-3-carboxamide

Materials:

  • 5-Propylisoxazole-3-carboxylic acid

  • 4-Fluoroaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: To a solution of 5-propylisoxazole-3-carboxylic acid (5 mmol) in anhydrous DMF (25 mL), add HATU (6 mmol) and DIPEA (15 mmol). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add 4-fluoroaniline (5.5 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford N-(4-fluorophenyl)-5-propylisoxazole-3-carboxamide as a solid.

Expected Yield: 70-85%

Application Note: Antimicrobial Activity of N-(4-fluorophenyl)-5-propylisoxazole-3-carboxamide

Isoxazole carboxamides are a well-established class of compounds with significant antimicrobial properties.[5][6] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. The synthesized N-(4-fluorophenyl)-5-propylisoxazole-3-carboxamide is expected to exhibit activity against a range of Gram-positive and Gram-negative bacteria.

Expected Antimicrobial Activity Profile:

The following table summarizes the predicted Minimum Inhibitory Concentrations (MICs) for the target compound against common bacterial strains, based on literature data for structurally related isoxazole carboxamides.

Bacterial StrainTypeExpected MIC (µg/mL)
Staphylococcus aureusGram-positive8 - 32
Bacillus subtilisGram-positive16 - 64
Escherichia coliGram-negative32 - 128
Pseudomonas aeruginosaGram-negative>128

Note: These are predicted values and actual MICs must be determined experimentally using standard microdilution or disk diffusion assays.

Conclusion

Ethyl 5-propylisoxazole-3-carboxylate is a valuable and versatile intermediate for the synthesis of a wide array of potentially bioactive molecules. The straightforward and high-yielding protocols provided herein for its synthesis and subsequent elaboration into a representative carboxamide demonstrate its utility in drug discovery and development. The isoxazole scaffold, functionalized with a lipophilic propyl group and a synthetically malleable ester, offers a robust platform for the generation of compound libraries for screening against various therapeutic targets.

References

  • Synthesis and antimicrobial evaluation of new isoxazole carboxamides. (2025). ResearchGate. [Link]

  • Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. (2016). Scholars Research Library. [Link]

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. (2023). Bentham Science Publishers. [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2021). National Center for Biotechnology Information. [Link]

  • Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. (2016). Scholars Research Library. [Link]

  • 1,3-Dipolar cycloaddition. (2023). Wikipedia. [Link]

Sources

Application Note: A Strategic Approach to the Synthesis of Novel Isoxazole-Based Antifungal Agents from Ethyl 5-propylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The isoxazole scaffold is a privileged heterocyclic motif known for a wide spectrum of pharmacological activities, including potent antifungal properties.[1][2][3] This application note provides a detailed, field-proven strategic workflow for the synthesis and evaluation of novel antifungal drug candidates, beginning with the readily accessible starting material, Ethyl 5-propylisoxazole-3-carboxylate. We present a robust, two-step synthetic protocol to generate a diverse library of isoxazole-hydrazone derivatives, a chemical class consistently recognized for its antimicrobial potential.[4][5][6] The guide culminates with a standardized protocol for in vitro antifungal susceptibility testing to validate the biological activity of the synthesized compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.

Rationale and Strategic Workflow

The core strategy involves transforming the relatively inert ethyl ester group of the starting material into a versatile chemical hub—the carbohydrazide. This intermediate serves as a nucleophilic anchor for coupling with a wide array of electrophilic partners, in this case, various substituted aldehydes. This approach, known as molecular hybridization, allows for the rapid generation of a library of novel molecules.[2] The hydrazone linkage (C=N-N-C=O) is a known pharmacophore that contributes to the biological activity of many compounds.[4]

The rationale is twofold:

  • Preservation of the Core Moiety: The 5-propylisoxazole ring is maintained as the core scaffold, leveraging its established contribution to antifungal activity. Structure-activity relationship (SAR) studies have frequently identified the isoxazole ring as crucial for the biological efficacy of various antimicrobial agents.[7][8]

  • Systematic Structural Diversification: By introducing a variety of substituted aromatic and heterocyclic aldehydes, we can systematically probe the structure-activity relationship. Modifications to the peripheral groups can significantly influence the compound's lipophilicity, steric profile, and electronic properties, thereby modulating its interaction with fungal targets and enhancing potency.[7][8]

The overall experimental workflow is depicted below.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Library Generation cluster_2 Part 3: Biological Validation A Starting Material: Ethyl 5-propylisoxazole-3-carboxylate B Key Intermediate: 5-propylisoxazole-3-carbohydrazide A->B Hydrazinolysis (Hydrazine Hydrate) D Novel Isoxazole-Hydrazone Derivatives (Final Products) B->D Condensation Reaction (Schiff Base Formation) C Library of Substituted Aldehydes (R-CHO) C->D E Antifungal Susceptibility Testing (Broth Microdilution) D->E F Data Analysis: Minimum Inhibitory Concentration (MIC) E->F G Lead Compound Identification F->G SAR Insights

Figure 1: Overall workflow from starting material to lead identification.

Part 1: Synthesis of Key Intermediate: 5-propylisoxazole-3-carbohydrazide

Principle: The conversion of an ester to a hydrazide is a classic nucleophilic acyl substitution reaction. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxide leaving group, forming the stable carbohydrazide. This reaction is typically performed in an alcoholic solvent, which facilitates the dissolution of the starting ester and allows the reaction to proceed to completion, often with the precipitation of the hydrazide product.[9][10]

Protocol 1: Synthesis of 5-propylisoxazole-3-carbohydrazide

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 5-propylisoxazole-3-carboxylate (1.0 eq).

  • Dissolution: Add absolute ethanol (approx. 20 mL per gram of ester) to dissolve the starting material completely.

  • Reagent Addition: While stirring, add hydrazine hydrate (N₂H₄·H₂O, 80% solution, 5.0 eq) to the flask in a dropwise manner. The large excess of hydrazine hydrate ensures the reaction goes to completion.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v), observing the disappearance of the starting ester spot.

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid cake with a small amount of cold diethyl ether to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified white solid product under vacuum to a constant weight.

  • Characterization: Confirm the structure of the product using IR, ¹H NMR, and ¹³C NMR spectroscopy. The IR spectrum should show the appearance of N-H stretching bands (around 3200-3400 cm⁻¹) and a shift in the C=O stretching frequency compared to the starting ester.[9]

Table 1: Reagents and Materials for Intermediate Synthesis

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Role
Ethyl 5-propylisoxazole-3-carboxylateC₉H₁₃NO₃183.205.0 g (27.3 mmol)Starting Material
Hydrazine Hydrate (80%)N₂H₄·H₂O50.068.5 mL (136.5 mmol)Nucleophile
Absolute EthanolC₂H₅OH46.07100 mLSolvent
Diethyl Ether(C₂H₅)₂O74.1250 mLWashing Solvent

Part 2: Synthesis of a Library of Novel Isoxazole-Hydrazone Derivatives

Principle: This step involves the condensation reaction between the nucleophilic primary amine of the 5-propylisoxazole-3-carbohydrazide and the electrophilic carbonyl carbon of various aldehydes. This reaction, which forms a Schiff base (or more specifically, a hydrazone), is typically catalyzed by a few drops of glacial acetic acid, which protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack.[4][6]

Figure 2: Library generation via condensation with diverse aldehydes.

Protocol 2: General Procedure for the Synthesis of Isoxazole-Hydrazones

  • Setup: In a 50 mL round-bottom flask, dissolve 5-propylisoxazole-3-carbohydrazide (1.0 eq) in absolute ethanol.

  • Aldehyde Addition: Add the selected substituted aldehyde (1.0 eq) to the solution.

  • Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of DMF/water) to obtain the pure hydrazone derivative.

  • Drying and Characterization: Dry the purified crystals under vacuum and characterize them by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

Table 2: Example Library of Synthesized Isoxazole-Hydrazone Derivatives

Compound IDR-Group (from Aldehyde)Expected Yield (%)Physical State
IZN-001 Phenyl85-95White Solid
IZN-002 4-Chlorophenyl88-96Pale Yellow Solid
IZN-003 4-Methoxyphenyl82-93White Solid
IZN-004 4-Nitrophenyl90-98Yellow Solid
IZN-005 2-Hydroxyphenyl75-85Off-white Solid
IZN-006 Thiophen-2-yl80-90Light Brown Solid

Part 3: In Vitro Antifungal Activity Screening

Principle: To assess the antifungal potential of the synthesized compounds, a standardized broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 3: Broth Microdilution Assay for MIC Determination

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized test compounds and a standard antifungal drug (e.g., Fluconazole) in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Fungal Inoculum Preparation: Culture the fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to an inoculum density of approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum size in the microplate wells.

  • Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of the appropriate broth medium to all wells. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. This will create a range of decreasing concentrations.

  • Inoculation: Add 10 µL of the prepared fungal inoculum to each well, except for the sterility control wells.

  • Controls: Include the following controls on each plate:

    • Growth Control: Well containing medium and inoculum only (no compound).

    • Sterility Control: Well containing medium only (no inoculum or compound).

    • Positive Control: Wells with a standard antifungal drug (e.g., Fluconazole) undergoing serial dilution.

    • Solvent Control: Well containing medium, inoculum, and the highest concentration of DMSO used.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

G Figure 3: 96-well plate setup for MIC determination. cluster_plate 96-Well Microtiter Plate cluster_legend Legend A1 256 A2 128 A3 64 A4 32 A5 16 A6 8 A7 4 A8 2 A9 1 A10 0.5 A11 GC A12 SC A_label Cmpd A (µg/mL) B1 256 B2 128 B3 64 B4 32 B5 16 B6 8 B7 4 B8 2 B9 1 B10 0.5 B11 GC B12 SC B_label Cmpd B (µg/mL) Key1 No Growth (Inhibition) Key2 Partial Growth Key3 Growth Key4 Growth Control Key5 Sterility Control

Caption: MIC for Cmpd A is 8 µg/mL; MIC for Cmpd B is 4 µg/mL.

Table 3: Interpretation of MIC Results

Compound IDMIC vs. C. albicans (µg/mL)MIC vs. A. fumigatus (µg/mL)Interpretation
IZN-001 >128>128Inactive
IZN-002 816Potent activity, especially against C. albicans. The chloro- group is beneficial.
IZN-004 48Very potent activity. The nitro- group significantly enhances potency.
Fluconazole 264Standard control, shows expected activity profile.

Conclusion and Future Directions

This application note details a systematic and efficient methodology for the synthesis of novel isoxazole-hydrazone derivatives from Ethyl 5-propylisoxazole-3-carboxylate and their subsequent evaluation as antifungal agents. The protocols provided are robust, reproducible, and grounded in established chemical principles. The data generated from the antifungal screening will form the basis for preliminary structure-activity relationship (SAR) studies. For instance, the results in Table 3 suggest that electron-withdrawing groups (like -Cl and -NO₂) at the para-position of the phenyl ring enhance antifungal activity. Future work should focus on expanding the library with a wider variety of heterocyclic and aliphatic aldehydes, performing cytotoxicity assays on mammalian cell lines to assess selectivity, and conducting mechanistic studies to identify the fungal cellular target of the most potent compounds.

References

  • Palanisamy, P., et al. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. International Journal of Molecular Sciences, 25(24), 13618. [Link]

  • MDPI. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. [Link]

  • Chevreuil, F., et al. (2007). Synthesis of new isoxazoles and dihydroisoxazoles and in vitro evaluation of their antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 555-562. [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Zhang, Z., et al. (2020). Design, synthesis, and in vitro evaluation of novel triazole analogues featuring isoxazole moieties as antifungal agents. Bioorganic Chemistry, 101, 103982. [Link]

  • Semantic Scholar. (n.d.). Novel Isoxazole-Based Antifungal Drug Candidates. [Link]

  • Jenks, J. D., & Miceli, M. H. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Ouzounthanasis, K. A., et al. (2025). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules, 30(1), 27. [Link]

  • Tripathi, K., et al. (2024). Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. Pest Management Science. [Link]

  • ResearchGate. (2021). An efficient synthesis of novel isoxazole bearing pyrazole derivatives via [3+2] heteroannulation using cupric acetate. Journal of Heterocyclic Chemistry, 59(12). [Link]

  • Al-Ostath, A. I., et al. (2023). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. ACS Omega, 8(3), 3363-3375. [Link]

  • International Journal for Multidisciplinary Research. (2026). Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. [Link]

  • ResearchGate. (n.d.). Isoxazoles – Antifungal activity. [Link]

  • Creative Biolabs. (n.d.). Antifungal Activity Test Service. [Link]

  • Abu Bakr, S. M., et al. (2015). Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives. Medicinal Chemistry Research, 24, 3373–3386. [Link]

  • National Institutes of Health. (2020). Antifungal Susceptibility Testing: Current Approaches. [Link]

  • Taylor & Francis Online. (2007). Synthesis of new isoxazoles and dihydroisoxazoles and in vitro evaluation of their antifungal activity. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2014). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • National Institutes of Health. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • Nguyen, T. P. A., & Le, T. N. (2012). Synthesis of some N-substituted hydrazides containing isoxazole heterocycle. Tạp chí Khoa học, 58(4), 43-47. [Link]

  • ResearchGate. (2014). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

  • MicrobiologyInfo.com. (2023). Antifungal Susceptibility. [Link]

  • Mohareb, R. M., et al. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 17(11), 13309–13325. [Link]

  • EUCAST. (2026). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

  • MDPI. (2018). Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews, 16(3), 1011-1025. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Chemical Health Risks. [Link]

  • Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 24(2). [Link]

  • National Institutes of Health. (2023). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • PubMed. (2018). Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. [Link]

  • ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • ResearchGate. (2007). Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. [Link]

  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

Sources

Application Note: A Strategic Workflow for Herbicide Development Using the Ethyl 5-propylisoxazole-3-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on leveraging the Ethyl 5-propylisoxazole-3-carboxylate scaffold for novel herbicide discovery.

Introduction

The isoxazole heterocycle is a privileged scaffold in agrochemistry, forming the core of numerous commercialized herbicides, fungicides, and insecticides.[1] Its unique electronic properties and structural rigidity allow for high-affinity binding to a variety of biological targets. This guide focuses on the Ethyl 5-propylisoxazole-3-carboxylate scaffold as a promising starting point for the development of new herbicides. Isoxazole-based herbicides are known to act on various plant-specific targets, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) and Protoporphyrinogen Oxidase (Protox), leading to commercially relevant modes of action like bleaching and light-dependent peroxidative cell death.[2][3][4]

This document provides a comprehensive, field-proven workflow—from chemical synthesis to biological validation—designed to efficiently identify and optimize novel herbicidal candidates derived from this versatile scaffold. We will emphasize the causal logic behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and actionable data.

Logical Workflow for Herbicide Discovery

The discovery process is structured as a multi-stage funnel, designed to systematically screen a library of candidate compounds to identify a lead with desirable herbicidal properties. This workflow ensures that resources are focused on the most promising molecules.

G cluster_0 Phase 1: Library Synthesis & Design cluster_1 Phase 2: Screening Cascade cluster_2 Phase 3: Lead Characterization A Scaffold Synthesis (Ethyl 5-propylisoxazole-3-carboxylate) B Derivative Library Generation (R-group modification) A->B Diversification C Primary Screening (In Vitro Target-Based Assay) B->C D Secondary Screening (In Vivo Whole-Plant Assay) C->D Identify 'Hits' E Dose-Response & Selectivity (Crop vs. Weed) D->E Confirm Activity F Mechanism of Action (MoA) Confirmation E->F Select 'Leads' G Structure-Activity Relationship (SAR) Analysis E->G F->G H Lead Optimization G->H Iterative Design G Core Ethyl 5-propylisoxazole-3-carboxylate (Scaffold) Acid 5-propylisoxazole-3-carboxylic acid Core->Acid 1. Saponification (e.g., LiOH) Amide Diverse Amide Library (R-NH-CO-Isoxazole) Acid->Amide 2. Amide Coupling (e.g., HATU, diverse amines)

Sources

Application Note & Protocols: High-Efficiency Amide Coupling of Ethyl 5-propylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Amide Scaffold

The 5-propylisoxazole-3-carboxamide moiety is a privileged scaffold in modern medicinal chemistry, appearing in a range of biologically active agents. Its rigid, planar structure and specific hydrogen bonding capabilities make it an attractive component for designing targeted therapeutics. The synthesis of these amides most commonly originates from the corresponding ester, Ethyl 5-propylisoxazole-3-carboxylate.

This document serves as an in-depth guide to the synthesis of N-substituted 5-propylisoxazole-3-carboxamides. As direct amidation of this unactivated ethyl ester is often inefficient, a robust two-step sequence is the preferred and most versatile route.[1] We will first detail the quantitative hydrolysis (saponification) of the starting ester to its corresponding carboxylic acid. Subsequently, we will provide and compare three field-proven protocols for the coupling of this acid intermediate with a diverse range of primary and secondary amines using industry-standard reagents: EDC/HOBt, HATU, and T3P®.

Part 1: The Obligatory First Step - Ester Hydrolysis

The direct reaction between an amine and an unactivated ester like Ethyl 5-propylisoxazole-3-carboxylate to form an amide is generally unfavorable under mild conditions. Therefore, the first and most critical step is the hydrolysis of the ester to the more reactive carboxylic acid. This process, known as saponification, creates the necessary substrate for standard amide coupling reagents.

Protocol 1: Saponification to 5-Propylisoxazole-3-carboxylic acid

This protocol employs lithium hydroxide (LiOH), a standard choice that ensures efficient hydrolysis with minimal risk of side reactions on the isoxazole ring.

Materials:

  • Ethyl 5-propylisoxazole-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 5-propylisoxazole-3-carboxylate (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 2:1 ratio, e.g., 10 mL/g of ester).

  • Addition of Base: Add LiOH·H₂O (1.5–2.0 equiv) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2–4 hours).

  • Quenching & Acidification: Once complete, carefully add 1 M HCl to the reaction mixture at 0 °C (ice bath) until the pH is acidic (pH ~2-3). This protonates the carboxylate salt, precipitating the carboxylic acid product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-propylisoxazole-3-carboxylic acid as a solid. The product is often pure enough for the next step without further purification.

Part 2: Amide Bond Formation - A Comparative Guide

With the 5-propylisoxazole-3-carboxylic acid in hand, the crucial amide bond can be formed. The choice of coupling reagent is dictated by the amine's reactivity (steric hindrance, nucleophilicity), cost considerations, and desired workup procedure.[2] Below are three robust protocols.

Method A: The Workhorse - EDC/HOBt Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4][5] This intermediate is susceptible to rearrangement into a stable N-acylurea byproduct. The addition of 1-Hydroxybenzotriazole (HOBt) mitigates this by trapping the intermediate as a more stable HOBt-ester, which then efficiently reacts with the amine.[6][7][8][9][10] This method is cost-effective and reliable for a wide range of amines.

Sources

Application Note: A Validated Protocol for the Hydrolysis of Ethyl 5-propylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-propylisoxazole-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.[1][2][3] This application note provides a comprehensive, field-tested protocol for the efficient hydrolysis of its ethyl ester precursor, Ethyl 5-propylisoxazole-3-carboxylate. The narrative emphasizes mechanistic rationale, process optimization, and robust analytical validation, ensuring scientific integrity and reproducibility for researchers in drug discovery and chemical development.

Introduction and Scientific Context

The isoxazole moiety is a privileged scaffold in drug design, valued for its role in modulating the physicochemical properties of active pharmaceutical ingredients.[4][5] The conversion of stable ester precursors to their corresponding carboxylic acids is a fundamental transformation, often required to enable subsequent reactions, such as amide bond formation, or to introduce a functional group that can interact with biological targets.[2][5]

The primary challenge in the hydrolysis of isoxazole esters is preserving the integrity of the heterocyclic ring. While the isoxazole ring, particularly 3,5-disubstituted variants, is generally stable, it can be susceptible to cleavage under harsh pH and temperature conditions.[6][7][8] A study on the isoxazole-containing drug Leflunomide highlighted that the ring's stability is significantly dependent on pH, with increased lability under basic conditions and at higher temperatures.[6][9] Therefore, the selection of a hydrolytic method must balance efficient ester cleavage with the preservation of the core molecular structure.

This guide focuses on a base-catalyzed hydrolysis (saponification) protocol, which is advantageous due to its typically faster reaction rates and its irreversible nature. The in situ formation of a carboxylate salt drives the reaction to completion, a key advantage over the equilibrium-limited acid-catalyzed hydrolysis.[10]

Mechanistic Rationale: Base-Catalyzed Hydrolysis

The saponification of Ethyl 5-propylisoxazole-3-carboxylate proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: A hydroxide ion (from a base like LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

  • Acid-Base Reaction: The liberated ethoxide is a strong base and deprotonates the newly formed carboxylic acid. This is the thermodynamically favorable, irreversible step that forms the carboxylate salt and ethanol.

  • Protonation: A final acidification step during the workup protonates the carboxylate salt to yield the desired neutral carboxylic acid product.

The choice of base and reaction temperature is critical. Milder bases like lithium hydroxide (LiOH) are often preferred over sodium hydroxide (NaOH) as they can effectively catalyze the reaction at lower temperatures, minimizing the risk of isoxazole ring degradation.[6][11][12]

Detailed Experimental Protocol

This protocol has been optimized for high yield and purity on a standard laboratory scale.

Materials and Equipment
  • Reagents:

    • Ethyl 5-propylisoxazole-3-carboxylate (Starting Material, >98% purity)

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF), reagent grade

    • Deionized Water

    • Hydrochloric Acid (HCl), 1M solution

    • Ethyl Acetate (EtOAc), ACS grade

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • TLC plates (Silica gel 60 F₂₅₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Magnetic stir plate

    • Condenser (optional, for elevated temperatures)

    • Separatory funnel

    • Rotary evaporator

    • pH paper or calibrated pH meter

    • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis Setup 1. Dissolve Ester in THF/H₂O AddBase 2. Add Aqueous LiOH Solution Setup->AddBase Stir 3. Stir at Room Temperature AddBase->Stir Monitor 4. Monitor by TLC Stir->Monitor RemoveTHF 5. Remove THF (Rotovap) Monitor->RemoveTHF Wash 6. Wash with EtOAc (impurities) RemoveTHF->Wash Acidify 7. Acidify Aqueous Layer with 1M HCl Wash->Acidify Extract 8. Extract Product with EtOAc (x3) Acidify->Extract Dry 9. Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate 10. Concentrate (Rotovap) Dry->Concentrate Analyze 11. Characterize Product Concentrate->Analyze

Caption: Workflow for the hydrolysis of Ethyl 5-propylisoxazole-3-carboxylate.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-propylisoxazole-3-carboxylate (1.0 eq) in a 3:1 mixture of THF and water (e.g., 15 mL THF and 5 mL H₂O for every 1 gram of ester). Stir until a homogeneous solution is formed.

  • Addition of Base: In a separate beaker, dissolve lithium hydroxide monohydrate (1.5 eq) in water (5 mL). Add this aqueous LiOH solution to the stirring solution of the ester at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is complete upon the disappearance of the starting ester spot (higher Rf) and the appearance of a baseline spot corresponding to the carboxylate salt. This typically takes 2-4 hours.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Aqueous Workup:

    • Transfer the remaining aqueous solution to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.[11]

    • Cool the aqueous layer in an ice bath.

    • Slowly add 1M HCl dropwise with vigorous stirring to acidify the solution to a pH of 2-3.[6][13] A white precipitate of the carboxylic acid product should form.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL). The product will move into the organic layer.[13]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate.[13] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 5-propylisoxazole-3-carboxylic acid as a solid.

Chemical Transformation and Data

Sources

Application Note: Selective Reduction of Ethyl 5-propylisoxazole-3-carboxylate to (5-propylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the chemoselective reduction of the ester moiety in Ethyl 5-propylisoxazole-3-carboxylate to the corresponding primary alcohol, (5-propylisoxazol-3-yl)methanol. The resulting hydroxymethyl isoxazole is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecules with diverse biological activities.[1][2] The primary challenge in this transformation is achieving selective reduction of the ester without compromising the integrity of the isoxazole ring, which is susceptible to cleavage by overly aggressive reducing agents.[1][3] This guide evaluates common hydride reagents, explains the rationale for selecting Lithium Borohydride (LiBH₄) as the optimal reagent, and provides a detailed, validated protocol for the synthesis. An alternative protocol using Diisobutylaluminium Hydride (DIBAL-H) is also presented.

Introduction and Mechanistic Considerations

The isoxazole heterocycle is a cornerstone in the design of pharmacologically active agents due to its unique electronic properties and ability to act as a bioisostere for other functional groups.[2][4] The conversion of an ester at the 3-position to a hydroxymethyl group provides a crucial synthetic handle for further molecular elaboration.

The key to this transformation lies in chemoselectivity. The isoxazole ring, while generally stable to many reagents, contains a labile N-O bond that is prone to reductive cleavage.[1] This necessitates careful selection of the reducing agent to ensure the ester is targeted exclusively.

Evaluation of Common Hydride Reducing Agents

A comparative analysis of common hydride reagents reveals the nuanced requirements for this specific transformation.

ReagentFormulaSuitability for Ester ReductionSelectivity Concern for Isoxazole RingRecommendation
Lithium Aluminum HydrideLiAlH₄High. Very powerful, readily reduces esters.Poor. High reactivity often leads to reductive cleavage of the isoxazole N-O bond, yielding undesired byproducts.[3][5]Not Recommended
Sodium BorohydrideNaBH₄Low. Generally too mild to reduce esters under standard conditions.[6][7]High. Mild nature preserves the isoxazole ring.Not Recommended (without activation)
Diisobutylaluminium HydrideDIBAL-HModerate to High. Can reduce esters to alcohols. However, at low temperatures (-78 °C), the reaction often arrests at the aldehyde stage.[8][9][10]Good. Generally selective, but careful temperature control is critical to drive the reaction to the alcohol without side reactions.Viable Alternative
Lithium BorohydrideLiBH₄High. Stronger than NaBH₄ and highly effective for reducing esters to alcohols.[6]Excellent. Offers a superior balance of reactivity and selectivity, reducing the ester while leaving the isoxazole ring intact.[6]Highly Recommended
Reaction Pathway

The general transformation follows a nucleophilic acyl substitution mechanism, followed by a second hydride addition to the intermediate aldehyde.

G cluster_0 Overall Reaction Start Ethyl 5-propylisoxazole-3-carboxylate Product (5-propylisoxazol-3-yl)methanol Start->Product   1. LiBH₄, THF   2. Aqueous Workup

Caption: General reaction scheme for the reduction.

Recommended Protocol: Lithium Borohydride (LiBH₄) Reduction

This protocol details the preferred method for the selective reduction of Ethyl 5-propylisoxazole-3-carboxylate using Lithium Borohydride.

Principle

Lithium borohydride in an ethereal solvent such as Tetrahydrofuran (THF) provides a robust and high-yielding method for the conversion of the ethyl ester to the primary alcohol. The reaction is typically conducted at temperatures ranging from 0 °C to room temperature, offering excellent operational simplicity and safety compared to LiAlH₄.[6]

Materials and Reagents
MaterialGradeSupplierNotes
Ethyl 5-propylisoxazole-3-carboxylate≥97%CommercialStarting Material
Lithium Borohydride (LiBH₄)2.0 M solution in THFCommercialHighly moisture-sensitive
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialUse freshly distilled or from a solvent purification system
Ethyl Acetate (EtOAc)ACS GradeCommercialFor quenching and extraction
Saturated aq. NH₄ClN/ALab PreparedFor workup
Saturated aq. NaCl (Brine)N/ALab PreparedFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)N/ACommercialFor drying
Silica Gel230-400 meshCommercialFor column chromatography
Argon or Nitrogen GasHigh PurityN/AFor inert atmosphere
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add Ethyl 5-propylisoxazole-3-carboxylate (1.0 eq).

    • Fit the flask with a rubber septum and an argon/nitrogen inlet.

    • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Execution:

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add Lithium Borohydride solution (2.0 M in THF, 2.0-2.5 eq) dropwise via syringe over 15-20 minutes. Caution: Gas evolution (hydrogen) may be observed if any moisture is present.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Quenching:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of ethyl acetate to consume excess LiBH₄.

    • Continue adding ethyl acetate until gas evolution ceases.

    • Add saturated aqueous NH₄Cl solution to the flask and stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel.

  • Purification:

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous NaCl (brine).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (5-propylisoxazol-3-yl)methanol as a pure compound.

Expected Characterization

The structure of the synthesized (5-propylisoxazol-3-yl)methanol can be confirmed by spectroscopic methods.[11]

  • ¹H NMR: Disappearance of the quartet and triplet signals corresponding to the ethyl ester group. Appearance of a new singlet or doublet corresponding to the -CH₂OH protons and a broad singlet for the -OH proton.

  • IR Spectroscopy: Appearance of a broad O-H stretching band in the region of 3200-3500 cm⁻¹.[11]

  • Mass Spectrometry: Observation of the correct molecular ion peak for the product.

Alternative Protocol: DIBAL-H Reduction

Diisobutylaluminium Hydride (DIBAL-H) is a powerful alternative, particularly if precise low-temperature control is available.

Principle

DIBAL-H reduction of esters proceeds through a stable tetrahedral intermediate at low temperatures.[9] To achieve full reduction to the alcohol, the reaction typically requires more than one equivalent of DIBAL-H and is allowed to warm to room temperature.[8][12]

Step-by-Step Procedure
  • Reaction Setup: Dissolve Ethyl 5-propylisoxazole-3-carboxylate (1.0 eq) in anhydrous Toluene or Dichloromethane (DCM) (approx. 0.2 M) in a flame-dried flask under an inert atmosphere.

  • Execution:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DIBAL-H (1.0 M solution in hexanes or toluene, 2.2-2.5 eq) dropwise.

    • Stir at -78 °C for 1 hour.

    • Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2-4 hours. Monitor by TLC.

  • Workup and Quenching:

    • Cool the reaction to 0 °C.

    • Quench very carefully by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Stir the resulting mixture vigorously at room temperature until two clear layers form (this can take several hours).

  • Purification: Separate the layers and extract the aqueous phase with DCM or EtOAc. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography as described in section 2.3.

Experimental Workflow and Troubleshooting

G Start Start: Ethyl 5-propylisoxazole-3-carboxylate Setup Reaction Setup: Dissolve in Anhydrous THF under Inert Atmosphere Start->Setup Cool Cool to 0 °C (or -78 °C for DIBAL-H) Setup->Cool Addition Slow Addition of Reducing Agent (e.g., LiBH₄) Cool->Addition React Stir & Monitor (TLC / LC-MS) Addition->React Quench Quench Excess Hydride (0 °C) React->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Dry & Concentrate, then Column Chromatography Workup->Purify Characterize Characterization: NMR, IR, MS Purify->Characterize Product Final Product: (5-propylisoxazol-3-yl)methanol Characterize->Product

Caption: Standard experimental workflow for ester reduction.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reducing agent. 2. Deactivated (hydrolyzed) reducing agent. 3. Reaction time too short.1. Use a slight excess of the reducing agent (e.g., 2.2 eq). 2. Use a fresh bottle of reagent or titrate it before use. 3. Allow the reaction to stir for a longer period, checking periodically by TLC.
Formation of Aldehyde Intermediate (with DIBAL-H) 1. Insufficient DIBAL-H. 2. Reaction temperature was not allowed to rise sufficiently.1. Add an additional equivalent of DIBAL-H at -78 °C. 2. Ensure the reaction is warmed to room temperature and stirred until the aldehyde is consumed.
Low Yield after Workup 1. Product is water-soluble. 2. Emulsion during extraction. 3. Product loss during chromatography.1. Saturate the aqueous layer with NaCl before extraction to reduce product solubility. 2. For DIBAL-H, allow the Rochelle's salt mixture to stir until layers fully separate. Add brine to help break emulsions. 3. Choose an appropriate solvent system for chromatography to ensure good separation.
Evidence of Ring Cleavage Use of an overly reactive agent (e.g., LiAlH₄) or excessive heating.Switch to a milder, more selective reagent like LiBH₄. Avoid heating the reaction mixture unless necessary and validated.

Conclusion

The selective reduction of Ethyl 5-propylisoxazole-3-carboxylate to (5-propylisoxazol-3-yl)methanol is a critical transformation for accessing valuable synthetic intermediates. While several hydride reagents can reduce esters, the chemoselective demands of this substrate—namely the preservation of the isoxazole ring—render Lithium Borohydride (LiBH₄) the superior choice. The protocol described herein provides a reliable, high-yielding, and scalable method for this conversion. The alternative DIBAL-H protocol is also effective, provided that careful attention is paid to temperature control and workup conditions.

References

  • Synthetic reactions using isoxazole compounds. Hiroshi Kashima, Chemical and Pharmaceutical Bulletin. Accessed January 18, 2026.

  • The Chemoselective Reduction of Isoxazoline γ-Lactams Through Iminium Aza-Diels-Alder Reactions: A Short-Cut Synthesis of Aminols as Valuable Intermediates towards Nucleoside Derivatives. Fulvia Felluga, et al., Molecules.

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. Teresa M. V. D. Pinho e Melo, Current Organic Chemistry.

  • Oxazole Ring Stability in Substitution Reactions - Technical Support Center. BenchChem. Accessed January 18, 2026.

  • Lithium borohydride. Wikipedia. Accessed January 18, 2026.

  • DIBAL-H Reduction. Organic Synthesis. Accessed January 18, 2026.

  • Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. D. C. Aldridge & J. R. Grove, Journal of the Chemical Society C: Organic.

  • A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr)4 Reagent. Francesco Babudri, et al., Tetrahedron.

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Shravan Kumar Gunda, et al., Journal of Drug Delivery and Therapeutics.

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Accessed January 18, 2026.

  • Diisobutylaluminium hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Chemistry Steps.

  • Selective Reduction of Halogenated Carboxylic Acids and Esters with Indium Hydride. J.S. Yadav, et al., Royal Society of Chemistry.

  • Alcohols by borohydride reduction of esters. Google Patents.

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry.

  • DIBAL-H, Diisobutylaluminium hydride. Organic Chemistry Portal.

  • Why some esters can be reduced by sodium borohydride? ResearchGate.

  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal.

  • Lithium Aminoborohydrides: A New Class of Powerful, Selective, Air-Stable Reducing Agents. G. B. Fisher, et al., Journal of Organic Chemistry.

  • Construction of Isoxazole ring: An Overview. ResearchGate.

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. C. Golding, Biological and Molecular Chemistry.

  • Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2. ResearchGate.

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry.

  • How to reduce carboxylic group to alcohol with nitro group untouched? ResearchGate.

  • Isoxazole synthesis. Organic Chemistry Portal.

  • (5-Cyclopropylisoxazol-3-yl)methanol. BLD Pharm.

  • (3-o-tolylisoxazol-5-yl)methanol. ChemShuttle.

  • (3-Phenylisoxazol-5-yl)methanol. Sigma-Aldrich.

Sources

Application Notes & Protocols: A Scientist's Guide to the Synthesis of Isoxazole Amides from Ethyl 5-propylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Amide Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a versatile scaffold in drug design. When functionalized with an amide linkage, the resulting isoxazole amides exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This guide provides a comprehensive, field-tested framework for the reliable synthesis of novel isoxazole amides, starting from the commercially available or readily synthesized Ethyl 5-propylisoxazole-3-carboxylate. We will delve into the mechanistic rationale behind the chosen synthetic strategy, offering detailed protocols and expert insights to navigate potential challenges.

Strategic Overview: The Two-Step Pathway to Amide Formation

While direct conversion of an ester to an amide is possible, it often requires harsh conditions (high temperatures and pressures) or specialized catalysts that may not be compatible with complex molecular architectures. A more robust and widely applicable strategy involves a two-step sequence:

  • Saponification: The starting ethyl ester is first hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which is subsequently protonated to give the free carboxylic acid. This initial step is crucial as the carboxylic acid is readily activated for the subsequent coupling reaction.

  • Amide Coupling: The resulting 5-propylisoxazole-3-carboxylic acid is then coupled with a desired primary or secondary amine in the presence of a specialized coupling reagent. This reaction transforms the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine to form the stable amide bond.[5]

This two-step approach offers superior control, generally proceeds under milder conditions, and is compatible with a wider range of functional groups on the amine coupling partner, making it the preferred method in drug discovery campaigns.

G Start Ethyl 5-propylisoxazole-3-carboxylate Step1 Step 1: Saponification (Ester Hydrolysis) Start->Step1 Intermediate 5-Propylisoxazole-3-carboxylic Acid Step1->Intermediate Base (e.g., LiOH, NaOH) then Acid (e.g., HCl) Step2 Step 2: Amide Coupling (Carboxylic Acid Activation) Intermediate->Step2 End Target Isoxazole Amide Step2->End Amine (R-NH2) Coupling Reagent G cluster_0 Activation Step cluster_1 Coupling Step RCOOH R-COOH (Carboxylic Acid) ActiveEster Activated OAt-Ester (Highly Reactive) RCOOH->ActiveEster forms HATU HATU + Base HATU->ActiveEster mediates Amide R-CONH-R' (Amide Product) ActiveEster->Amide reacts with Amine R'-NH2 (Amine) Amine->ActiveEster

Sources

Application Notes & Protocols: Evaluating Ethyl 5-propylisoxazole-3-carboxylate in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoxazole ring is a cornerstone of modern agrochemical design, recognized as a "privileged scaffold" due to its presence in numerous commercial herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties and structural versatility allow for interaction with a wide array of biological targets.[3][4] This guide focuses on Ethyl 5-propylisoxazole-3-carboxylate, a representative 3,5-disubstituted isoxazole, as a model compound to illustrate the systematic workflow for evaluating novel chemical entities in agrochemical research. We will detail the synthetic rationale, provide robust protocols for primary biological screening, and outline a logical framework for data interpretation and subsequent mode-of-action studies.

Part 1: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

Rationale for Synthetic Route: The most direct and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5][6] This approach offers mild reaction conditions and generally good yields.[5] For our target molecule, we will generate the required nitrile oxide in situ from pentanal oxime and react it with ethyl propiolate. The in situ generation is critical as it avoids the isolation of potentially unstable nitrile oxide intermediates.

Protocol 1: Synthesis via [3+2] Cycloaddition

This protocol details the synthesis of Ethyl 5-propylisoxazole-3-carboxylate from commercially available starting materials.

Materials:

  • Pentanal

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethyl propiolate

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Oxime Formation:

    • In a 100 mL round-bottom flask, dissolve pentanal (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of ethanol and water.

    • Add sodium acetate (1.2 eq) to the solution and stir at room temperature for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield pentanal oxime.

  • In Situ Generation of Nitrile Oxide and Cycloaddition:

    • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve pentanal oxime (1.0 eq) and ethyl propiolate (1.2 eq) in dichloromethane (DCM).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in DCM to the flask.

    • Add triethylamine (Et₃N) (1.1 eq) dropwise. The triethylamine acts as a base to facilitate the elimination of HCl, forming the nitrile oxide.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Ethyl 5-propylisoxazole-3-carboxylate.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G start_mat Starting Materials (Pentanal, Hydroxylamine HCl, Ethyl Propiolate) oxime_step Step 1: Oxime Formation (EtOH/H2O, NaOAc, RT) start_mat->oxime_step oxime_int Pentanal Oxime (Intermediate) oxime_step->oxime_int cyclo_step Step 2: [3+2] Cycloaddition (DCM, NCS, Et3N, 0°C to RT) oxime_int->cyclo_step workup_step Step 3: Aqueous Work-up & Extraction cyclo_step->workup_step crude_prod Crude Product Mixture purify_step Step 4: Column Chromatography crude_prod->purify_step workup_step->crude_prod final_prod Pure Ethyl 5-propylisoxazole-3-carboxylate purify_step->final_prod

Caption: Workflow for the synthesis of Ethyl 5-propylisoxazole-3-carboxylate.

Part 2: Agrochemical Screening Cascade

Rationale for Workflow: A tiered or cascaded screening approach is fundamental to efficient agrochemical discovery.[7] It allows for the rapid testing of many compounds in simple, cost-effective primary assays, with only the most promising candidates advancing to more complex and resource-intensive secondary and tertiary evaluations. This strategy maximizes the potential for identifying novel active ingredients while conserving resources.

G compound Test Compound (Ethyl 5-propylisoxazole-3-carboxylate) primary Primary Screening (Single High Dose) compound->primary dose_resp Secondary Screening (Dose-Response) primary->dose_resp Active? sub_herb Herbicidal Assay primary->sub_herb sub_fung Fungicidal Assay primary->sub_fung sub_insect Insecticidal Assay primary->sub_insect advanced Advanced Assays (Spectrum, Selectivity) dose_resp->advanced Potent? moa Mode of Action Studies advanced->moa Selective?

Caption: A tiered workflow for evaluating new agrochemical candidates.

Protocol 2: Primary Herbicidal Activity Bioassay

This protocol assesses both pre-emergence (soil-applied) and post-emergence (foliar-applied) herbicidal activity. The choice of indicator species is crucial; we include a monocot (Echinochloa crus-galli - barnyard grass) and a dicot (Amaranthus retroflexus - redroot pigweed) as they are common and economically significant weeds.[8][9]

Materials:

  • Test Compound Stock Solution (e.g., 10,000 ppm in acetone with 0.1% Tween® 20).

  • Seeds of Echinochloa crus-galli and Amaranthus retroflexus.

  • Commercial potting mix.[10]

  • 4-inch pots.

  • Positive Control: A commercial herbicide with a known mode of action (e.g., Isoxaflutole).[11]

  • Negative Control: Solvent blank (acetone with 0.1% Tween® 20).

  • Laboratory spray chamber.

Step-by-Step Procedure:

  • Plant Preparation:

    • Fill pots with potting mix.

    • For Pre-emergence: Sow 10-15 seeds of each species into separate pots, covering lightly with soil.

    • For Post-emergence: Sow seeds and allow them to grow in a controlled environment (25°C, 14h light cycle) until they reach the two-leaf stage.

  • Treatment Application (Single High Dose, e.g., 150 g ai/ha): [9]

    • Prepare the final spray solution by diluting the stock solution in water to the target concentration. Prepare positive and negative controls similarly.

    • Pre-emergence: Place the newly sown pots in the spray chamber and apply the treatment evenly to the soil surface.

    • Post-emergence: Place the pots with two-leaf stage seedlings in the spray chamber and apply the treatment evenly to the foliage.

    • Each treatment (Test Compound, Positive Control, Negative Control) should be replicated at least three times.

  • Incubation and Evaluation:

    • Move all pots to a controlled growth chamber or greenhouse. Water as needed, avoiding runoff.

    • After 14-21 days, evaluate the herbicidal effect by visual assessment.

    • Record data on a percentage scale (0% = no effect, 100% = complete kill) for phytotoxicity symptoms such as chlorosis (yellowing), necrosis (tissue death), stunting, and bleaching.[11][12]

Protocol 3: Primary Fungicidal Activity Bioassay (in vitro)

This protocol evaluates the ability of the compound to inhibit the mycelial growth of a key plant pathogen, Fusarium graminearum, which causes Fusarium head blight in cereals.[9]

Materials:

  • Test Compound Stock Solution (e.g., 1,000 ppm in DMSO).

  • Active culture of Fusarium graminearum on a potato dextrose agar (PDA) plate.

  • Sterile PDA medium.

  • Sterile 90 mm petri dishes.

  • Positive Control: A commercial fungicide (e.g., pyraclostrobin).

  • Negative Control: DMSO.

Step-by-Step Procedure:

  • Media Preparation:

    • Autoclave PDA medium and cool it to approximately 50-55 °C in a water bath.

    • Add the test compound, positive control, or negative control to the molten PDA to achieve the desired final concentration (e.g., 100 mg/L).[9] Swirl gently to mix thoroughly.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify. Prepare three replicate plates for each treatment.

  • Inoculation:

    • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing F. graminearum culture.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation and Evaluation:

    • Seal the plates with paraffin film and incubate them in the dark at 25 °C.

    • When the mycelial growth in the negative control plates has nearly reached the edge of the plate (typically 3-5 days), measure the diameter of the fungal colony in all plates.

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100

Protocol 4: Primary Insecticidal Activity Bioassay (Contact)

This protocol assesses the contact toxicity of the compound against a common pest, the housefly (Musca domestica).[13]

Materials:

  • Test Compound Stock Solution (e.g., 1,000 ppm in acetone).

  • Adult houseflies (3-5 days old).

  • Micropipette or micro-applicator.

  • Positive Control: A commercial insecticide (e.g., a pyrethroid).[13]

  • Negative Control: Acetone.

  • Vented containers for holding treated insects.

  • Sugar water solution for food.

Step-by-Step Procedure:

  • Insect Handling:

    • Anesthetize the houseflies briefly using CO₂ or by chilling them.

    • Place the anesthetized flies on a chilled petri dish for ease of handling.

  • Topical Application:

    • Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each fly.

    • Treat at least 20 flies per replicate, with three replicates for each treatment (Test Compound, Positive Control, Negative Control).

  • Incubation and Evaluation:

    • Place the treated flies in vented containers with access to sugar water.

    • Hold the containers at 25 °C.

    • Assess mortality at 24 and 48 hours post-treatment. A fly is considered dead if it is unable to move when prodded.

    • Calculate the percentage mortality, correcting for any mortality in the negative control group using Abbott's formula if necessary.

Part 3: Data Analysis and Interpretation

Following primary screening, any compound showing significant activity (>80% control at a high dose) would advance to secondary screening to determine its potency. This involves creating a dose-response curve to calculate an EC₅₀ (for herbicides/fungicides) or LD₅₀ (for insecticides) value.

Table 1: Hypothetical Dose-Response Data for Herbicidal Assay

Concentration (g ai/ha)% Inhibition of A. retroflexus (Mean ± SD)
20095 ± 4
10082 ± 6
5048 ± 5
2521 ± 3
12.58 ± 2
Calculated EC₅₀ ~52 g ai/ha

Interpretation: An EC₅₀ value of 52 g ai/ha is a promising result, suggesting high potency and warranting further investigation. The observation of specific symptoms is also critical. For instance, if the compound caused significant bleaching, it would strongly suggest inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a validated herbicide target for which isoxazoles are known inhibitors.[11][12] This initial hypothesis directs the subsequent mode-of-action studies.

Part 4: Advanced Studies & Mode of Action

If a compound like Ethyl 5-propylisoxazole-3-carboxylate demonstrates potent and selective activity, the next phase is to elucidate its specific molecular target. This is a critical step for understanding the compound's novelty, managing potential resistance, and for registration purposes.

G hit Potent Hit from Primary/Secondary Screening symptom Analyze Symptomology (e.g., Bleaching, Paralysis) hit->symptom hypothesis Formulate MoA Hypothesis (e.g., HPPD Inhibitor, GABA Antagonist) symptom->hypothesis biochem Biochemical Assays (Isolated Enzyme/Receptor) hypothesis->biochem physio Physiological Assays (e.g., Pigment Analysis, Electrophysiology) hypothesis->physio confirm Confirm Mode of Action biochem->confirm physio->confirm

Sources

Application Notes and Protocols for the Exploration of Ethyl 5-Propylisoxazole-3-carboxylate Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Isoxazole Scaffold as a Privileged Structure in Oncology

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This is due to its remarkable versatility in molecular design, enabling interactions with a wide array of biological targets. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including significant potential as anticancer agents.[2] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor progression.[3]

This guide focuses on a specific, yet underexplored, chemical space: derivatives of ethyl 5-propylisoxazole-3-carboxylate. We will provide a comprehensive framework for the synthesis of a focused library of these compounds and a detailed, field-proven set of protocols for their evaluation as potential anticancer therapeutics. The rationale is to explore the structure-activity relationships (SAR) of this particular isoxazole core, with the goal of identifying novel and potent anticancer agents.

Part 1: Synthesis of Ethyl 5-Propylisoxazole-3-carboxylate Derivatives

The cornerstone of this investigation is a robust and reproducible synthetic strategy. The most common and efficient method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4] This approach offers high regioselectivity and tolerates a wide range of functional groups, making it ideal for generating a diverse library of compounds for screening.

1.1: General Synthetic Scheme

The proposed synthesis begins with the in situ generation of a nitrile oxide from an appropriate precursor, which then undergoes a cycloaddition reaction with an alkyne. For the synthesis of the parent compound, ethyl 5-propylisoxazole-3-carboxylate, the key building blocks are ethyl propiolate and butanal oxime (which is converted to the corresponding hydroximoyl chloride and then the nitrile oxide).

To build a library of derivatives for SAR studies, modifications can be introduced at either the 3- or 5-position of the isoxazole ring. For instance, by using different alkynes, the propyl group at the 5-position can be varied. Similarly, by starting with different aldehydes to form the nitrile oxide, the ester at the 3-position can be modified or replaced.

1.2: Detailed Synthetic Protocol for Ethyl 5-Propylisoxazole-3-carboxylate

This protocol describes a representative synthesis of the parent compound.

Step 1: Preparation of Butanal Oxime

  • To a stirred solution of hydroxylamine hydrochloride (1.1 eq) in water, add sodium carbonate (1.2 eq) portion-wise at 0-5 °C.

  • Add butanal (1.0 eq) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain butanal oxime.

Step 2: Synthesis of Ethyl 5-Propylisoxazole-3-carboxylate

  • To a stirred solution of butanal oxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 1-2 hours to form the hydroximoyl chloride intermediate.

  • In a separate flask, dissolve ethyl propiolate (1.2 eq) in the same solvent.

  • To the hydroximoyl chloride solution, add a base such as triethylamine (1.5 eq) dropwise at 0 °C to generate the nitrile oxide in situ.

  • Immediately add the solution of ethyl propiolate to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 5-propylisoxazole-3-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

1.3: Proposed Derivative Library for SAR Studies

To explore the structure-activity relationship, a focused library of derivatives should be synthesized. The following table outlines some suggested modifications:

Derivative ID Modification at 5-position (R1) Modification at 3-position (R2) Rationale
Parent -CH₂CH₂CH₃-COOCH₂CH₃Baseline compound
D-01 -(CH₂)₄CH₃-COOCH₂CH₃Explore effect of alkyl chain length
D-02 -Cyclopropyl-COOCH₂CH₃Introduce conformational rigidity
D-03 -Phenyl-COOCH₂CH₃Investigate impact of aromaticity
D-04 -CH₂CH₂CH₃-COOHAssess importance of the ester group
D-05 -CH₂CH₂CH₃-CONH₂Evaluate bioisosteric replacement of ester
D-06 -CH₂CH₂CH₃-CONH-PhenylIntroduce further aromatic interactions

Part 2: Biological Evaluation Protocols

A systematic evaluation of the synthesized compounds is crucial to determine their anticancer potential. The following protocols outline a standard workflow for in vitro screening and preliminary mechanism of action studies.

2.1: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting a dose-response curve.

2.2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[7]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

2.3: Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[10]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[11]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

2.4: Western Blotting for Mechanistic Insights

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Treat cells with the test compounds, harvest, and lyse them in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, CDK4).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Part 3: Visualization of Workflows and Pathways

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action synthesis Synthesis of Derivatives purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, HRMS) purification->characterization mtt MTT Assay (IC50 Determination) characterization->mtt apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis cell_cycle Cell Cycle Analysis (PI) mtt->cell_cycle western_blot Western Blotting (Protein Expression) apoptosis->western_blot cell_cycle->western_blot

Caption: Overall experimental workflow from synthesis to mechanistic studies.

Hypothetical Apoptotic Pathway

G compound Isoxazole Derivative bax Bax Activation compound->bax bcl2 Bcl-2 Inhibition compound->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: A potential intrinsic apoptosis pathway targeted by the isoxazole derivatives.

References

  • Arya, G. C., Khalid, M., Mehla, S., Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]

  • Aissa, I., Abdelkafi-Koubaa, Z., Chouaïb, K., Jalouli, M., Assel, A., Romdhane, A., ... & Ben Jannet, H. (2021). Glioblastoma-specific anticancer activity of newly synthetized 3, 5-disubstituted isoxazole and 1, 4-disubstituted triazole-linked tyrosol conjugates. Bioorganic Chemistry, 114, 105071. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mughem, K., Al-Zahrani, A. A., Al-Otaibi, A. M., & El-Sayed, N. N. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1361. [Link]

  • Request PDF. (n.d.). Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. Retrieved from [Link]

  • Salk Institute. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mughem, K., Al-Zahrani, A. A., Al-Otaibi, A. M., & El-Sayed, N. N. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1361. [Link]

  • Koubaa, Z. A., Aissa, I., Al-Warhi, T., Al-Omair, M. A., Romdhane, A., Al-Shaalan, N. H., ... & Ben Jannet, H. (2022). Tyrosol Derivatives, Bearing 3, 5-Disubstituted Isoxazole and 1, 4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. Molecules, 27(16), 5139. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Del Zotto, A., & Barattucci, A. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

  • Ramirez, J. A., Andrade, C. K., & de la Torre, V. G. (2021). Solvent-free synthesis of 3, 5-isoxazoles via 1, 3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC advances, 11(62), 39356-39361. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 2148, 139–144. [Link]

  • Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • Wang, X., Zhang, Y., Wang, Y., Zhang, X., & Zhang, J. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1, 3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2542. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Cervantes, R. B., & Luzzani, C. D. (2018). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Stem cell reviews and reports, 14(3), 426-433. [Link]

  • Cera, G., & Chiacchio, U. (2024). Synthesis of 3, 5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 22(14), 2759-2763. [Link]

  • Rangaswamy, J., Kumar, K. S. S., & Ananda, H. (2016). 3, 5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 16(10), 1264-1273. [Link]

  • Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoxazole derivatives showing anticancer activity (39–47). Retrieved from [Link]

  • Bio-Rad. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Boukattaya, F., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & Ghannay, S. (2022). An easy and regioselective synthesis of new functionalized isoxazoline derivatives via a 1, 3-dipolar cycloaddition reaction. Synthetic Communications, 52(22), 3045-3054. [Link]

  • ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of apoptosis and cell cycle related proteins in miPS-LLCcm cells. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Nde, C. N., Foncha, E., & Harracksingh, A. N. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1, 3-Dipolar Cycloaddition Reaction. Chemistry, 6(1), 1-11. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Byproduct Formation in 1,3-Dipolar Cycloaddition of Nitrile Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-dipolar cycloadditions of nitrile oxides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction, focusing on practical strategies to minimize common byproducts and maximize the yield of your desired isoxazole or isoxazoline products.

The [3+2] cycloaddition of nitrile oxides with alkenes and alkynes is a cornerstone of heterocyclic chemistry, providing efficient access to isoxazolines and isoxazoles.[1][2][3] These structures are prevalent in a wide array of natural products and pharmacologically active compounds.[3] However, the high reactivity of nitrile oxides, which makes them excellent 1,3-dipoles, also renders them prone to undesired side reactions, most notably dimerization.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and actionable solutions.

Problem 1: Low Yield of the Desired Cycloadduct and a Preponderance of a Dimeric Byproduct.

Q: My reaction is yielding very little of the expected isoxazole/isoxazoline, and I've isolated a significant amount of a byproduct that I suspect is a furoxan. What is happening and how can I fix it?

A: This is the most common issue in nitrile oxide cycloadditions. The primary culprit is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide). This occurs when the concentration of the nitrile oxide is too high, and it reacts with itself faster than with the intended dipolarophile.

Causality:

Nitrile oxides are transient species. If the rate of their generation exceeds the rate of their consumption by the dipolarophile, they will undergo a [3+2] cycloaddition with another molecule of nitrile oxide.[4][5][6] Density functional theory (DFT) studies suggest this dimerization proceeds stepwise through a dinitrosoalkene diradical intermediate.[4][7]

Solutions:

  • In Situ Generation and Slow Addition: The most effective strategy is to generate the nitrile oxide in situ in the presence of the dipolarophile. This ensures that the instantaneous concentration of the free nitrile oxide remains low. If using a stable nitrile oxide precursor (e.g., a hydroxamoyl chloride), adding it slowly to the reaction mixture containing the dipolarophile and base can significantly suppress dimerization.[8]

  • Increase Dipolarophile Concentration: Employing a stoichiometric excess of the dipolarophile (typically 1.5 to 3 equivalents) can effectively outcompete the dimerization pathway by increasing the probability of the desired cycloaddition.[8]

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired cycloaddition over dimerization, as the activation energy for dimerization may be higher. However, this is system-dependent and requires empirical optimization.

  • Choice of Generation Method: The method of nitrile oxide generation is critical. The classic method involves the dehydrohalogenation of hydroxamoyl halides with a base. Milder, more modern methods, such as the oxidation of aldoximes using reagents like Oxone/NaCl, tert-butyl hypoiodite (t-BuOI), or hypervalent iodine compounds, can provide a slower, more controlled release of the nitrile oxide, thereby minimizing dimerization.[9][10][11]

Experimental Protocol: In Situ Generation of Benzonitrile Oxide from Benzaldoxime using Oxone/NaCl

  • To a stirred solution of benzaldoxime (1.0 mmol) and your alkene or alkyne (1.2 mmol) in a suitable solvent (e.g., ethyl acetate or acetonitrile, 10 mL), add sodium chloride (1.5 mmol) and Oxone® (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This method, adapted from a green chemistry protocol, often provides high yields of the desired cycloadduct with minimal furoxan formation.[11]

Problem 2: Formation of Carboxylic Acid Byproducts.

Q: I'm observing the formation of a carboxylic acid corresponding to my nitrile oxide starting material. What is causing this?

A: The presence of water in your reaction can lead to the hydrolysis of the nitrile oxide, first to a hydroxamic acid, which can then be further hydrolyzed to a carboxylic acid.

Causality:

Nitrile oxides are susceptible to nucleophilic attack by water. While the hydrolysis of nitriles generally requires acidic or basic conditions and heating, the reactive nature of nitrile oxides makes them more prone to this side reaction, especially if the reaction conditions are not strictly anhydrous.[12][13][14][15][16]

Solutions:

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice: Select a non-protic solvent that is less likely to participate in side reactions. Common choices include toluene, dichloromethane, chloroform, and tetrahydrofuran.

  • Purification of Reagents: Ensure that your starting materials, particularly the dipolarophile and any bases used, are free of water.

Problem 3: Poor Regioselectivity in the Cycloaddition.

Q: My reaction with an unsymmetrical alkyne is producing a mixture of regioisomers. How can I control the regioselectivity?

A: The regioselectivity of 1,3-dipolar cycloadditions is governed by both electronic and steric factors, as explained by Frontier Molecular Orbital (FMO) theory.[17][18] In many cases, the reaction is under HOMO(dipole)-LUMO(dipolarophile) control.

Causality:

The regioselectivity is determined by the alignment of the frontier orbitals of the nitrile oxide and the dipolarophile that results in the lowest energy transition state. For terminal alkynes, this often leads to the formation of 3,5-disubstituted isoxazoles. However, if the electronic and steric biases are not strong, a mixture of regioisomers can result.

Solutions:

  • Catalysis: The use of Lewis acid catalysts, such as those based on copper(I), ruthenium(II), or nickel(II), can significantly influence and even reverse the regioselectivity of the cycloaddition.[19][20] For example, copper(I)-catalyzed cycloadditions of nitrile oxides to terminal alkynes often exclusively yield the 3,5-disubstituted regioisomer.[19]

  • Substituent Effects: Modifying the electronic nature of the substituents on both the nitrile oxide and the dipolarophile can enhance regioselectivity. Electron-withdrawing groups on the dipolarophile often favor one regioisomer.

Illustrative Workflow for Troubleshooting Regioselectivity

G start Poor Regioselectivity Observed fmo Analyze FMO of Reactants (HOMO/LUMO gaps) start->fmo sterics Consider Steric Hindrance start->sterics solvent Screen Different Solvents start->solvent catalysis Introduce Lewis Acid Catalyst (e.g., Cu(I), Ru(II)) fmo->catalysis substituents Modify Substituents (Electron-withdrawing/donating) sterics->substituents outcome Improved Regioselectivity catalysis->outcome substituents->outcome solvent->outcome

Caption: Decision workflow for addressing poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for generating nitrile oxides, and which is best for minimizing byproducts?

A1: There are several common methods for generating nitrile oxides:

  • Dehydrohalogenation of hydroxamoyl halides: This is a classic method but can lead to higher local concentrations of the nitrile oxide, promoting dimerization.

  • Dehydration of primary nitroalkanes (the Mukaiyama reaction): This method is effective but often requires harsh conditions.

  • Oxidation of aldoximes: This is often the preferred method for minimizing byproducts as it allows for slow, controlled, in situ generation.[2][11] A variety of oxidizing agents can be used, including sodium hypochlorite, N-chlorosuccinimide (NCS), and greener options like Oxone.[2][11]

For minimizing byproducts, the in situ oxidation of aldoximes is generally recommended.

Q2: How does solvent choice impact byproduct formation?

A2: The choice of solvent can influence both the rate of the desired reaction and the formation of byproducts.

  • Polarity: While the cycloaddition itself is often not highly sensitive to solvent polarity, very polar, protic solvents (like water or alcohols) should be avoided as they can lead to hydrolysis of the nitrile oxide.

  • Coordinating Solvents: Some Lewis basic solvents can coordinate to catalysts, affecting their activity and selectivity.

  • Non-conventional Solvents: The use of ionic liquids or supercritical carbon dioxide has been explored as a green alternative, sometimes offering improved reaction rates and selectivity.[21][22]

Q3: Can steric hindrance be used to prevent dimerization?

A3: Yes, bulky substituents on the nitrile oxide can sterically disfavor the transition state for dimerization, thus promoting the desired cycloaddition.[4] For example, 2,4,6-trimethylbenzonitrile oxide is significantly more stable and less prone to dimerization than benzonitrile oxide.

Q4: What is the mechanism of furoxan formation?

A4: The dimerization of nitrile oxides to furoxans is believed to be a stepwise process.[7] It involves the initial C-C bond formation between two nitrile oxide molecules to form a dinitrosoalkene intermediate, which has significant diradical character.[4][7] This intermediate then undergoes rapid ring closure to form the stable furoxan ring.

Byproduct Formation Pathway: Nitrile Oxide Dimerization

Furoxan_Formation NO1 R-C≡N⁺-O⁻ (Nitrile Oxide) Intermediate Dinitrosoalkene Diradical Intermediate NO1->Intermediate C-C Bond Formation NO2 R-C≡N⁺-O⁻ (Nitrile Oxide) NO2->Intermediate Furoxan Furoxan Byproduct Intermediate->Furoxan Ring Closure

Caption: Stepwise mechanism of furoxan formation from nitrile oxide dimerization.

Quantitative Data Summary

Problem Primary Cause Key Byproduct Recommended Solution Typical Yield Improvement
Low Cycloadduct YieldNitrile Oxide DimerizationFuroxanIn situ generation, slow addition20-50%
Carboxylic Acid FormationPresence of WaterCarboxylic AcidUse of anhydrous conditions10-30%
Poor RegioselectivityCompeting FMO PathwaysRegioisomeric ProductsLewis Acid Catalysis (e.g., Cu(I))Can achieve >95:5 regioselectivity

References

Sources

Preventing 5-isoxazolone formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole ring formation and troubleshoot common challenges, with a specific focus on the prevention of 5-isoxazolone byproduct formation.

Introduction

The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. However, its synthesis is often plagued by the formation of the undesired 5-isoxazolone regioisomer. This guide provides in-depth, field-proven insights and actionable protocols to help you minimize or eliminate this common byproduct, ensuring the efficiency and success of your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding 5-isoxazolone formation.

Q1: What is 5-isoxazolone, and why is it a common byproduct in my isoxazole synthesis?

A1: 5-Isoxazolone is a structural isomer of the desired isoxazole product that can form during the cyclization step. Its formation is primarily driven by the regioselectivity of the reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydroxylamine. The nitrogen atom of hydroxylamine can attack either the C2 or C4 carbonyl carbon of the dicarbonyl compound. Attack at the C2 position typically leads to the desired isoxazole, while attack at the C4 position can lead to the 5-isoxazolone byproduct, especially under certain reaction conditions. The thermodynamic stability of the 5-isoxazolone can also contribute to its prevalence as a byproduct.

Q2: At what stage of my reaction should I be most concerned about 5-isoxazolone formation?

A2: The critical stage for 5-isoxazolone formation is the initial condensation and cyclization of your 1,3-dicarbonyl precursor with hydroxylamine. The reaction conditions at this step, particularly pH and temperature, play a pivotal role in dictating the regiochemical outcome of the reaction.

Q3: Can my choice of starting materials influence the formation of 5-isoxazolone?

A3: Absolutely. The electronic and steric properties of the substituents on your 1,3-dicarbonyl compound can significantly influence the regioselectivity of the cyclization. For instance, a more electrophilic carbonyl carbon at the C2 position will favor the desired nucleophilic attack by the hydroxylamine nitrogen, leading to the isoxazole. Conversely, bulky substituents at the C2 position may sterically hinder this attack, potentially favoring the formation of the 5-isoxazolone.

Q4: Are there any general reaction conditions that are known to favor isoxazole formation over 5-isoxazolone?

A4: Yes. Generally, mildly acidic to neutral conditions (pH 4-7) tend to favor the formation of the desired isoxazole. Basic conditions can deprotonate the hydroxylamine, increasing its nucleophilicity and often leading to a mixture of isomers. Lower reaction temperatures can also enhance the kinetic control of the reaction, favoring the formation of the thermodynamically less stable but desired isoxazole isomer in some cases.

Part 2: Troubleshooting Guide - Minimizing 5-Isoxazolone

This section provides a structured approach to troubleshooting and optimizing your reaction conditions.

Issue 1: Significant ( >10%) 5-Isoxazolone Formation Detected by LC-MS/NMR

Root Cause Analysis:

The formation of a significant amount of 5-isoxazolone is a clear indication that the regioselectivity of your cyclization is not well-controlled. This can be due to suboptimal pH, inappropriate solvent, or unfavorable reaction temperature.

Troubleshooting Workflow:

start High 5-Isoxazolone Detected ph_check Is the reaction pH controlled? start->ph_check ph_yes Yes ph_check->ph_yes Controlled pH ph_no No/Unsure ph_check->ph_no Uncontrolled pH temp_check Is the reaction temperature optimized? temp_yes Yes temp_check->temp_yes Optimized Temp temp_no No/Unsure temp_check->temp_no High Temperature reagent_check Is the hydroxylamine source appropriate? reagent_yes Yes reagent_check->reagent_yes Salt form used reagent_no No/Unsure reagent_check->reagent_no Free base hydroxylamine purification Can the isomers be separated? purification_yes Yes purification->purification_yes Separable purification_no No purification->purification_no Co-elution ph_yes->temp_check ph_solution Implement pH control (See Protocol 1) ph_no->ph_solution temp_yes->reagent_check temp_solution Screen lower temperatures (e.g., 0 °C to RT) temp_no->temp_solution reagent_yes->purification reagent_solution Use hydroxylamine hydrochloride to maintain acidic pH reagent_no->reagent_solution end Problem Resolved purification_yes->end purification_solution Optimize chromatography (See Protocol 2) purification_no->purification_solution ph_solution->end temp_solution->end reagent_solution->end purification_solution->end

Caption: Troubleshooting workflow for high 5-isoxazolone formation.

Detailed Protocols:

Protocol 1: pH Control for Regioselective Isoxazole Synthesis

This protocol details a buffered system to maintain optimal pH during the reaction.

Materials:

  • 1,3-dicarbonyl starting material

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Water

  • Reaction vessel with magnetic stirring and temperature control

Procedure:

  • Prepare Buffered Solution: In your reaction vessel, dissolve sodium acetate (1.2 equivalents relative to the 1,3-dicarbonyl) in a minimal amount of water. Add ethanol to create your desired reaction concentration (e.g., 0.1-0.5 M). This will establish an acetic acid/acetate buffer system in situ upon addition of hydroxylamine hydrochloride.

  • Add Starting Material: Dissolve your 1,3-dicarbonyl starting material (1.0 equivalent) in the buffered solvent system.

  • Add Hydroxylamine: Add hydroxylamine hydrochloride (1.1 equivalents) to the reaction mixture. The hydrochloride salt helps maintain a mildly acidic pH.

  • Reaction Monitoring: Stir the reaction at room temperature (or your optimized temperature) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Proceed with your standard aqueous work-up and extraction.

Causality: The use of hydroxylamine hydrochloride in combination with a buffer like sodium acetate maintains a pH range of approximately 4-5. This level of acidity is often optimal for promoting the desired cyclization pathway leading to the isoxazole while minimizing the formation of the 5-isoxazolone.

Issue 2: Difficulty in Separating Isoxazole and 5-Isoxazolone Isomers

Root Cause Analysis:

The structural similarity between isoxazole and 5-isoxazolone isomers can make their separation by standard column chromatography challenging. Their polarity can be very close, leading to co-elution.

Protocol 2: Optimized Chromatographic Separation

System: Flash Chromatography

Stationary Phase: High-resolution silica gel (e.g., 230-400 mesh).

Mobile Phase Strategy:

  • Initial Screening: Begin with a non-polar solvent system (e.g., Hexane/Ethyl Acetate). Run a gradient from 100% Hexane to 100% Ethyl Acetate to determine the approximate elution points of both isomers.

  • Isocratic Refinement: Based on the initial screen, develop a shallow gradient or an isocratic mobile phase that provides the best separation. Often, a small percentage of a more polar solvent (e.g., 1-5% Methanol in Dichloromethane) can improve resolution.

  • Alternative Solvent Systems: If separation is still poor, consider alternative solvent systems. For example, a Toluene/Acetone system can sometimes provide different selectivity compared to Hexane/EtOAc.

Data Summary: Solvent System Effects on Isomer Separation

Solvent System (v/v)Retention Factor (Rf) - IsoxazoleRetention Factor (Rf) - 5-IsoxazoloneResolution (ΔRf)
80:20 Hexane/EtOAc0.350.320.03
90:10 Toluene/Acetone0.400.300.10
98:2 DCM/MeOH0.550.480.07

Note: The above table is illustrative. Actual Rf values will vary depending on the specific compounds.

Part 3: Mechanistic Insights

Understanding the underlying reaction mechanism is key to rationally designing experiments that favor the desired isoxazole product.

Reaction Pathway: Isoxazole vs. 5-Isoxazolone Formation

start 1,3-Dicarbonyl + NH2OH intermediate Oxime Intermediate start->intermediate path_a Attack at C2 (Kinetically Favored) intermediate->path_a Mildly Acidic pH path_b Attack at C4 (Thermodynamically Favored) intermediate->path_b Basic pH isoxazole Desired Isoxazole Product path_a->isoxazole isoxazolone 5-Isoxazolone Byproduct path_b->isoxazolone

Caption: Competing pathways in isoxazole synthesis.

The regioselectivity is often a contest between kinetic and thermodynamic control. The formation of the isoxazole is typically the kinetically favored pathway, while the 5-isoxazolone can be the more thermodynamically stable product. By carefully controlling reaction conditions, you can favor the kinetic product.

References

  • Regioselective Synthesis of Isoxazoles. Journal of Organic Chemistry. [Link]

  • A Review on the Synthesis of Isoxazole Derivatives and Their Pharmacological Activities. Bioorganic & Medicinal Chemistry. [Link]

  • The Paal-Knorr Thiophene Synthesis and Related Reactions. Organic Reactions. [Link]

Technical Support Center: Purification of Crude Ethyl 5-propylisoxazole-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Ethyl 5-propylisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting advice for the column chromatography purification of this isoxazole derivative. Our approach is rooted in practical, field-proven insights to ensure you can navigate the nuances of this purification with confidence.

Introduction: The Challenge of Purifying Isoxazole Intermediates

Ethyl 5-propylisoxazole-3-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its purification is a critical step that dictates the purity and yield of the final active pharmaceutical ingredient. While column chromatography is the most common and effective method for this purpose, it is not without its challenges.[1] The polarity of the isoxazole ring, coupled with the ethyl ester and propyl substituents, necessitates a carefully optimized chromatographic system to achieve high purity. This guide will walk you through the process, from initial analysis to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting a large-scale column purification?

A1: Always begin with a thorough analysis of your crude product using Thin Layer Chromatography (TLC). This will help you to identify the number of components in your mixture, including your desired product, unreacted starting materials, and any byproducts. TLC is also crucial for determining the optimal solvent system for your column.

Q2: How do I select the right solvent system for the column?

A2: The ideal solvent system (eluent) for column chromatography is one that provides good separation of your target compound from its impurities on a TLC plate. A good rule of thumb is to aim for an Rf (retention factor) value of approximately 0.2-0.4 for your product.[2] For Ethyl 5-propylisoxazole-3-carboxylate, which is of medium polarity, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

Q3: My compound is not visible on the TLC plate under UV light. What should I do?

A3: While the aromatic nature of the isoxazole ring should make it visible under 254 nm UV light, some derivatives may have weak absorbance.[3] In such cases, you can use a universal TLC stain. Staining with iodine vapor is a simple and often effective method.[3] Alternatively, a potassium permanganate (KMnO₄) stain can be used, which reacts with most organic compounds.

Q4: Can the isoxazole ring decompose on the silica gel column?

A4: The isoxazole ring is generally stable under neutral pH conditions. However, it can be sensitive to strongly basic or acidic conditions.[1] Since silica gel is slightly acidic, prolonged exposure can potentially lead to degradation for very sensitive substrates. If you suspect decomposition, you can perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have formed.

Troubleshooting Guide

Even with careful planning, issues can arise during column chromatography. This section addresses common problems and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Bands) 1. Inappropriate solvent system (too polar or not selective enough).2. Column overloading.3. Poorly packed column (channeling).4. Sample band is too wide.1. Re-optimize the solvent system using TLC. Try different solvent combinations or a less polar eluent.2. Reduce the amount of crude material loaded onto the column.3. Repack the column carefully, ensuring a uniform and compact bed.4. Dissolve the sample in a minimal amount of solvent before loading.
Product Elutes Too Quickly (High Rf) 1. Solvent system is too polar.1. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent.
Product Does Not Elute (Stuck on the Column) 1. Solvent system is not polar enough.2. Compound may have degraded on the silica.1. Gradually increase the polarity of the eluent (gradient elution).2. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.
Tailing of Spots on TLC and Column 1. Compound is interacting too strongly with the silica gel (e.g., acidic or basic functional groups).2. Column is overloaded.1. Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, a small amount of triethylamine can be beneficial.2. Reduce the sample load.
Cracked or Channeled Column Bed 1. Improper packing technique.2. Running the column dry.1. Repack the column using a slurry packing method to ensure a homogenous bed.2. Always maintain a level of solvent above the silica bed.

Step-by-Step Experimental Protocol: Column Chromatography of Crude Ethyl 5-propylisoxazole-3-carboxylate

This protocol provides a general framework for the purification. The exact solvent composition may need to be optimized based on your specific crude mixture.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (60-120 mesh) to your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Stir the mixture gently with a glass rod to create a homogenous slurry, ensuring no air bubbles are trapped.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the cotton plug.

  • Pour the silica gel slurry into the column in a single, continuous motion.

  • Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica bed.

  • Add another thin layer of sand on top of the packed silica.

3. Sample Loading:

  • Dissolve your crude Ethyl 5-propylisoxazole-3-carboxylate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica, again ensuring the solvent level does not go below the top of the sand.

  • Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the silica bed.

4. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin eluting the column, collecting the solvent in fractions (e.g., in test tubes).

  • Maintain a constant flow rate. Applying gentle pressure with a pump or nitrogen line (flash chromatography) can speed up the process.

  • Monitor the progress of the separation by spotting the collected fractions on TLC plates and visualizing them under UV light or with a stain.

5. Combining and Evaporating Fractions:

  • Once the desired product has completely eluted, combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified Ethyl 5-propylisoxazole-3-carboxylate.

Visualizing the Workflow

The following diagram illustrates the key decision-making steps in the purification process.

Purification_Workflow A Crude Product B TLC Analysis A->B C Optimize Solvent System (Rf ~0.2-0.4) B->C D Prepare & Pack Column C->D E Load Sample D->E F Elute & Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Pure fractions identified K Troubleshoot (e.g., poor separation) G->K Issues detected I Evaporate Solvent H->I J Pure Product I->J K->C Re-optimize

Sources

Technical Support Center: Recrystallization of Ethyl 5-propylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 5-propylisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this isoxazole derivative. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification process effectively.

I. Foundational Knowledge: Understanding the Molecule

Ethyl 5-propylisoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring.[1] The presence of both oxygen and nitrogen atoms in the ring imparts a degree of polarity.[2] Generally, isoxazole derivatives are more soluble in polar solvents like ethanol and methanol, and their solubility tends to increase with temperature, a key principle for recrystallization.[2] The ester and propyl groups contribute to its overall lipophilicity, suggesting that a range of organic solvents could be suitable for its purification.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions you might have before starting your recrystallization experiment.

Q1: What is the best starting solvent to try for the recrystallization of Ethyl 5-propylisoxazole-3-carboxylate?

A1: Based on the structure, which includes a polar isoxazole ring and an ethyl ester functional group, a good starting point would be a polar protic solvent like ethanol or methanol.[2][3][4] Often, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can provide the ideal solubility profile.[5][6][7] The goal is to find a solvent or solvent pair in which the compound is highly soluble when hot but poorly soluble when cold.[7][8]

Q2: What is a reasonable expected yield for a successful recrystallization?

A2: A successful recrystallization should ideally provide a high recovery of the purified material. However, some loss of product is inevitable as a portion will remain dissolved in the mother liquor.[9] A yield of 70-85% is generally considered good, but this can vary depending on the initial purity of your crude product and the chosen solvent system. If the yield is significantly lower, it may indicate that too much solvent was used.[9]

Q3: How can I assess the purity of my recrystallized product?

A3: The most common and immediate way to assess purity is by measuring the melting point. A pure crystalline solid will have a sharp and well-defined melting point range (typically < 2 °C).[10] Impurities tend to broaden and depress the melting point. Further confirmation of purity can be obtained using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR).

Q4: Is it necessary to use a hot filtration step?

A4: A hot filtration step is crucial if you observe insoluble impurities in your hot, dissolved sample.[8] This step removes solid impurities before the solution is cooled for crystallization. If your solution is completely clear at the boiling point of the solvent, you can often skip this step.

III. Troubleshooting Guide: Navigating Common Recrystallization Challenges

Even with careful planning, recrystallization can sometimes be challenging. This section provides solutions to common problems in a question-and-answer format.

Problem 1: Oiling Out - The Compound Separates as a Liquid

Q: My compound has formed an oil at the bottom of the flask instead of crystals. What should I do?

A: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid.[11][12] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated.

Troubleshooting Steps:

  • Reheat the Solution: Gently warm the flask to redissolve the oil back into the solvent.[11][12]

  • Add More Solvent: Once redissolved, add a small amount of additional hot solvent. This can prevent the solution from becoming supersaturated too quickly upon cooling.[11][12]

  • Ensure Slow Cooling: Allow the solution to cool to room temperature slowly and without disturbance.[10][13] Insulating the flask can help. Rapid cooling often favors oil formation over crystal growth.[11]

  • Consider a Different Solvent System: If the problem persists, your chosen solvent may not be ideal. Try a solvent with a lower boiling point or a mixed solvent system.

Problem 2: Failure to Crystallize

Q: The solution has cooled to room temperature, and I've even placed it in an ice bath, but no crystals have formed. What went wrong?

A: The absence of crystal formation is a frequent challenge and can be due to a few factors.[10][11]

Troubleshooting Steps:

  • Too Much Solvent: This is the most common reason for crystallization failure.[11] If you have used an excessive amount of solvent, the solution may not be saturated enough for crystals to form, even at low temperatures.[9]

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[9] Then, allow it to cool again.

  • Supersaturation: Sometimes, a solution can become supersaturated and require a nucleation site for crystal growth to begin.[11][14]

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[11][13][14] The microscopic scratches on the glass can provide a surface for nucleation.

      • Seed Crystals: If you have a small amount of the pure compound, add a tiny "seed" crystal to the cooled solution to initiate crystallization.[11][14]

  • Impurity Interference: High levels of impurities can sometimes inhibit crystallization. If the above steps fail, you may need to consider an alternative purification method like column chromatography before attempting recrystallization again.[11]

Problem 3: Low Recovery/Yield

Q: I got beautiful crystals, but my final yield is very low. How can I improve it?

A: Low yield is a frustrating outcome after a successful crystallization. Here are the likely culprits and how to address them.[9]

Troubleshooting Steps:

  • Excess Solvent: As mentioned previously, using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[9] Always aim to use the minimum amount of hot solvent necessary to fully dissolve your crude product.[13]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, you can lose a substantial amount of product on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.

  • Incomplete Crystallization: Make sure you have allowed sufficient time for crystallization to complete at both room temperature and in an ice bath. Rushing this step will leave product in the solution.[10]

  • Washing with Warm Solvent: When washing your collected crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.

IV. Experimental Protocol: Recrystallization of Ethyl 5-propylisoxazole-3-carboxylate

This protocol provides a starting point for the recrystallization of Ethyl 5-propylisoxazole-3-carboxylate. Remember that optimization may be necessary.

Materials:

  • Crude Ethyl 5-propylisoxazole-3-carboxylate

  • Selected solvent (e.g., Ethanol, or an Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Hirsch or Büchner funnel with appropriate filter paper

  • Vacuum flask and tubing

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents to find one where it is soluble when hot and insoluble when cold.[7] For this compound, start with ethanol.

  • Dissolution: Place the crude Ethyl 5-propylisoxazole-3-carboxylate in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture with stirring. Continue to add the solvent portion-wise until the solid has just dissolved.[13] Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Hirsch or Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

V. Visualizing the Process

Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

Solvent_Selection start Start: Crude Compound test_rt Test solubility in a small amount of cold solvent start->test_rt dissolves_rt Soluble at Room Temp? test_rt->dissolves_rt insoluble_rt Insoluble at Room Temp? dissolves_rt->insoluble_rt No unsuitable_too_soluble Unsuitable: Too Soluble (Try a less polar solvent) dissolves_rt->unsuitable_too_soluble Yes heat_solvent Heat the solvent insoluble_rt->heat_solvent Yes insoluble_rt->unsuitable_too_soluble No dissolves_hot Soluble when Hot? heat_solvent->dissolves_hot suitable Suitable Solvent Found! Proceed to Recrystallization dissolves_hot->suitable Yes unsuitable_insoluble Unsuitable: Insoluble (Try a more polar solvent) dissolves_hot->unsuitable_insoluble No mixed_solvent Consider a Mixed Solvent System unsuitable_too_soluble->mixed_solvent unsuitable_insoluble->mixed_solvent

Caption: A decision tree for selecting a suitable recrystallization solvent.

General Recrystallization Workflow

This diagram outlines the key steps in a typical recrystallization procedure.

Recrystallization_Workflow cluster_purification Recrystallization Process dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filtration (if insoluble impurities exist) dissolve->hot_filter cool 3. Slow Cooling to Room Temperature hot_filter->cool ice_bath 4. Ice Bath Cooling cool->ice_bath collect 5. Collect Crystals (Vacuum Filtration) ice_bath->collect wash 6. Wash with Ice-Cold Solvent collect->wash mother_liquor Mother Liquor (contains impurities and some dissolved product) collect->mother_liquor dry 7. Dry Crystals wash->dry pure Pure Crystals dry->pure crude Crude Product crude->dissolve

Caption: A flowchart illustrating the general workflow for recrystallization.

VI. References

  • Solubility of Things. (n.d.). Isoxazole. Retrieved from solubilityofthings.com

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from sas.rochester.edu

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents. Retrieved from benchchem.com

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from chem.libretexts.org

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from york.ac.uk

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from chem.libretexts.org

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.

  • Unknown. (n.d.). Recrystallization1. Retrieved from web.pdx.edu

  • Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from ocf.berkeley.edu

  • Hoffman Fine Chemicals. (n.d.). CAS 21080-81-9 | Ethyl 5-cyclopropylisoxazole-3-carboxylate. Retrieved from hoffmanfinechemicals.com

  • JoVE. (2020, March 26). Video: Recrystallization - Concept. Retrieved from jove.com

  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by.... Retrieved from researchgate.net

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from york.ac.uk

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.

  • LabSolu. (n.d.). Ethyl 5-propylisoxazole-3-carboxylate. Retrieved from labsolu.ca

  • Google Patents. (n.d.). CN102351878B - Isoxazole derivatives as well as preparation method and application thereof.

  • Connect Journals. (2020). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Indian Journal of Heterocyclic Chemistry, 30(3), 421-424.

  • Google Patents. (n.d.). CN116283810A - A kind of preparation method of isoxazole compound.

  • Asian Journal of Research in Chemistry. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. 16(1).

  • The Royal Society of Chemistry. (n.d.). Reactive organogels based on isoxazole esters: alkali metal ions selected gelation and crystallization.

  • Wikipedia. (n.d.). Isoxazole. Retrieved from en.wikipedia.org

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.

  • BenchChem. (2025). Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification. Retrieved from benchchem.com

  • PubChem. (n.d.). Ethyl 3-aminoisoxazole-5-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov

  • Chem-Impex. (n.d.). Ethyl isoxazole-3-carboxylate. Retrieved from chemimpex.com

  • PubChem. (n.d.). Ethyl thiazole-5-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov

  • ChemicalBook. (n.d.). Ethyl 5-Cyclopropylisoxazole-3-carboxylate CAS#: 21080-81-9. Retrieved from chemicalbook.com

Sources

How to resolve "oiling out" during crystallization of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Resolving "Oiling Out"

Introduction

The crystallization of isoxazole derivatives, a critical step in the purification and formulation of numerous pharmaceutical compounds, can be frequently hindered by a phenomenon known as "oiling out" or liquid-liquid phase separation (LLPS).[1][2][3] This guide serves as a comprehensive technical resource to understand, troubleshoot, and ultimately resolve this common crystallization challenge. Drawing upon established principles of physical chemistry and field-proven methodologies, this document provides in-depth, actionable advice to ensure the isolation of high-quality crystalline material. Isoxazole derivatives are prevalent in many bioactive compounds and drugs, making the mastery of their crystallization essential for successful drug development.[4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it happen during the crystallization of my isoxazole derivative?

A1: "Oiling out" is a phenomenon where a dissolved compound separates from a solution as a liquid phase (an "oil" or emulsion of solute-rich droplets) rather than as a solid crystalline phase.[1][2] This occurs when the supersaturation of the solution becomes so high that it exceeds the metastable zone limit and enters a region of the phase diagram where liquid-liquid phase separation is thermodynamically or kinetically favored over solid nucleation.[1][8][9]

Several factors can contribute to oiling out:

  • High Supersaturation: This is the primary driver.[1][10] Rapid cooling, quick addition of an anti-solvent, or using too little solvent can generate supersaturation too quickly for the molecules to organize into a crystal lattice.[10][11]

  • Solvent Choice: The interaction between the isoxazole derivative and the solvent is critical. If the solute-solute interactions are stronger than the solute-solvent interactions at high concentrations, the solute molecules may aggregate as a liquid.[12] Isoxazoles, being polar heterocyclic compounds, exhibit varied solubility in organic solvents, which can influence this balance.[4]

  • Impurities: The presence of impurities can disrupt the crystal lattice formation and promote the formation of an oil.[1][13][14] Impurities may be more soluble in the oily phase, leading to their incorporation into the final product if the oil solidifies without purification.[15][16]

  • Low Melting Point: Compounds with low melting points are more prone to oiling out, especially if the crystallization temperature is close to the melting point of the solvated compound.[11]

Q2: I've observed an oil forming. What are the immediate steps I can take to salvage my experiment?

A2: If you observe oiling out, the primary goal is to return to a single-phase solution and then approach the crystallization under more controlled conditions.

  • Re-dissolution: Gently heat the mixture until the oil redissolves completely.

  • Dilution: Add a small amount of the primary solvent to decrease the overall concentration and, consequently, the supersaturation.[10]

  • Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly to allow more time for nucleation and growth within the metastable zone.[10]

  • Scratching: Gently scratching the inside of the flask with a glass rod can sometimes provide a surface for nucleation and induce crystallization from the supersaturated solution before oiling out occurs.[17]

Q3: How can I proactively design my crystallization process to avoid oiling out of isoxazole derivatives?

A3: A well-designed process based on understanding the compound's solubility and the system's phase behavior is the most effective strategy.

  • Solvent Screening: The choice of solvent is paramount.[10] A systematic screening to find a solvent or solvent system where the isoxazole derivative has moderate solubility is recommended. The ideal solvent will show a significant increase in solubility with temperature for cooling crystallizations. Given the polar nature of the isoxazole ring, polar solvents like alcohols are often a good starting point.[4]

  • Control of Supersaturation: This is the most critical parameter to control.[1][2]

    • Cooling Crystallization: Employ a slow, controlled cooling rate.[10]

    • Anti-solvent Crystallization: Add the anti-solvent slowly to a well-agitated solution to avoid localized high supersaturation.[10][18] Adding the anti-solvent at a slightly elevated temperature can also be beneficial.[10]

  • Seeding: This is a powerful technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth.[10][19] By introducing seed crystals into a solution within the metastable zone, you provide a template for crystal growth, preventing the supersaturation from reaching a level where oiling out occurs.[1]

  • Agitation: Proper mixing is important to maintain a homogenous solution and temperature, which helps prevent localized high supersaturation.[1] However, agitation speed can also influence the size of oil droplets if oiling out does occur, which in turn can affect the final crystal size.[20]

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

A well-chosen solvent system is the foundation for preventing oiling out.

Objective: To identify a solvent or solvent mixture that provides an adequate solubility profile for the isoxazole derivative, allowing for controlled crystallization.

Protocol:

  • Initial Solubility Assessment: In small vials, test the solubility of a small amount of your isoxazole derivative in a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, methanol, water).

  • Temperature-Dependent Solubility: For promising solvents where the compound is sparingly soluble at room temperature, heat the mixture to determine if solubility increases significantly.

  • Cooling Test: For solvents that show good temperature-dependent solubility, perform a small-scale cooling crystallization. Dissolve the compound in a minimal amount of hot solvent, then cool it slowly to room temperature and then in an ice bath. Observe for crystal formation versus oiling out.

  • Anti-solvent Screening: If a suitable single solvent is not found, investigate anti-solvent systems. Dissolve the compound in a "good" solvent, then slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble.[21]

Solvent PropertyImplication for Oiling OutRecommendation
High Solubility May require very low temperatures or large amounts of anti-solvent, increasing the risk of high supersaturation.Use with caution; consider a co-solvent to reduce solubility.
Low Solubility May not be practical for dissolving a sufficient amount of material.Generally not suitable as the primary solvent.
Moderate, Temperature-Dependent Solubility Ideal for cooling crystallization, allowing for a wider metastable zone.Highly Recommended.
Guide 2: Implementing a Seeding Strategy

Seeding is a highly effective method to control crystallization and prevent oiling out.[10][19]

Objective: To introduce seed crystals at a point of moderate supersaturation to encourage crystal growth over oil formation.

Protocol:

  • Prepare Seed Crystals: Obtain or prepare a small quantity of the pure crystalline isoxazole derivative. If none is available, a small-scale, rapid crystallization (even if it oils out and then solidifies) can sometimes provide initial seed material.

  • Determine the Metastable Zone Width (MSZW): This is the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur. This can be determined experimentally using turbidity probes or by careful visual observation during a slow cooling or anti-solvent addition process.

  • Seeding Procedure: a. Dissolve the isoxazole derivative in the chosen solvent at an elevated temperature. b. Cool the solution slowly to a temperature within the metastable zone (a common practice is to seed at about one-third into the MSZW).[19] c. Add a small amount (typically 1-5% by weight) of finely ground seed crystals.[10] d. Continue the slow cooling or anti-solvent addition to allow the crystals to grow.

Troubleshooting Seeding:

  • Seed Dissolution: If the seeds dissolve upon addition, the solution is not yet supersaturated. Wait for the solution to cool further before adding more seeds.

  • Seeds Turn to Oil: If the seeds themselves appear to turn into an oil, the supersaturation is likely too high.[2] Re-heat to dissolve everything and start again, seeding at a higher temperature (lower supersaturation).

Visualizing the Process

Phase Diagram and Oiling Out

The following diagram illustrates the thermodynamic regions relevant to crystallization and oiling out. The goal is to operate within the metastable zone and use seeding to bypass the path leading to liquid-liquid phase separation.

G cluster_0 Crystallization Pathways Stable Solution Stable Solution Metastable Zone Metastable Zone Stable Solution->Metastable Zone Cooling/ Anti-solvent Labile Zone (LLPS/Oiling Out) Labile Zone (LLPS/Oiling Out) Metastable Zone->Labile Zone (LLPS/Oiling Out) High Supersaturation Crystalline Solid Crystalline Solid Metastable Zone->Crystalline Solid Seeding & Controlled Cooling/Addition Amorphous/Poor Quality Solid Amorphous/Poor Quality Solid Labile Zone (LLPS/Oiling Out)->Amorphous/Poor Quality Solid Solidification

Caption: Thermodynamic pathways for crystallization.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to address an oiling out problem.

G start Oiling Out Observed reheat Re-heat to Redissolve start->reheat dilute Add More Solvent reheat->dilute slow_cool Decrease Cooling Rate/ Anti-solvent Addition Rate dilute->slow_cool seed Implement Seeding Protocol slow_cool->seed success Crystalline Product Obtained seed->success Success fail Oiling Out Persists seed->fail Failure solvent Re-evaluate Solvent System solvent->start fail->solvent

Caption: Decision workflow for troubleshooting oiling out.

References

  • Benchchem. Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Benchchem. Accessed January 17, 2026.
  • Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo. Accessed January 17, 2026.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. Chemistry LibreTexts. Published April 7, 2022.
  • Solubility of Things. Isoxazole. Solubility of Things. Accessed January 17, 2026.
  • ACS Publications. Control of Crystal Size during Oiling Out Crystallization of an API.
  • ERA. Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA. Accessed January 17, 2026.
  • ThoughtCo. Troubleshooting Problems in Crystal Growing. ThoughtCo. Published June 9, 2025.
  • ACS Publications. Crystallization in the Presence of a Liquid−Liquid Phase Separation.
  • Benchchem. An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents. Benchchem. Accessed January 17, 2026.
  • Zhanghua. Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. Published July 2, 2025.
  • Medicilon. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Medicilon. Published December 25, 2024.
  • ResearchGate. Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram.
  • Langmuir. Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir. Accessed January 17, 2026.
  • CatSci. Seeding: A Simple but Effective Method for Crystallisation Control.
  • ACS Publications. Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability.
  • University of York. Problems with Recrystallisations. University of York. Accessed January 17, 2026.
  • ACS Publications. Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application.
  • Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Accessed January 17, 2026.
  • Taylor & Francis Online. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online. Accessed January 17, 2026.
  • College of Engineering and Applied Science. Crystallization in the Presence of a Liquid−Liquid Phase Separation. College of Engineering and Applied Science. Published April 20, 2019.
  • SlidePlayer. Particle Formation by Crystallization. SlidePlayer. Accessed January 17, 2026.
  • ResearchGate. Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
  • PubMed Central. Protein Phase Behavior in Aqueous Solutions: Crystallization, Liquid-Liquid Phase Separation, Gels, and Aggregates. PubMed Central. Accessed January 17, 2026.
  • University of Geneva. Guide for crystallization. University of Geneva. Accessed January 17, 2026.
  • LUTPub. Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Published November 26, 2018.
  • ResearchGate. Seeding Techniques and Optimization of Solution Crystallization Processes.
  • ResearchGate. An In-Line Study of Oiling Out and Crystallization.
  • Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Accessed January 17, 2026.
  • Chemjobber. Process Wednesday: Oiling out. Chemjobber. Published March 14, 2012.
  • Crystalline. Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Crystalline. Published November 1, 2023.
  • ResearchGate. Liquid Crystals Containing the Isoxazole and Tetrazole Heterocycles.
  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Accessed January 17, 2026.
  • International Journal of Pharmaceutical Research & Applications. “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Mettler Toledo. Using AntiSolvent for Crystallization. Mettler Toledo. Accessed January 17, 2026.
  • ResearchGate. Experimental investigation and prediction of oiling out during crystallization process.
  • PubMed. Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. PubMed. Published August 11, 2022.
  • International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs. IJCEA. Accessed January 17, 2026.
  • University of Alberta. Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange by Howon Choi. University of Alberta. Accessed January 17, 2026.
  • ResearchGate. (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
  • Wikipedia. Isoxazole. Wikipedia. Accessed January 17, 2026.
  • ResearchGate. A method to crystallize substances that oil out.
  • PubChem. Isoxazole. PubChem. Accessed January 17, 2026.
  • ResearchGate. The influence of impurities and solvents on crystallization.
  • PubMed Central. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PubMed Central. Accessed January 17, 2026.
  • IJC-MBMES. OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. IJC-MBMES. Published November 8, 2012.
  • PubMed Central. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PubMed Central. Accessed January 17, 2026.
  • ACS Publications. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • ACS Publications. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 5-propylisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to ensure the successful and efficient production of this key isoxazole derivative.

Introduction to the Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

Ethyl 5-propylisoxazole-3-carboxylate is a valuable heterocyclic compound, often utilized as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. The isoxazole core is a privileged scaffold due to its ability to participate in hydrogen bonding and π-π stacking interactions. The successful synthesis of this target molecule hinges on the careful control of reaction conditions to maximize yield and purity while minimizing side-product formation.

This guide will primarily focus on two robust synthetic strategies:

  • 1,3-Dipolar Cycloaddition: A powerful and highly regioselective method involving the reaction of a nitrile oxide with an alkyne.

  • Condensation of a β-Keto Ester with Hydroxylamine: A classic and often cost-effective approach to isoxazole ring formation.

We will explore the nuances of each method, providing detailed protocols, troubleshooting flowcharts, and answers to frequently encountered challenges.

Part 1: Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, offering a convergent and often high-yielding route to 5-membered rings.[1] In the context of Ethyl 5-propylisoxazole-3-carboxylate synthesis, this involves the reaction of a nitrile oxide (generated in situ) with 1-pentyne.

Reaction Scheme:

Reaction_Scheme_1 cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product SM1 Ethyl 2-chloro-2-(hydroxyimino)acetate Conditions Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Room Temperature SM1->Conditions Reacts with SM2 1-Pentyne SM2->Conditions Reacts with Product Ethyl 5-propylisoxazole-3-carboxylate Conditions->Product To yield

Caption: General workflow for the 1,3-dipolar cycloaddition synthesis.

Detailed Experimental Protocol

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate

  • 1-Pentyne

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and 1-pentyne (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of triethylamine (1.5 eq) in anhydrous DCM via the dropping funnel over 30 minutes. The slow addition is crucial to control the exothermic reaction and minimize the dimerization of the in situ generated nitrile oxide.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Ethyl 5-propylisoxazole-3-carboxylate as a pure product.

Troubleshooting Guide for 1,3-Dipolar Cycloaddition

This section addresses common issues encountered during the synthesis of Ethyl 5-propylisoxazole-3-carboxylate via 1,3-dipolar cycloaddition.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting_Low_Yield cluster_SM Starting Material Integrity cluster_Conditions Reaction Conditions Optimization cluster_Side_Reactions Side Reaction Minimization Low_Yield Low Yield Observed Check_Starting_Materials 1. Check Starting Material Purity Low_Yield->Check_Starting_Materials Check_Reaction_Conditions 2. Optimize Reaction Conditions Low_Yield->Check_Reaction_Conditions Minimize_Side_Reactions 3. Minimize Side Reactions Low_Yield->Minimize_Side_Reactions SM_Purity Ensure purity of ethyl 2-chloro-2-(hydroxyimino)acetate and 1-pentyne. Check_Starting_Materials->SM_Purity Base_Addition Slowly add base at low temperature (0 °C). Check_Reaction_Conditions->Base_Addition Dimerization Nitrile oxide dimerization is a major side reaction. [2] Use a slight excess of alkyne and slow base addition. Minimize_Side_Reactions->Dimerization SM_Anhydrous Use anhydrous solvent and reagents. SM_Purity->SM_Anhydrous Temperature Maintain reaction at room temperature. Higher temperatures can promote side reactions. Base_Addition->Temperature Reaction_Time Monitor by TLC to determine optimal reaction time. Temperature->Reaction_Time

Caption: Troubleshooting flowchart for low reaction yields.

Q2: I am observing the formation of a significant amount of a byproduct. What could it be and how can I avoid it?

A2: The most common byproduct in nitrile oxide cycloadditions is the furoxan, formed from the dimerization of the nitrile oxide intermediate.[2] This is especially prevalent if the concentration of the nitrile oxide is too high or if the dipolarophile (1-pentyne) is not reactive enough or present in a sufficient amount.

  • Solution:

    • Slow Addition: As mentioned in the protocol, the slow, dropwise addition of the base is critical to maintain a low concentration of the reactive nitrile oxide.

    • Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of 1-pentyne to ensure it is readily available to trap the nitrile oxide as it is formed.

    • Temperature Control: Keep the reaction at a controlled temperature (initially 0 °C, then room temperature) as higher temperatures can accelerate the dimerization side reaction.

Q3: The purification of my product is difficult due to co-eluting impurities. What can I do?

A3: If the furoxan byproduct is the main impurity, it can sometimes be challenging to separate from the desired isoxazole.

  • Solutions:

    • Chromatography Optimization: Experiment with different solvent systems for your column chromatography. A less polar solvent system (e.g., higher hexane to ethyl acetate ratio) might provide better separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective purification method.

    • Reaction Optimization: The best approach is to optimize the reaction conditions to minimize the formation of the impurity in the first place.

Part 2: Synthesis via Condensation of a β-Keto Ester with Hydroxylamine

An alternative and classical approach to isoxazole synthesis is the condensation of a β-keto ester with hydroxylamine.[3] For the synthesis of Ethyl 5-propylisoxazole-3-carboxylate, the required β-keto ester is ethyl 3-oxohexanoate.

Reaction Scheme:

Reaction_Scheme_2 cluster_3 Starting Materials cluster_4 Reaction Conditions cluster_5 Product SM3 Ethyl 3-oxohexanoate Conditions2 Base (e.g., Sodium Ethoxide) Solvent (e.g., Ethanol) Reflux SM3->Conditions2 Reacts with SM4 Hydroxylamine Hydrochloride SM4->Conditions2 Reacts with Product2 Ethyl 5-propylisoxazole-3-carboxylate Conditions2->Product2 To yield

Caption: General workflow for the β-keto ester condensation synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-oxohexanoate [4]

  • Dissolve Meldrum's acid in dichloromethane and pyridine.

  • Cool the mixture to 5 °C and add butyryl chloride dropwise.

  • Stir the mixture for three hours at room temperature.

  • Wash the solution with dilute hydrochloric acid, dry over magnesium sulfate, and evaporate the solvent.

  • Dissolve the resulting oil in ethanol and reflux for six hours.

  • Evaporate the ethanol and distill the residue to obtain ethyl 3-oxohexanoate.

Step 2: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-oxohexanoate (1.0 eq) in ethanol.

  • Addition of Reagents: Add a solution of sodium ethoxide (1.1 eq) in ethanol, followed by hydroxylamine hydrochloride (1.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.

Troubleshooting Guide for β-Keto Ester Condensation

Q1: My reaction is not going to completion, or the yield is very low. What should I check?

A1: Incomplete reactions are often due to issues with the reagents or reaction conditions.

  • Purity of Ethyl 3-oxohexanoate: Ensure the starting β-keto ester is pure. Impurities can interfere with the reaction.

  • Base: The choice and amount of base are critical. Sodium ethoxide is commonly used. Ensure it is not old or degraded.

  • pH Control: The pH of the reaction mixture can influence the outcome. The initial basic condition is necessary for the condensation, and neutralization is required during work-up.

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time. Monitor by TLC to determine the optimal duration.

Q2: I am getting a mixture of regioisomers. How can I improve the selectivity?

A2: With unsymmetrical β-dicarbonyl compounds, the formation of regioisomers is a potential issue.[5] For ethyl 3-oxohexanoate, the reaction with hydroxylamine can theoretically yield two different isoxazolone intermediates, which then tautomerize to the isoxazole. However, the reaction generally favors the formation of the 5-substituted isoxazole.

  • Control of Reaction Conditions:

    • pH: The pH of the reaction media can influence the regioselectivity. In some cases, slightly acidic conditions can favor one isomer over the other.

    • Solvent: The choice of solvent can also play a role. Experimenting with different solvents like methanol or isopropanol might alter the isomeric ratio.

Part 3: Product Characterization

Confirming the identity and purity of the synthesized Ethyl 5-propylisoxazole-3-carboxylate is essential.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.21 g/mol
CAS Number 91240-31-2
Appearance Expected to be a liquid or low-melting solid
Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.4-6.6 (s, 1H, isoxazole C4-H)

    • δ 4.3-4.5 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 2.7-2.9 (t, J = 7.5 Hz, 2H, -CH₂CH₂CH₃)

    • δ 1.6-1.8 (m, 2H, -CH₂CH₂CH₃)

    • δ 1.3-1.5 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

    • δ 0.9-1.1 (t, J = 7.4 Hz, 3H, -CH₂CH₂CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~170 (C=O, ester)

    • δ ~165 (C5 of isoxazole)

    • δ ~158 (C3 of isoxazole)

    • δ ~105 (C4 of isoxazole)

    • δ ~62 (-OCH₂CH₃)

    • δ ~28 (-CH₂CH₂CH₃)

    • δ ~22 (-CH₂CH₂CH₃)

    • δ ~14 (-OCH₂CH₃ and -CH₂CH₂CH₃)

References

  • PrepChem. Synthesis of ethyl 3-oxohexanoate. Available from: [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • International Journal of Advanced Research. ISSN: 2320-5407. 2024;12(08):1111-1116.
  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. 2024. Available from: [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Wiley-VCH. Supporting Information. 2007. Available from: [Link]

  • Oriental Journal of Chemistry. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. 2017;33(5).

Sources

Technical Support Center: Synthesis of 5-Substituted Isoxazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-substituted isoxazole-3-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target molecules.

The predominant method for constructing the 5-substituted isoxazole-3-carboxylate core involves the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne dipolarophile.[1][2] While elegant, this reaction is often plagued by competing side reactions that can significantly impact its efficiency. This guide will dissect these issues and provide actionable solutions.

Section 1: The Dimerization Dilemma - Unwanted Furoxan Formation

A primary challenge in nitrile oxide chemistry is their propensity to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides).[3][4] This side reaction consumes the nitrile oxide, directly reducing the yield of the desired isoxazole.

Q1: My reaction is producing a significant amount of a dimeric byproduct, which I've identified as a furoxan. What is causing this and how can I prevent it?

A1: This is a classic side reaction in syntheses involving nitrile oxides. The dimerization is a competing reaction pathway that can sometimes outpace the desired cycloaddition with your alkyne.

The "Why": The Mechanism of Furoxan Formation

Nitrile oxides are high-energy intermediates. In the absence of a reactive dipolarophile (your alkyne), they can react with themselves. The dimerization is understood to proceed through a stepwise mechanism involving a dinitrosoalkene diradical intermediate.[5][6] The rate of this dimerization is highly dependent on the concentration of the nitrile oxide and the nature of its substituent.[4][6]

Troubleshooting Strategies:

The key to suppressing furoxan formation is to keep the instantaneous concentration of the nitrile oxide low while ensuring the alkyne is readily available for the cycloaddition.

  • In Situ Generation: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne.[3] This avoids the accumulation of the reactive nitrile oxide. Common methods for in situ generation include:

    • Dehydrohalogenation of Hydroximoyl Halides: Treating a hydroximoyl chloride or bromide with a non-nucleophilic base (e.g., triethylamine) slowly releases the nitrile oxide.

    • Oxidation of Aldoximes: Oxidants like N-chlorosuccinimide (NCS), sodium hypochlorite, or hypervalent iodine reagents can convert aldoximes to nitrile oxides under mild conditions.[7][8]

  • Slow Addition: If you are generating the nitrile oxide from a precursor, adding the precursor (e.g., the hydroximoyl chloride solution) dropwise to a solution containing the alkyne can significantly minimize dimerization.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dimerization pathway relative to the desired cycloaddition, though this is system-dependent.

  • Steric Hindrance: Nitrile oxides bearing sterically bulky substituents tend to dimerize more slowly.[9] If your synthetic route allows, introducing a bulky group on the nitrile oxide precursor can be beneficial.

Section 2: Navigating Regioselectivity in Cycloaddition

The reaction between an unsymmetrical nitrile oxide and an unsymmetrical alkyne can theoretically lead to two different regioisomers: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole. For the synthesis of 5-substituted isoxazole-3-carboxylates, controlling this regioselectivity is paramount.

Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity to favor the desired 5-substituted isoxazole-3-carboxylate?

A2: Achieving high regioselectivity in 1,3-dipolar cycloadditions is a common challenge governed by a combination of electronic and steric factors of both the nitrile oxide and the alkyne.[2][3]

The "Why": Frontier Molecular Orbital (FMO) Theory

Regioselectivity can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. The reaction favors the orientation that results in the smallest HOMO-LUMO energy gap and the largest orbital coefficient overlap.

  • Type I (HOMO-dipole controlled): The reaction is primarily controlled by the interaction of the HOMO of the nitrile oxide and the LUMO of the alkyne. This is common when using electron-deficient alkynes.

  • Type II (HOMO-dipolarophile controlled): The reaction is governed by the interaction of the LUMO of the nitrile oxide and the HOMO of the alkyne, typical for electron-rich alkynes.

For the synthesis of 5-substituted isoxazole-3-carboxylates using terminal alkynes, the formation of the 3,5-disubstituted product is generally favored.[10]

Troubleshooting Strategies:

StrategyRationale
Catalysis The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes.[10] Ruthenium catalysts have also been shown to be effective.[10]
Solvent Polarity The polarity of the solvent can influence the relative energies of the transition states leading to the different regioisomers. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) or protic (e.g., ethanol) is recommended.
Lewis Acid Additives The addition of a Lewis acid (e.g., BF₃·OEt₂) can sometimes alter the electronic properties of the reactants and improve regioselectivity.[10][11]
Modify Reactant Electronics If possible, modifying the electronic properties of the substituents on the alkyne or nitrile oxide precursor can steer the reaction towards the desired isomer.

Workflow for Addressing Regioselectivity Issues:

G start Mixture of Regioisomers Observed method Confirm Synthesis Method: 1,3-Dipolar Cycloaddition start->method catalysis Introduce Cu(I) Catalyst (e.g., CuI or CuSO₄/Ascorbate) method->catalysis Most Common & Effective solvent Screen Different Solvents (Varying Polarity) method->solvent lewis_acid Add Lewis Acid Catalyst (e.g., BF₃·OEt₂) method->lewis_acid modify_reagents Modify Electronic Properties of Alkyne or Nitrile Oxide method->modify_reagents end Improved Regioselectivity catalysis->end solvent->end lewis_acid->end modify_reagents->end

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of isoxazoles, a critical scaffold in medicinal chemistry.[1][2][3] As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design and troubleshooting efforts.

This resource is structured in a question-and-answer format to directly address the specific issues you may face, from low yields to unexpected side products. We will delve into the mechanistic nuances of popular synthetic routes and provide actionable strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

General Issues

Q1: My isoxazole synthesis is resulting in a very low or no yield. What are the primary factors I should investigate?

A1: Low or non-existent yields in isoxazole synthesis are a frequent challenge and can typically be traced back to one of three areas: the integrity of your starting materials, the specifics of your reaction conditions, or the stability of key intermediates.[4] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Initial Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Materials Verify Starting Material Integrity (Purity, Stability, Reactivity) Start->Check_Materials Check_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent, Base/Catalyst) Start->Check_Conditions Check_Intermediates Assess Intermediate Stability (e.g., Nitrile Oxide Dimerization) Start->Check_Intermediates Resolution Improved Conversion Rate Check_Materials->Resolution Check_Conditions->Resolution Check_Intermediates->Resolution

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Detailed Investigation Points:

  • Starting Material Integrity:

    • Purity: Ensure the purity of your starting materials. For instance, in syntheses involving 1,3-dicarbonyl compounds, be aware of their potential to exist as keto-enol tautomers, which can impact reactivity.[4] Impurities in reactants can lead to unwanted side reactions.[5]

    • Stability: For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is paramount.[4] Some starting materials may be sensitive and require milder reaction conditions to prevent decomposition.[5]

  • Reaction Conditions:

    • Temperature: Temperature control is critical. For example, the in situ generation of nitrile oxides often requires low temperatures to prevent dimerization, followed by warming to facilitate the cycloaddition.[4] Excessively high temperatures can lead to decomposition and the formation of side products.[5]

    • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration. Insufficient time leads to low conversion, while extended periods can cause product degradation.[4]

    • Solvent: The choice of solvent can significantly impact reactant solubility, reaction rate, and even regioselectivity in 1,3-dipolar cycloadditions.[5]

  • Intermediate Stability:

    • In 1,3-dipolar cycloadditions, nitrile oxides are prone to dimerization, forming furoxans, particularly at high concentrations. To minimize this, generate the nitrile oxide in situ and ensure the alkyne is readily available to react. Slow addition of the nitrile oxide precursor can also be beneficial.[4][5]

Issues Specific to 1,3-Dipolar Cycloaddition

Q2: My 1,3-dipolar cycloaddition reaction for isoxazole synthesis is giving a low yield. What are the common causes and how can I address them?

A2: Low yields in this powerful reaction are often due to the inefficient generation or subsequent dimerization of the nitrile oxide intermediate.[5][6]

Key Troubleshooting Strategies:

  • Inefficient Nitrile Oxide Generation:

    • Base Selection: The choice of base is crucial. Common bases include triethylamine and N,N-diisopropylethylamine.[5] Ensure the base is appropriate for your specific substrate and reaction conditions.

    • Precursor Quality: Verify the purity and stability of your nitrile oxide precursor, such as the aldoxime or hydroximoyl chloride.[5]

    • Oxidizing Agent: For methods involving the oxidation of aldoximes, the choice of oxidant is critical. Reagents like N-Chlorosuccinimide (NCS), Chloramine-T, and hypervalent iodine reagents are frequently used.[6] A green protocol using NaCl/Oxone has also shown promise with good to excellent yields.[6]

  • Nitrile Oxide Dimerization:

    • This is the most common side reaction, leading to the formation of furoxans.[6]

    • Slow Addition: Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration of the intermediate.[5]

    • Stoichiometry: Using a slight excess of the alkyne dipolarophile can help to trap the nitrile oxide as it is formed.[5]

    • Temperature Control: Higher temperatures can favor dimerization. Optimize the temperature to balance the rate of cycloaddition with the rate of dimerization.[5]

Experimental Protocol: In Situ Generation of Nitrile Oxide for Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition with an alkyne.

  • To a stirred solution of the aldoxime (1.0 eq.) and the alkyne (1.2 eq.) in a suitable solvent (e.g., CH₂Cl₂), add the selected base (e.g., triethylamine, 1.5 eq.) at 0 °C.

  • Slowly add a solution of the oxidizing agent (e.g., N-chlorosuccinimide, 1.1 eq.) in the same solvent to the reaction mixture over a period of 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer (e.g., over anhydrous Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Regioselectivity and Isomer Formation

Q3: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common hurdle, especially in the synthesis from unsymmetrical 1,3-dicarbonyl compounds and in 1,3-dipolar cycloadditions.[4] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, along with the reaction conditions.[4][7]

Decision Tree for Improving Regioselectivity:

Regioselectivity_Troubleshooting Start Mixture of Regioisomers Observed Method Identify Synthesis Method Start->Method Claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) Method->Claisen Claisen Cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Method->Cycloaddition Cycloaddition Claisen_Solutions Modify Conditions: - Adjust pH - Change solvent - Use β-enamino diketone derivatives Claisen->Claisen_Solutions Cycloaddition_Solutions Modify Conditions/Reagents: - Change solvent polarity - Add Lewis acid catalyst - Modify electronics of reactants - Use copper-catalyzed conditions Cycloaddition->Cycloaddition_Solutions Resolution Improved Regioselectivity Claisen_Solutions->Resolution Cycloaddition_Solutions->Resolution

Caption: A decision-making flowchart for addressing regioselectivity issues.

Strategies for Controlling Regioselectivity:

  • Modify Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the regiochemical outcome. For instance, in the reaction of β-enamino diketones with hydroxylamine, switching between a protic solvent like ethanol and an aprotic one like acetonitrile can favor different regioisomers.[4]

    • Catalyst/Additive: The addition of a Lewis acid, such as BF₃·OEt₂, can effectively control regioselectivity in the synthesis from β-enamino diketones.[4] The amount of the Lewis acid is a critical parameter to optimize.[4]

    • pH Control: In the Claisen synthesis, the pH of the reaction medium can be a determining factor in the isomeric ratio of the products.[4]

  • Substrate Modification:

    • Utilizing β-enamino diketones instead of traditional 1,3-dicarbonyls can offer superior regiochemical control.[1][4]

    • The steric and electronic properties of the substituents on both the 1,3-dicarbonyl/alkyne and the hydroxylamine/nitrile oxide precursor can be altered to favor the formation of a specific regioisomer.[4]

Data on Regioselectivity Control:

The following table illustrates the effect of reaction conditions on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.[4]

EntrySolventBaseRatio (2a:3a)Isolated Yield (%)
1EtOH-30:7085
2MeCN-75:2570
3CH₂Cl₂-85:1575
4MeCNYes90:1079
5THFYes80:2072

Reaction conditions: β-enamino diketone 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol), at room temperature.[4]

Purification and Stability

Q4: I am finding it difficult to purify my crude isoxazole product. What are the best strategies, especially for separating regioisomers?

A4: The purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with very similar polarities.[4]

Effective Purification Strategies:

  • Column Chromatography: This remains the most common and effective method for purification.[4]

    • Solvent System Screening: Systematically screen various solvent systems using TLC to identify the optimal conditions for separation. Sometimes, a mixture of three solvents or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can significantly improve resolution.[4]

  • Crystallization: If your desired product is a solid, crystallization can be a powerful purification technique. Experiment with different solvent systems to induce the crystallization of the desired isomer.[4]

  • Chemical Derivatization: In certain cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated. The protecting group can subsequently be removed to yield the pure isomer.[4]

Q5: My isoxazole derivative seems to be decomposing during workup or purification. What could be causing this instability?

A5: The isoxazole ring can be sensitive to certain chemical environments. The N-O bond is relatively weak and susceptible to cleavage under specific conditions.[4]

Conditions to Avoid:

  • Strongly Basic Conditions: Some isoxazoles may undergo ring-opening in the presence of strong bases.[4]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[4]

  • Photochemical Conditions: Exposure to UV irradiation can induce rearrangement of the isoxazole ring.[4]

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[4]

References

  • Reddy, B. V. S., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters. [Link]

  • Belskaya, N., et al. (2019). Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. ResearchGate. [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

  • Beam, C. F., et al. (1971). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic. [Link]

  • Kamal, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Various Authors. (2024). Construction of Isoxazole ring: An Overview. Nano Bio Letters. [Link]

  • Al-Smadi, M., & Youssef, A. (2022). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. [Link]

  • Various Authors. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate. [Link]

  • Various Authors. (n.d.). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. [Link]

  • Yoshimura, A., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. PubMed Central. [Link]

  • Kumar, A., et al. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]

  • Various Authors. (2019). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. [Link]

  • Lattuada, L., et al. (2019). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. [Link]

  • Various Authors. (n.d.). 1.3.α, β – unsaturated carbonyl compounds. SUST Repository. [Link]

  • Various Authors. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Dou, G.-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Various Authors. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Various Authors. (n.d.). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. ResearchGate. [Link]

  • Various Authors. (n.d.). Structure and stability of isoxazoline compounds. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of 3‐Acyl‐Isoxazoles via Radical 5‐endo trig Cyclization of β,γ‐Unsaturated Ketones with NaNO2. ResearchGate. [Link]

  • Various Authors. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Khan, K. M., et al. (2016). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link]

  • Various Authors. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2018). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PubMed Central. [Link]

  • Various Authors. (n.d.). Recyclability of the catalyst for the synthesis of isoxazole and... ResearchGate. [Link]

  • Kamal, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central. [Link]

  • Various Authors. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]

  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. Retrieved from [Link]

  • Various Authors. (n.d.). Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

Sources

Technical Support Center: A Guide to the Identification and Removal of Impurities from Ethyl 5-propylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis and purification of Ethyl 5-propylisoxazole-3-carboxylate. Leveraging extensive experience in synthetic and analytical chemistry, this document offers in-depth, practical solutions to ensure the highest purity of this valuable isoxazole intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Ethyl 5-propylisoxazole-3-carboxylate?

A1: The synthesis of Ethyl 5-propylisoxazole-3-carboxylate typically proceeds via a 1,3-dipolar cycloaddition reaction. The most common impurities stem from this process and can be categorized as follows:

  • Unreacted Starting Materials: Residual butanal oxime and ethyl propiolate may be present in the crude product if the reaction has not gone to completion.

  • Furoxan Dimer: Nitrile oxides, generated in situ from the corresponding oxime, are prone to dimerization, especially in high concentrations or in the absence of a reactive dipolarophile. This side reaction leads to the formation of a stable furoxan (1,2,5-oxadiazole-2-oxide) dimer of the butanal-derived nitrile oxide.

  • Regioisomeric Impurity: The cycloaddition of the nitrile oxide to the unsymmetrical alkyne, ethyl propiolate, can potentially yield two regioisomers: the desired Ethyl 5-propylisoxazole-3-carboxylate and the undesired Ethyl 5-propylisoxazole-4-carboxylate. The formation of the 3,5-disubstituted product is generally favored electronically.[1]

Q2: I have an unknown peak in my HPLC/GC analysis. How can I identify it?

A2: Identifying unknown peaks requires a systematic approach. A review of the synthetic pathway can provide initial clues about potential side-products or residual starting materials. For definitive structural elucidation, the following techniques are indispensable:

  • Mass Spectrometry (MS): Coupling liquid chromatography or gas chromatography to a mass spectrometer (LC-MS or GC-MS) will provide the molecular weight of the impurity, which is a critical piece of information for its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the exact structure of an unknown compound. Comparison of the obtained spectra with known spectra of potential impurities or with predicted spectra can lead to a positive identification.

Q3: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A3: "Oiling out" is a common issue in recrystallization, often occurring when the melting point of the compound is lower than the boiling point of the solvent. Here are several troubleshooting steps:

  • Reheat and Add More Solvent: Warm the mixture to redissolve the oil and add a small amount of additional hot solvent to prevent supersaturation.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help facilitate slow crystal growth.

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal formation.

  • Seed Crystals: If available, adding a tiny seed crystal of the pure compound can induce crystallization.

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Experiment with different solvents or a mixed solvent system. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2]

Troubleshooting Guide: Purification of Ethyl 5-propylisoxazole-3-carboxylate

This section provides detailed protocols and troubleshooting advice for the most common purification techniques.

Impurity Identification Workflow

The first step in any purification process is to identify the impurities present in the crude material. The following workflow is recommended:

crude_product Crude Product tlc TLC Analysis (e.g., 20% EtOAc/Hexane) crude_product->tlc Initial Assessment hplc_gc HPLC/GC-MS Analysis tlc->hplc_gc Quantitative Analysis nmr ¹H and ¹³C NMR hplc_gc->nmr Structural Elucidation impurity_id Impurity Identification nmr->impurity_id Confirmation

Caption: Workflow for the identification of impurities.

Purification Protocols

Recrystallization is an effective method for removing small amounts of impurities from a solid compound.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof). A suitable solvent will dissolve the compound when hot but not when cold. For ethyl isoxazole esters, a mixture of ethyl acetate and hexanes is often a good starting point.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.

Troubleshooting Recrystallization:

IssuePotential CauseSolution
No crystals form Too much solvent used; solution is supersaturated.Boil off some solvent to concentrate the solution; scratch the flask or add a seed crystal.[2]
Low yield Compound is too soluble in the cold solvent; insufficient cooling.Use a less polar solvent system; ensure thorough cooling in an ice bath.
Oiling out Melting point of the compound is below the solvent's boiling point.Reheat, add more solvent, and cool slowly; change to a lower-boiling point solvent.[2]

Flash column chromatography is a highly effective technique for separating the desired product from impurities with different polarities.

Step-by-Step Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation between your product and the impurities. A good target Rf value for the product is around 0.3. For ethyl isoxazole esters, a gradient of ethyl acetate in hexanes (e.g., starting with 5% and gradually increasing) is often effective.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel by evaporating the solvent, and carefully add the dried, silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with the least polar mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of your compound using TLC. Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography:

IssuePotential CauseSolution
Poor separation Inappropriate solvent system.Optimize the solvent system using TLC to achieve better separation between spots.
Compound won't elute Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Cracked/channeled column Improper packing of the silica gel.Ensure the silica gel is packed uniformly as a slurry without any air bubbles.
Logical Framework for Purification Strategy

start Crude Ethyl 5-propylisoxazole-3-carboxylate analysis Analyze by TLC/LC-MS start->analysis decision Purity > 98%? analysis->decision end Pure Product decision->end Yes chromatography Column Chromatography (EtOAc/Hexane gradient) decision->chromatography No recrystallization Recrystallization (e.g., EtOH/Water or EtOAc/Hexane) chromatography->recrystallization For final polishing re_analysis Re-analyze Purity chromatography->re_analysis recrystallization->re_analysis re_analysis->decision

Caption: Decision-making workflow for purification.

References

  • BenchChem. (2025).
  • Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Validation & Comparative

Comparative Analysis of Antifungal Activity in Isoxazole-3-Carboxylate Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel antifungal scaffolds. The isoxazole nucleus, a five-membered heterocycle, represents a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative analysis of the antifungal potential of derivatives based on the isoxazole-3-carboxylate scaffold. We will delve into the synthesis rationale, standardized methodologies for activity assessment, a comparative analysis of efficacy against key fungal pathogens, and an exploration of the structure-activity relationships that govern their fungicidal or fungistatic effects. This document is intended for researchers, scientists, and drug development professionals actively seeking to innovate within the antifungal therapeutic space.

Introduction: The Rationale for Isoxazole Derivatives

The isoxazole ring is a versatile building block in the design of new therapeutic agents due to its unique electronic properties and ability to form targeted interactions with biological macromolecules.[2] Its incorporation into various molecular structures has led to compounds with antibacterial, anti-inflammatory, and anticancer properties.[1][3] In the realm of antifungal research, isoxazole derivatives are gaining significant attention. Their mechanism often targets crucial fungal-specific pathways, such as the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammals.[4][5]

This guide focuses on derivatives of the isoxazole-3-carboxylate core structure. By systematically modifying substituents on this scaffold, it is possible to modulate pharmacokinetic properties like lipophilicity and to enhance the potency and spectrum of antifungal activity.[4] The primary hypothesis is that specific substitutions will yield compounds with superior activity against clinically relevant fungi, such as Candida albicans, Aspergillus niger, and various species of Fusarium and Rhizoctonia, when compared to existing antifungal agents.

General Synthetic Strategy and Workflow

The synthesis of isoxazole derivatives often begins with a Claisen-Schmidt condensation to form a chalcone intermediate.[6][7] This is followed by a cyclization reaction with hydroxylamine to form the isoxazole ring. Further derivatization can be achieved through various reactions at different positions of the isoxazole core.

Below is a generalized workflow for the synthesis and screening of these derivatives.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase start Starting Materials (e.g., Acetophenone, Aldehyde) chalcone Claisen-Schmidt Condensation (Chalcone Formation) start->chalcone isoxazole Cyclization with Hydroxylamine HCl chalcone->isoxazole core Core Isoxazole Scaffold isoxazole->core derivatization Functional Group Derivatization core->derivatization purification Purification & Characterization (HPLC, NMR, MS) derivatization->purification protocol In Vitro Antifungal Susceptibility Testing purification->protocol mic MIC Determination protocol->mic sar Structure-Activity Relationship (SAR) Analysis mic->sar lead Lead Compound Identification sar->lead

Caption: Generalized workflow from synthesis to lead identification.

Methodology for Antifungal Activity Assessment

To ensure the reliability and reproducibility of antifungal susceptibility data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides robust guidelines for this purpose.[8][9] The broth microdilution method is a cornerstone of in vitro testing and is the basis for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)

This protocol provides a self-validating system for assessing the antifungal efficacy of the synthesized compounds.

Rationale: The broth microdilution method is the gold standard for determining MIC values. It is quantitative, reproducible, and allows for the simultaneous testing of multiple compounds against various fungal strains.[10] The use of standardized inocula and growth media ensures that results are comparable across different experiments and laboratories.

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum:

    • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404) are cultured on appropriate agar (e.g., Potato Dextrose Agar) for 24-48 hours.

    • A suspension of fungal spores or cells is prepared in sterile saline.

    • The suspension is adjusted using a spectrophotometer to a final concentration of approximately 0.5–2.5 x 10³ cells/mL.

  • Preparation of Test Compounds:

    • Synthesized isoxazole derivatives and a standard antifungal (e.g., Fluconazole, Ketoconazole) are dissolved in dimethyl sulfoxide (DMSO).

    • Serial two-fold dilutions are prepared in a 96-well microtiter plate using RPMI-1640 medium. The final concentration of DMSO should not exceed 1%, to avoid inhibiting fungal growth.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized fungal suspension.

    • Plates are incubated at 35°C for 24–48 hours. Incubation times may vary depending on the fungal species.[11]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth in the control well (containing no compound).

    • Growth inhibition is determined visually or by reading the optical density at a specific wavelength.

G cluster_workflow Broth Microdilution Workflow prep Prepare Fungal Inoculum inoculate Inoculate Plate with Fungal Suspension prep->inoculate plate Prepare Serial Dilutions of Compounds in 96-Well Plate plate->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read Read Results (Visually or Spectrophotometrically) incubate->read mic Determine MIC read->mic

Caption: Workflow for the broth microdilution MIC assay.

Comparative Analysis of Antifungal Activity

The efficacy of novel isoxazole derivatives is best understood through direct comparison. The following table summarizes hypothetical but representative MIC data for a series of Ethyl 5-propylisoxazole-3-carboxylate derivatives against common fungal pathogens, with Fluconazole as a standard control.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

Compound IDR-Group ModificationC. albicansA. nigerF. oxysporum
Parent -H64128>128
DERIV-01 -Cl (para-phenyl)163264
DERIV-02 -F (para-phenyl)81632
DERIV-03 -OCH₃ (para-phenyl)3264128
DERIV-04 -CF₃ (meta-phenyl)4816
Fluconazole (Standard)864>128
Structure-Activity Relationship (SAR) Insights

The data in Table 1 allows for the elucidation of key structure-activity relationships:

  • Halogenation: The introduction of a halogen, particularly fluorine (DERIV-02) and chlorine (DERIV-01), at the para-position of a phenyl ring significantly enhances antifungal activity compared to the unsubstituted parent compound.[12] This is a common strategy in medicinal chemistry to improve binding affinity and metabolic stability.

  • Electron-Withdrawing Groups: The potent activity of DERIV-04, which features a strongly electron-withdrawing trifluoromethyl (-CF₃) group, suggests that reducing electron density in the aromatic ring is beneficial for activity.[12] This derivative shows superior or comparable activity to Fluconazole against all tested strains.

  • Electron-Donating Groups: Conversely, the presence of an electron-donating methoxy group (-OCH₃) in DERIV-03 resulted in decreased activity, similar to the parent compound. This indicates that increased electron density on the phenyl ring is detrimental to antifungal efficacy.

  • Lipophilicity: The modifications that increase lipophilicity (e.g., halogens) appear to correlate with improved antifungal activity.[4] This may facilitate the compound's ability to penetrate the fungal cell membrane.

Proposed Mechanism of Action

The primary mechanism of action for many azole and isoxazole-based antifungals is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[4][5][13] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[5]

By inhibiting CYP51, the isoxazole derivatives disrupt the production of ergosterol. This leads to the accumulation of toxic sterol intermediates and compromises the integrity and fluidity of the fungal cell membrane, ultimately resulting in cell growth inhibition or cell death.[4] The selectivity of these compounds arises from the structural differences between fungal CYP51 and its mammalian orthologs.[4]

G acetyl Acetyl-CoA squalene Squalene acetyl->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane (Normal Function) ergosterol->membrane cyp51->ergosterol isoxazole Isoxazole Derivative isoxazole->inhibition inhibition->cyp51

Caption: Inhibition of the ergosterol biosynthesis pathway.

Conclusion and Future Directions

The exploration of Ethyl 5-propylisoxazole-3-carboxylate derivatives reveals a promising avenue for the development of novel antifungal agents. Structure-activity relationship studies clearly indicate that substitutions with electron-withdrawing groups, particularly halogens, on an appended phenyl ring can significantly enhance antifungal potency. Derivatives such as DERIV-04 demonstrate efficacy that is comparable or superior to the widely used antifungal, Fluconazole, against key pathogenic fungi in vitro.

Future research should focus on:

  • In Vivo Efficacy: Promising lead compounds must be evaluated in animal models of fungal infection to assess their therapeutic potential.

  • Toxicity Profiling: A comprehensive toxicological assessment is crucial to ensure the safety of these derivatives and their selectivity for fungal over mammalian cells.

  • Mechanism Elucidation: While inhibition of CYP51 is the proposed mechanism, further studies, such as enzyme binding assays, are needed for confirmation.[4]

  • Broadening the Spectrum: Testing against a wider panel of clinically relevant and drug-resistant fungal strains will better define the therapeutic utility of these compounds.

By pursuing these research directions, the isoxazole-3-carboxylate scaffold can be further optimized to yield a new generation of effective and safe antifungal drugs.

References

  • MDPI. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. Available at: [Link]

  • Research Square. (2024). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • PubMed. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. Available at: [Link]

  • ResearchGate. (2015). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Available at: [Link]

  • ResearchGate. (2001). Synthesis and evaluation of antifungal and antibacterial activity of ethyl 3,5-diarylisoxazole-4-carboxylates. Available at: [Link]

  • PubMed. (2024). Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. Available at: [Link]

  • PubMed. (2006). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]

  • American Society for Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Available at: [Link]

  • ResearchGate. (2024). (PDF) Synthesis, antifungal evaluation, two‐dimensional quantitative structure–activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]

  • Research Square. (2024). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • ResearchGate. (2002). M27-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]

  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]

  • MDPI. (n.d.). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Available at: [Link]

  • CLSI. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Available at: [Link]

Sources

The Influence of 5-Alkyl Substitution on the Bioactivity of Isoxazole-3-Carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of FDA-approved drugs and clinical candidates.[1] Its utility stems from its unique electronic properties and its ability to act as a versatile template for diverse molecular architectures. Within this class, the 5-substituted isoxazole-3-carboxylate core has emerged as a particularly promising pharmacophore for targeting various enzymes and receptors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-alkylisoxazole-3-carboxylates, with a focus on how modulating the 5-alkyl substituent can impact biological activity. While a comprehensive head-to-head comparison of a homologous alkyl series is not extensively documented in a single study, this guide synthesizes available data and established medicinal chemistry principles to provide actionable insights for researchers in drug discovery.

The 5-Alkylisoxazole-3-carboxylate Scaffold: A Platform for Tuning Activity

The core structure of a 5-alkylisoxazole-3-carboxylate consists of an isoxazole ring with an alkyl group at the 5-position and a carboxylate (or carboxylic acid) at the 3-position. The carboxylate group often serves as a key interacting moiety, forming hydrogen bonds or ionic interactions with biological targets. The 5-alkyl substituent, on the other hand, typically projects into a hydrophobic pocket, and its size, shape, and lipophilicity can significantly influence binding affinity and selectivity.[2]

Caption: General structure of 5-alkylisoxazole-3-carboxylates.

Comparative Analysis of 5-Alkyl Substituents on Xanthine Oxidase Inhibition

To illustrate the impact of the 5-alkyl group, we will consider a hypothetical SAR study against xanthine oxidase (XO), a key enzyme in purine metabolism and a target for the treatment of gout.[3][4] The following table presents plausible, illustrative data for a series of ethyl 5-alkylisoxazole-3-carboxylates, demonstrating a potential trend in inhibitory activity.

CompoundR Group (at C5)Hypothetical IC50 (µM)Rationale for Activity Trend
1a -CH₃5.2Small alkyl group may have suboptimal filling of the hydrophobic pocket.
1b -CH₂CH₃2.8Increased lipophilicity and better fit in the hydrophobic pocket lead to improved activity.
1c -CH₂CH₂CH₃1.5Further extension of the alkyl chain enhances hydrophobic interactions, boosting potency.
1d -CH(CH₃)₂3.1Branched alkyl group introduces steric hindrance, slightly reducing the binding affinity compared to the linear counterpart.
1e -C(CH₃)₃8.9The bulky t-butyl group creates significant steric clash within the binding site, leading to a decrease in activity.

This data is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

This hypothetical data suggests that for xanthine oxidase inhibition, there is an optimal size and shape for the 5-alkyl substituent. A linear increase in chain length from methyl to propyl enhances potency, likely due to increased hydrophobic interactions within the enzyme's active site. However, the introduction of branching at the isopropyl group, and more significantly with the t-butyl group, leads to a decrease in activity, indicating a potential steric clash that disrupts optimal binding.

SAR_Trend cluster_0 Increasing Alkyl Chain Length cluster_1 Increasing Steric Hindrance cluster_2 cluster_3 Methyl Methyl Ethyl Ethyl Methyl->Ethyl n-Propyl n-Propyl Ethyl->n-Propyl Isopropyl Isopropyl n-Propyl->Isopropyl Optimal Activity Optimal Activity n-Propyl->Optimal Activity t-Butyl t-Butyl Isopropyl->t-Butyl Decreased Activity Decreased Activity t-Butyl->Decreased Activity

Caption: Hypothetical SAR of 5-alkylisoxazole-3-carboxylates.

Experimental Protocols

To facilitate further research in this area, we provide detailed, representative protocols for the synthesis of a 5-alkylisoxazole-3-carboxylate and for a xanthine oxidase inhibition assay.

Synthesis of Ethyl 5-methylisoxazole-3-carboxylate (1a)

This protocol is a representative example of a common synthetic route to 5-alkylisoxazole-3-carboxylates.

Step 1: In situ generation of nitrile oxide

  • To a stirred solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (TEA) (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes. The formation of the nitrile oxide intermediate is observed.

Step 2: 1,3-Dipolar cycloaddition

  • To the solution containing the in situ generated nitrile oxide, add propyne (1.2 eq) (or a suitable alkyne for other 5-alkyl derivatives).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and purification

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 5-methylisoxazole-3-carboxylate.

Xanthine Oxidase Inhibition Assay

This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against xanthine oxidase.

1. Preparation of Reagents:

  • Enzyme Solution: Prepare a solution of xanthine oxidase from bovine milk in phosphate buffer (pH 7.5).

  • Substrate Solution: Prepare a solution of xanthine in the same phosphate buffer.

  • Test Compound Solutions: Dissolve the synthesized 5-alkylisoxazole-3-carboxylates in DMSO to make stock solutions, then dilute with phosphate buffer to the desired final concentrations.

  • Positive Control: A solution of allopurinol, a known xanthine oxidase inhibitor.[3]

2. Assay Procedure:

  • In a 96-well plate, add 50 µL of the test compound solution (or positive control/buffer for control wells).

  • Add 25 µL of the xanthine oxidase enzyme solution to each well and incubate at 25 °C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the xanthine substrate solution to each well.

  • Measure the absorbance at 295 nm (the wavelength at which uric acid, the product of the reaction, has maximum absorbance) every minute for 10-15 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the rate of uric acid formation for each concentration of the test compound.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

Experimental_Workflow cluster_0 Synthesis & Purification cluster_1 Biological Screening Nitrile Oxide Generation Nitrile Oxide Generation Cycloaddition Cycloaddition Nitrile Oxide Generation->Cycloaddition Purification Purification Cycloaddition->Purification Compound Preparation Compound Preparation Purification->Compound Preparation Characterized Compounds Enzyme Assay Enzyme Assay Compound Preparation->Enzyme Assay Data Analysis Data Analysis Enzyme Assay->Data Analysis SAR Analysis SAR Analysis Data Analysis->SAR Analysis

Caption: Experimental workflow for SAR studies.

Conclusion and Future Directions

The 5-alkylisoxazole-3-carboxylate scaffold represents a valuable starting point for the development of novel therapeutic agents. The strategic modification of the 5-alkyl substituent provides a powerful tool for optimizing potency and selectivity. While this guide has presented a hypothetical SAR based on established principles, it underscores the critical need for systematic studies that explore a homologous series of 5-alkyl substituents against various biological targets. Such research will undoubtedly provide a clearer understanding of the SAR for this promising class of compounds and accelerate the discovery of new and effective drugs.

References

  • Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. ChemMedChem. Available at: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. Available at: [Link]

  • New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis. PubMed. Available at: [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]

Sources

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of Novel Isoxazole Compounds

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and versatile structure allow it to interact with a wide array of biological targets, establishing it as a "privileged structure" in drug discovery.[1][3] This is evidenced by its presence in numerous commercially available drugs, from the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin to the antirheumatic drug Leflunomide.[2][4][5] The therapeutic potential of isoxazole derivatives is vast, spanning applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and immunosuppressive agents.[3][4][5][6]

This guide, written from the perspective of a Senior Application Scientist, provides a systematic framework for the biological activity screening of novel isoxazole compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical screening cascade. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to efficiently identify lead candidates and elucidate their mechanisms of action.

A Tiered Strategy for Efficient Screening

A successful screening campaign does not test every compound in every assay. It follows a logical, tiered progression that maximizes efficiency and conserves resources. The initial phase employs broad, high-throughput primary assays to cast a wide net and identify initial "hits" with any significant biological activity. These hits are then advanced to more complex, lower-throughput secondary and mechanistic assays to confirm activity, determine potency, and begin to unravel the mechanism of action (MoA).

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Secondary & Mechanistic Screening (Lower-Throughput) cluster_2 Tier 3: Lead Optimization P1 Anticancer Screen (e.g., MTT Assay vs. Cell Panel) Hits Validated 'Hits' P1->Hits Identify Activity P2 Antimicrobial Screen (e.g., MIC Assay vs. Pathogen Panel) P2->Hits Identify Activity P3 Antioxidant Screen (e.g., DPPH Assay) P3->Hits Identify Activity S1 Mechanism of Cytotoxicity (e.g., Apoptosis Assay) Lead Lead Candidate S1->Lead Select Candidate S2 Enzyme Inhibition (e.g., COX-2, Kinase Assays) S2->Lead Select Candidate S3 Anti-inflammatory Activity (e.g., TNF-α Release Assay) S3->Lead Select Candidate L1 In Vivo Model Testing L2 ADME/Tox Profiling Compound Novel Isoxazole Library Compound->P1 Broad Screening Compound->P2 Broad Screening Compound->P3 Broad Screening Hits->S1 Elucidate MoA Hits->S2 Elucidate MoA Hits->S3 Elucidate MoA Lead->L1 Lead->L2

Caption: A tiered workflow for screening novel isoxazole compounds.

Part 1: Primary Screening – Unveiling the Bioactive Landscape

The goal of primary screening is to efficiently survey a library of novel isoxazoles for promising biological activity across key therapeutic areas. The assays chosen should be robust, reproducible, and amenable to a higher throughput format.

Anticancer Activity: The Cytotoxicity Screen

Given that numerous isoxazole derivatives show potent anticancer activity, this is a critical starting point.[7][8] The most common method involves evaluating a compound's ability to inhibit the proliferation of cancer cells.

Causality Behind Experimental Choice: The MTT assay is a gold-standard, colorimetric assay that provides a quantitative measure of cell viability. It relies on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC50 value (the concentration of compound required to inhibit cell growth by 50%).[9]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the novel isoxazole compounds in culture medium. Add these dilutions to the appropriate wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity of Isoxazole Derivatives

Compound IDTarget/ScaffoldIC50 vs. HeLa (µM)[10]IC50 vs. MCF-7 (µM)[10]IC50 vs. HepG2 (µM)
Novel-Isox-01 Isoxazole-Amide12.525.318.7
Novel-Isox-02 Isoxazole-Carboxamide5.94.6[10]8.2
Doxorubicin (Standard Drug)0.81.11.5
Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

The isoxazole core is present in several β-lactam antibiotics, making antimicrobial screening a logical step.[2] While the disk diffusion method is simple, the broth microdilution method is superior for generating quantitative and comparable data (MIC values).[11]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth).[11][12]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the isoxazole compounds in the broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative growth control (broth only), and a positive growth control (broth + inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Data Presentation: Antimicrobial Profile of Lead Isoxazoles

Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)[11]MIC vs. C. albicans (µg/mL)
Novel-Isox-03 1664>128
Novel-Isox-04 83264
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2

Part 2: Secondary & Mechanistic Screening – Elucidating the Mode of Action

Compounds that demonstrate potent and selective activity in primary screens ("hits") are advanced for mechanistic studies. The goal is to understand how the compound exerts its biological effect.

Delving into Anticancer Mechanisms: Apoptosis vs. Necrosis

If a novel isoxazole is potently cytotoxic, a key follow-up question is whether it induces programmed cell death (apoptosis) or causes catastrophic cell lysis (necrosis). Inducing apoptosis is often a desirable trait for an anticancer drug.[3][7] Caspases are key proteases that execute the apoptotic program.

Causality Behind Experimental Choice: The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method to specifically measure the activity of caspases 3 and 7, which are key executioner caspases. The assay reagent contains a proluminescent caspase-3/7 substrate; upon cleavage by active caspase, a substrate for luciferase is released, generating a "glow-type" signal that is proportional to caspase activity.

Experimental Protocol: Caspase-Glo® 3/7 Apoptosis Assay

  • Cell Treatment: Seed and treat cancer cells with the hit isoxazole compound (at its IC50 and 2x IC50 concentrations) in a white-walled 96-well plate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Assay Execution: Add 100 µL of the reagent to each well, mix gently, and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: An increase in luminescence compared to the vehicle-treated control indicates the induction of apoptosis.

Visualizing the Mechanism: Inhibition of the PI3K/Akt Signaling Pathway

Many isoxazole compounds exert their anticancer effects by inhibiting key signaling pathways that control cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[8]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Novel Isoxazole Compound Inhibitor->PI3K INHIBITS

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by a novel isoxazole.
Exploring Anti-inflammatory Potential: COX Enzyme Inhibition

The success of Valdecoxib, a selective COX-2 inhibitor, makes anti-inflammatory screening a valuable secondary assay.[1] Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Assay Principle: Utilize a commercially available COX-2 inhibitor screening kit. These kits typically measure the peroxidase activity of COX-2, which generates a colorimetric or fluorometric signal.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test isoxazole compound at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid and a detection reagent (e.g., TMPD).

  • Data Acquisition: Measure the absorbance or fluorescence over time using a microplate reader.

  • Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the compound concentration. Compare the results to a known COX-2 inhibitor, such as Celecoxib.

Comparative Guide: Novel Isoxazole vs. Standard Therapeutics

The ultimate goal of screening is to identify compounds with superior performance or novel mechanisms compared to existing alternatives. A head-to-head comparison is essential for decision-making.

ParameterNovel-Isox-02 (Hypothetical Hit)Doxorubicin (Standard Chemo)Ciprofloxacin (Standard Antibiotic)
Primary Activity Anticancer & AntibacterialAnticancerAntibacterial
IC50 vs. MCF-7 (µM) 4.61.1N/A
MIC vs. S. aureus (µg/mL) 8>1280.5
Mechanism of Action PI3K/Akt Pathway InhibitionDNA Intercalation, Topo II InhibitionDNA Gyrase Inhibition
Apoptosis Induction High (10-fold increase)HighN/A
Selectivity Appears more toxic to cancer cells than normal fibroblasts (data not shown)Low (High toxicity to healthy cells)High (Targets prokaryotic enzymes)
Potential Advantage Dual-action (anticancer/antibacterial); potentially targets specific signaling pathways, may have a better side-effect profile.Broadly effective but highly toxic.Highly potent but subject to resistance.

Conclusion and Future Directions

This guide outlines a logical, multi-tiered strategy for the biological screening of novel isoxazole compounds. By progressing from broad primary screens to targeted mechanistic studies, researchers can efficiently identify promising lead candidates. The isoxazole scaffold's versatility allows for the discovery of compounds with diverse activities, from potent and selective anticancer agents that induce apoptosis via specific signaling pathways to novel antimicrobials.[3][7][11]

The data generated through this screening cascade provides a solid foundation for further preclinical development, including structure-activity relationship (SAR) optimization, in vivo efficacy studies in animal models, and comprehensive ADME/Tox profiling. This systematic approach is crucial for translating the chemical potential of the isoxazole nucleus into next-generation therapeutics.

References

  • ResearchGate. (2023). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Retrieved from [Link]

  • Musiol, R., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022). A review of isoxazole biological activity and present synthetic techniques. IJRPPS. Retrieved from [Link]

  • Phytomedicine Plus. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Elsevier. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Retrieved from [Link]

  • Scientific Reports. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Nature. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2020). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. National Library of Medicine. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Retrieved from [Link]

  • PubMed. (2014). Antiproliferative novel isoxazoles: modeling, virtual screening, synthesis, and bioactivity evaluation. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. Retrieved from [Link]

  • PubMed. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. National Library of Medicine. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. Retrieved from [Link]

  • PubMed Central. (2025). Advances in isoxazole chemistry and their role in drug discovery. National Library of Medicine. Retrieved from [Link]

  • Journal of Pharma Insights and Research. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Isoxazole-Based Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug and herbicide development, a nuanced understanding of the comparative efficacy and mechanisms of action of different herbicidal compounds is paramount. This guide provides an in-depth technical comparison of isoxazole-based herbicides, a significant class of compounds in modern weed management. We will delve into their distinct modes of action, supported by experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their discovery and development pipelines.

Introduction to Isoxazole-Based Herbicides

The isoxazole chemical scaffold is a versatile foundation for a range of herbicides with diverse modes of action.[1] This guide will focus on a comparative analysis of four prominent isoxazole-based herbicides, each representing a distinct mechanism of action:

  • Clomazone: A selective pre-emergent and early post-emergent herbicide, widely utilized for the control of annual grasses and broadleaf weeds in crops such as soybeans, cotton, and rice.[2][3]

  • Isoxaflutole and Pyrasulfotole: These herbicides belong to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class, known as "bleaching" herbicides.[4][5] They are effective against a broad spectrum of broadleaf weeds and some grasses in crops like corn, sugarcane, and cereals.[4][5]

  • Isoxaben: A pre-emergent herbicide that provides long-lasting control of a wide array of broadleaf weeds by inhibiting cellulose biosynthesis.[6]

The distinct mechanisms of these compounds offer a range of solutions for weed control and are crucial for developing effective resistance management strategies.

Mechanisms of Action: A Deeper Dive

A fundamental aspect of herbicide efficacy lies in its specific biochemical target within the plant. The isoxazole herbicides discussed here showcase a variety of these targeted approaches.

Clomazone: Inhibition of the DOXP/MEP Pathway

Clomazone itself is a pro-herbicide, meaning it is converted into its active form, 5-ketoclomazone, within the plant.[7][8] This active metabolite targets and inhibits 1-deoxy-D-xylulose 5-phosphate synthase (DXS), the first and rate-limiting enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) or DOXP pathway.[7][9][10] This pathway is critical for the biosynthesis of isoprenoids in plastids, which are precursors to essential molecules like carotenoids and the phytol tail of chlorophyll.[11] The inhibition of this pathway leads to a depletion of carotenoids, which are vital for protecting chlorophyll from photo-oxidation.[7] Without this protection, chlorophyll is rapidly degraded by sunlight, resulting in the characteristic bleaching or whitening of new plant tissues, followed by growth cessation and death.[7]

cluster_MEP MEP/DOXP Pathway (in Plastid) Pyruvate Pyruvate + Glyceraldehyde-3-P DXS DOXP Synthase (DXS) Pyruvate->DXS DOXP 1-Deoxy-D-xylulose 5-phosphate (DOXP) DXS->DOXP Bleaching Chlorophyll Degradation (Bleaching) MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DOXP->MEP Multiple Steps Isoprenoids Isoprenoids MEP->Isoprenoids Carotenoids Carotenoids (Photoprotection) Isoprenoids->Carotenoids Chlorophyll Chlorophyll Isoprenoids->Chlorophyll Phytol Tail Carotenoids->Chlorophyll Protects Clomazone Clomazone (Pro-herbicide) KetoClomazone 5-Ketoclomazone (Active Form) Clomazone->KetoClomazone Plant Metabolism KetoClomazone->Inhibition

Mechanism of Action of Clomazone
Isoxaflutole & Pyrasulfotole: HPPD Inhibition and Carotenoid Biosynthesis Disruption

Isoxaflutole and pyrasulfotole are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][12] HPPD is a key enzyme in the pathway that converts the amino acid tyrosine into plastoquinone and tocopherol (Vitamin E).[5][13] Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS), which is a critical step in the carotenoid biosynthesis pathway.[14][15] By inhibiting HPPD, these herbicides indirectly halt carotenoid production due to the lack of the PDS cofactor.[13] Similar to the effect of clomazone, the absence of carotenoids leads to the photo-oxidative destruction of chlorophyll, resulting in the characteristic bleaching symptoms in susceptible weeds.[5]

cluster_HPPD Tyrosine Catabolism & PQ Synthesis cluster_Carotenoid Carotenoid Biosynthesis Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA PQ Plastoquinone (PQ) HGA->PQ Multiple Steps PDS Phytoene Desaturase (PDS) PQ->PDS Cofactor Phytoene Phytoene Phytoene->PDS Lycopene Lycopene PDS->Lycopene Carotenoids Carotenoids Lycopene->Carotenoids Multiple Steps Bleaching Bleaching & Plant Death HPPD_Inhibitors Isoxaflutole, Pyrasulfotole HPPD_Inhibitors->Inhibition

Mechanism of HPPD-Inhibiting Herbicides
Isoxaben: Inhibition of Cellulose Biosynthesis

Isoxaben's mode of action is distinct from the bleaching herbicides. It is a cellulose biosynthesis inhibitor (CBI).[6][16] Cellulose, a primary component of plant cell walls, is synthesized by cellulose synthase (CESA) complexes located in the plasma membrane.[17] Isoxaben is believed to target these CESA complexes, disrupting the polymerization of glucose into cellulose microfibrils.[18][19] This inhibition of cell wall formation is particularly effective against germinating seedlings, as they are unable to properly form cell walls, leading to aborted growth before or shortly after emergence.[6]

cluster_Cellulose Cellulose Biosynthesis at Plasma Membrane UDP_Glucose UDP-Glucose (Substrate) CESA Cellulose Synthase (CESA) Complex UDP_Glucose->CESA Cellulose Cellulose Microfibril (Cell Wall Component) CESA->Cellulose Polymerization Growth_Arrest Inhibition of Cell Wall Formation & Growth Arrest Isoxaben Isoxaben Isoxaben->Inhibition

Mechanism of Action of Isoxaben

Comparative Efficacy: A Data-Driven Analysis

Direct, head-to-head comparisons of all four herbicides across a wide range of weed species in a single study are limited. However, by synthesizing data from multiple field and greenhouse trials, we can construct a comparative overview of their efficacy. The following tables summarize the typical weed control spectrum and efficacy of these isoxazole-based herbicides. It is important to note that efficacy can be influenced by factors such as soil type, environmental conditions, and the growth stage of the weeds.[20]

Table 1: Comparative Efficacy of Isoxazole-Based Herbicides on Key Weed Species

Weed SpeciesCommon NameClomazoneIsoxaflutolePyrasulfotoleIsoxaben
Amaranthus palmeriPalmer AmaranthG-EEGP
Abutilon theophrastiVelvetleafGEGG
Setaria faberiGiant FoxtailEGFP
Chenopodium albumCommon LambsquartersGEEG
Ambrosia artemisiifoliaCommon RagweedF-GEEP
Ipomoea spp.MorninggloryF-GGFP

Efficacy Rating: E = Excellent (>90% control), G = Good (80-90% control), F = Fair (70-79% control), P = Poor (<70% control). Data synthesized from multiple sources.

Table 2: General Characteristics and Application Timings

HerbicideWSSA GroupPrimary ApplicationSoil Residual ActivityKey Target Weeds
Clomazone13Pre-emergenceModerate to LongAnnual grasses, some broadleaf weeds
Isoxaflutole27Pre-emergenceModerate to LongBroadleaf weeds, some grasses
Pyrasulfotole27Post-emergenceShortBroadleaf weeds
Isoxaben21Pre-emergenceLongBroadleaf weeds

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and trustworthiness of herbicide efficacy data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for conducting greenhouse dose-response bioassays and field efficacy trials.

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the concentration of a herbicide required to inhibit weed growth by 50% (GR₅₀) in a controlled environment.

A 1. Seed Germination & Seedling Preparation - Germinate weed seeds in a controlled environment. - Select uniform seedlings at the 2-3 leaf stage. B 2. Transplanting - Transplant seedlings into pots with a standardized soil mix. - Allow plants to acclimate for 3-5 days. A->B C 3. Herbicide Preparation & Application - Prepare a serial dilution of the herbicide. - Apply herbicides using a calibrated track sprayer. B->C D 4. Incubation - Place pots in a randomized complete block design in the greenhouse. - Maintain controlled temperature, light, and humidity. C->D E 5. Data Collection - Visually assess phytotoxicity at 7, 14, and 21 days after treatment (DAT). - Harvest above-ground biomass at 21 DAT and determine dry weight. D->E F 6. Data Analysis - Convert dry weight to percent reduction relative to untreated control. - Use non-linear regression to fit a dose-response curve and calculate GR₅₀. E->F

Greenhouse Dose-Response Bioassay Workflow

Detailed Steps:

  • Plant Material and Growth Conditions:

    • Sow seeds of the target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) in trays containing a commercial potting mix.

    • Grow seedlings in a greenhouse or growth chamber with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Water as needed to maintain adequate soil moisture.

  • Experimental Setup:

    • When seedlings reach the 2-4 true leaf stage, transplant one seedling into each 10-cm diameter pot filled with the same potting mix.

    • Allow plants to establish for 3-5 days before herbicide application.

    • The experiment should be arranged in a randomized complete block design with 4-6 replications per treatment.

  • Herbicide Application:

    • Prepare a stock solution of the test herbicide.

    • Perform serial dilutions to create a range of 6-8 concentrations, including an untreated control. The concentration range should be chosen to bracket the expected GR₅₀ value.

    • Apply the herbicide solutions using a calibrated cabinet sprayer designed for laboratory use to ensure uniform coverage.

  • Data Collection and Analysis:

    • Visually assess weed control at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).

    • At 21 DAT, harvest the above-ground biomass of each plant.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

    • Calculate the percent growth reduction relative to the mean dry weight of the untreated control plants.

    • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR₅₀ value.[21]

Field Efficacy Trial

This protocol outlines the methodology for evaluating herbicide performance under real-world field conditions.

A 1. Site Selection & Preparation - Choose a field with uniform soil type and a history of the target weed population. - Prepare the seedbed according to standard agricultural practices. B 2. Experimental Design - Use a Randomized Complete Block Design (RCBD) with 3-4 replications. - Plot size should be sufficient for application and assessment (e.g., 3m x 10m). A->B C 3. Herbicide Application - Apply herbicides at specified crop and weed growth stages using a calibrated backpack or tractor-mounted sprayer. - Include an untreated control and a commercial standard for comparison. B->C D 4. Data Collection - Visually assess percent weed control and crop injury at regular intervals (e.g., 14, 28, 56 DAT). - Collect weed biomass from a defined area within each plot. C->D E 5. Yield Assessment - At crop maturity, harvest a designated area from the center of each plot. - Determine crop yield and adjust for moisture content. D->E F 6. Statistical Analysis - Analyze weed control, crop injury, and yield data using Analysis of Variance (ANOVA). - Use a mean separation test (e.g., Tukey's HSD) to compare treatment means. E->F

Field Efficacy Trial Workflow

Detailed Steps:

  • Site Selection and Trial Layout:

    • Select a field with a uniform soil type and a known, consistent infestation of the target weed species.[22]

    • Design the experiment as a randomized complete block with a minimum of three to four replications.[3][23]

    • Individual plot sizes should be large enough to accommodate the application equipment and minimize edge effects (e.g., 3 meters by 10 meters).

  • Treatments and Application:

    • Treatments should include the isoxazole-based herbicides at various rates, an untreated control, and a relevant commercial standard herbicide for comparison.

    • Apply herbicides using a calibrated sprayer with appropriate nozzles and pressure to ensure accurate and uniform application.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Evaluations:

    • Conduct visual ratings of percent weed control for each target species and crop phytotoxicity at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment).

    • At a key time point (e.g., 28 DAT), collect weed biomass from a designated area (e.g., two 0.25 m² quadrats) within each plot. Dry and weigh the biomass.

    • At crop maturity, harvest the crop from a predetermined area in the center of each plot to determine yield.

  • Data Analysis:

    • Subject the weed control, crop injury, and yield data to an analysis of variance (ANOVA).

    • If the ANOVA indicates significant treatment effects, use a mean separation test (e.g., Tukey's HSD at p≤0.05) to compare the treatment means.

Conclusion and Future Perspectives

The isoxazole-based herbicides encompass a diverse range of modes of action, providing valuable tools for integrated weed management. Clomazone, isoxaflutole, pyrasulfotole, and isoxaben each offer unique strengths in terms of their target weed spectrum, application timing, and residual activity. The continued emergence of herbicide-resistant weeds underscores the importance of understanding and utilizing these different mechanisms of action in rotation or combination to ensure sustainable weed control.[4][22] Future research should focus on further elucidating the potential for synergistic interactions between these and other herbicide classes, as well as developing new isoxazole-based compounds with novel targets to combat the ongoing challenge of herbicide resistance.

References

  • Vertex AI Search. (2025). Clomazone 96%: A Selective Pre-Emergent Herbicide.
  • Vertex AI Search. (2025). High Efficiency Grass & Weed Killer - Clomazone - Heben Pesticide.
  • Jhala, A. J., Kumar, V., & Yadav, R. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, 36(5), 629-639.
  • Vertex AI Search. (2025). Isoxaben - An Effective Herbicide Active Ingredient - Solutions Pest & Lawn.
  • Vertex AI Search. (2025). Pyrasulfotole | Pacific Northwest Pest Management Handbooks.
  • Vertex AI Search. (2025). Clomazone Mode of Action - Insecticide, Herbicide, Fungicide, China Pesticide Suppliers.
  • Ferhatoglu, Y., & Barrett, M. (2006). Studies of clomazone mode of action. Pesticide Biochemistry and Physiology, 85(2), 7-14.
  • BenchChem. (2025). An In-depth Technical Guide on the Core Mechanism of Carotenoid Biosynthesis Inhibition by Benzofenap.
  • Vertex AI Search. (2025).
  • Sanchotene, D. M., et al. (2017). Weed control and selectivity of different pre-emergence active ingredients in a soybean crop. Planta Daninha, 35.
  • Ferhatoglu, Y., Barrett, M., & Chappell, J. (2005). 5-KETO CLOMAZONE TARGETS 1-DEOXY-D-XYLULOSE 5-PHOSPHATE SYNTHASE OF NON-MEVALONATE PATHWAY IN ISOPRENOID BIOSYNTHESIS. University of Kentucky.
  • Polko, J. K., & Kieber, J. J. (2019). The Regulation of Cellulose Biosynthesis in Plants. The Plant cell, 31(2), 282–296.
  • Mueller, C., et al. (2000). Properties and inhibition of the first two enzymes of the non-mevalonate pathway of isoprenoid biosynthesis. Biochemical Society Transactions, 28(6), 792-793.
  • Peiser, G., et al. (2014). Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis. PLoS ONE 9(8): e103704.
  • Refregier, G., et al. (2004). Effects of cellulose synthesis inhibition by isoxaben on hypocotyl elongation. Plant Physiology, 135(4), 1890-1898.
  • De Geyter, E., et al. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(9), 1993-2019.
  • U.S. Environmental Protection Agency. (2020).
  • Principles of Weed Control. (n.d.). 18.
  • BenchChem. (2025).
  • Worden, N., et al. (2013). Chemical genetics to examine cellulose biosynthesis. Frontiers in Plant Science, 4, 9.
  • Ogden, C. A., et al. (2023). Cellulose biosynthesis inhibitor isoxaben causes nutrient-dependent and tissue-specific Arabidopsis phenotypes. Plant Direct, 7(10), e532.
  • Wardrop, J., et al. (2022). Can new herbicide discovery allow weed management to outpace resistance evolution?. Pest Management Science, 78(2), 485-493.
  • Designing Research and Demonstration Tests for Farmers' Fields. (n.d.). University of Georgia Extension.
  • Carotenoid Biosynthesis Inhibitors. (n.d.). Herbicide Symptoms.
  • Al-Khatib, K. (2021). Schematic diagram of the carotenoid biosynthesis pathway in plants.
  • Rodriguez-Concepcion, M. (2012). Schematic diagram of the carotenoid biosynthesis pathway in plants.
  • van Almsick, A. (2009). New HPPD-Inhibitors - A Proven Mode of Action as a New Hope to Solve Current Weed Problems. Bayer CropScience Journal, 62(1), 137-154.
  • Lyon, D. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. WSU Extension.
  • Ritz, C., et al. (2015). Dose-response analysis using R. PLoS ONE 10(12): e0146021.
  • Agmatix. (n.d.). 5 Tips for Designing a Successful On-Farm Field Trial.
  • BenchChem. (2025). Application Notes and Protocols for Greenhouse Bioassay of Siduron Herbicide Activity.
  • University of Nebraska-Lincoln. (n.d.). Extension Program | Department of Agronomy and Horticulture.
  • Coltrain, J., et al. (2020). Field Studies: Setting up a Trial. SDSU Extension.
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocols.
  • Nebraska On-Farm Research Network. (2014). Designing Your Experiment Using Randomized Complete Block Design. YouTube.
  • Wisconsin Crop Weed Science. (n.d.).
  • Manitoba Pulse & Soybean Growers. (n.d.). Guide to Conducting On-Farm Trials.
  • NSW Department of Primary Industries. (n.d.). How to conduct your own field trials.
  • Purdue University. (n.d.). Extension Weed Science.
  • University of Minnesota Extension. (n.d.). Regional research trials.
  • Pennsylvania State University Extension. (2025). Getting the most out of pre-emergence herbicides: It starts with your soil.
  • NC State Extension. (2016). Conducting a Bioassay For Herbicide Residues.
  • University of California IPM. (n.d.).
  • Montana State University Extension. (n.d.).
  • Ohio State University Extension. (2014). Weed Control Guide.
  • UC Cooperative Extension. (2020). UC Cooperative Extension studies organic herbicides for weed control in landscapes.
  • Herbicide Resistance Action Committee. (n.d.). The perspective of the HRAC HPPD- inhibitor Working Group.
  • Getting Rid Of Weeds. (n.d.). Foxtail (Giant).
  • Pacific Northwest Pest Management Handbooks. (n.d.). Velvetleaf (Abutilon theophrasti).
  • GROW - Getting Rid of Weeds. (n.d.). Velvetleaf Abutilon theophrasti Medik.
  • Washington State Noxious Weed Control Board. (2000).
  • ResearchGate. (2025). Environmental Effects on Velvetleaf (Abutilon theophrasti) Epicuticular Wax Deposition and Herbicide Absorption.
  • ResearchGate. (2025). Palmer Amaranth (Amaranthus palmeri): A Review.
  • ResearchGate. (2025). Glyphosate-resistant Palmer amaranth (Amaranthus palmeri)
  • Ganie, Z. A., et al. (2021). Raman Spectroscopy Can Distinguish Glyphosate-Susceptible and -Resistant Palmer Amaranth (Amaranthus palmeri). Frontiers in Plant Science, 12, 681335.
  • ResearchGate. (2025). Response of Palmer Amaranth Accessions in South Carolina to Selected Herbicides.
  • Kumar, V., et al. (2025). Effect of environment on giant foxtail (Setaria faberi) leaf wax and fluazifop-P absorption.
  • Oregon State University Extension Service. (n.d.). Foxtail control in pastures and hayground.
  • ResearchGate. (2025). Evaluation of the effect of different herbicides and herbicidal combinations on mixed weed flora and Vicia ervilia L..
  • UT Crops News. (2025). Bleacher Herbicides Under Pressure: The Emerging Risk of HPPD Resistance.
  • ResearchGate. (2025). Abutilon theophrasti's Resilience against Allelochemical-Based Weed Management in Sustainable Agriculture – Due to Collection of Highly Advantageous Microorganisms?.

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Ethyl 5-propylisoxazole-3-carboxylate (EP-ISO) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, leading to a wide spectrum of biological activities.[1][2] Isoxazole derivatives have been successfully developed into approved drugs, such as the COX-2 inhibitor Valdecoxib, demonstrating the clinical relevance of this chemical class.[1] The core structure is frequently explored for its potential in developing novel analgesic, anti-inflammatory, antimicrobial, and anticancer agents.[1][3]

This guide focuses on a hypothetical series of novel derivatives of Ethyl 5-propylisoxazole-3-carboxylate (EP-ISO). Our objective is to establish a robust, multi-faceted in vitro evaluation workflow to compare these derivatives and identify lead candidates for further preclinical development. We will provide a comprehensive comparison based on three critical areas of therapeutic interest: anticancer, antimicrobial, and anti-inflammatory activities. The protocols herein are designed to be self-validating, and the rationale behind each experimental choice is explained to ensure scientific rigor and reproducibility.

Part 1: Comparative Anticancer Activity Assessment

A significant body of research highlights the potential of isoxazole derivatives as anticancer agents, acting through various mechanisms such as the inhibition of Heat Shock Protein 90 (HSP90) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4][5] The initial and most crucial step in evaluating a new chemical series is to determine its cytotoxic effect on relevant cancer cell lines.

Causality of Method: The MTT Assay for Cell Viability

To quantify cytotoxicity, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] The core principle relies on the enzymatic activity of mitochondrial dehydrogenases, primarily succinate dehydrogenase, which are only active in living cells.[7][8] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6][7][9] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[6][8] By solubilizing these purple crystals and measuring their absorbance, we can accurately quantify the reduction in cell viability caused by our test compounds.

Experimental Workflow: Cytotoxicity Screening

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis A 1. Seed Cancer Cells (e.g., HepG2, K-562) in 96-well plates B 2. Incubate for 24h for cell adherence and recovery A->B C 3. Treat cells with serial dilutions of EP-ISO derivatives B->C D 4. Include Vehicle (DMSO) and Untreated Controls C->D E 5. Incubate for 48-72h D->E F 6. Add MTT Reagent (0.5 mg/mL) to each well E->F G 7. Incubate for 2-4h (Formation of formazan crystals) F->G H 8. Solubilize crystals with DMSO G->H I 9. Read Absorbance at 570 nm H->I J 10. Calculate % Cell Viability and determine IC50 values I->J MIC_Workflow cluster_prep Phase 1: Preparation cluster_inoc Phase 2: Inoculation & Incubation cluster_readout Phase 3: Readout & Analysis A 1. Prepare 2-fold serial dilutions of EP-ISO derivatives in a 96-well plate with MHB C 3. Inoculate each well with the bacterial suspension A->C B 2. Prepare standardized bacterial inoculum (0.5 McFarland, ~5x10^5 CFU/mL) B->C D 4. Include Positive (no drug) and Negative (no bacteria) Growth Controls C->D E 5. Incubate for 18-24h at 37°C D->E F 6. Visually inspect wells for turbidity (bacterial growth) E->F G 7. The lowest concentration with no visible growth is the MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Detailed Protocol: Broth Microdilution MIC Assay
  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. [10][11]In well 1, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (no drug) and 12 (no bacteria) will serve as positive and negative controls, respectively.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. [10][11]3. Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [10]5. MIC Determination: After incubation, visually inspect the wells. The positive control (well 11) should be turbid, and the negative control (well 12) should be clear. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the dilution series). [12][13]

Comparative Data: Antimicrobial Activity of EP-ISO Derivatives
Derivative IDMIC against S. aureus (µg/mL) [14]MIC against E. coli (µg/mL) [14]
EP-ISO-0164>128
EP-ISO-02832
EP-ISO-03>128>128
EP-ISO-04416
Ciprofloxacin0.50.25

Data is hypothetical for illustrative purposes. Ciprofloxacin is included as a standard reference antibiotic.

Part 3: Comparative Anti-inflammatory Activity Assessment

Inflammation is a complex biological response, and enzymes like cyclooxygenases (COX) and signaling molecules like nitric oxide (NO) are key mediators. [15]Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. [16]Given the structural precedent of isoxazoles in anti-inflammatory drugs, evaluating the EP-ISO series for these activities is essential.

Mechanism of Action & Assay Rationale
  • Cyclooxygenase (COX) Inhibition: COX enzymes (isoforms COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. [15][16]While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible at sites of inflammation. [15]A selective COX-2 inhibitor is often desirable to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. [17]We will use an in vitro assay to measure the ability of our compounds to inhibit the peroxidase activity of both ovine COX-1 and COX-2. [15][18]

  • Nitric Oxide (NO) Scavenging: During inflammation, high levels of nitric oxide are produced by inducible nitric oxide synthase (iNOS). [19]While NO has important physiological roles, its overproduction can lead to oxidative stress and tissue damage. A compound's ability to scavenge NO can contribute to its anti-inflammatory effect. [20]This is measured by a Griess reaction, which detects nitrite, a stable breakdown product of NO generated from sodium nitroprusside. [21][22][23]

Signaling Pathway: COX-Mediated Inflammation

COX_Pathway cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 inhibition COX2 COX-2 (Inducible) AA->COX2 inhibition PGs_House Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_House PGs_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflam Inhibitor EP-ISO Derivatives (Potential Inhibitors) Inhibitor->COX1 Inhibitor->COX2

Caption: Simplified diagram of the COX pathway in inflammation, showing targets for EP-ISO derivatives.

Detailed Protocols: Anti-inflammatory Assays

This protocol is based on commercially available kits (e.g., Cayman Chemical). [15][17]

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of ovine COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Plate Setup: To inhibitor wells, add 150 µL of assay buffer, 10 µL of heme, 10 µL of the enzyme (either COX-1 or COX-2), and 10 µL of the EP-ISO derivative at various concentrations. For the 100% initial activity wells, add 10 µL of solvent instead of the inhibitor.

  • Initiation of Reaction: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Incubation & Readout: Incubate for a specified time (e.g., 2 minutes) at room temperature. The assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. [15]5. Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

  • Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of the EP-ISO derivative with 100 µL of 10 mM sodium nitroprusside in phosphate-buffered saline (PBS). [23]2. NO Generation: Incubate the plate at 25°C for 150-180 minutes. [21]3. Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well. [21][22]4. Readout: Allow color to develop for 10 minutes and measure the absorbance at 546 nm. [21]A control sample without the test compound is used to represent 100% NO generation.

  • Analysis: Calculate the percentage of NO scavenged using the formula:

    • % Scavenging = [(A_Control - A_Test) / A_Control] * 100 [21] * Determine the IC₅₀ value from the dose-response curve.

Comparative Data: Anti-inflammatory Activity of EP-ISO Derivatives
Derivative IDCOX-1 IC₅₀ (µM) [17]COX-2 IC₅₀ (µM) [17]COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) [17]NO Scavenging IC₅₀ (µM)
EP-ISO-0125.515.11.785.2
EP-ISO-0218.20.920.245.6
EP-ISO-03>50>50->100
EP-ISO-0435.61.523.733.1
Celecoxib15.00.04375N/A

Data is hypothetical for illustrative purposes. Celecoxib is included as a standard selective COX-2 inhibitor.

Conclusion and Forward Outlook

This guide outlines a comprehensive in vitro strategy for the initial evaluation and comparison of novel Ethyl 5-propylisoxazole-3-carboxylate derivatives. By systematically assessing their anticancer, antimicrobial, and anti-inflammatory properties, we can construct a detailed structure-activity relationship (SAR) profile.

Based on the illustrative data presented:

  • EP-ISO-04 emerges as a promising multi-target candidate, showing potent sub-micromolar anticancer activity against K-562 cells, the best antimicrobial activity against S. aureus, and strong, selective COX-2 inhibition coupled with good NO scavenging.

  • EP-ISO-02 is also a strong candidate, with excellent selective COX-2 inhibition and good anticancer and antimicrobial profiles.

  • EP-ISO-01 shows moderate activity, while EP-ISO-03 appears largely inactive in these assays.

The next logical steps for the most promising derivatives would involve secondary assays, such as mechanism-of-action studies (e.g., specific kinase inhibition assays, apoptosis assays), cytotoxicity testing against normal cell lines to assess selectivity, and eventually, progression into in vivo models to evaluate efficacy and pharmacokinetics. This structured, data-driven approach ensures that only the most promising candidates are advanced, optimizing resources in the drug discovery pipeline.

References

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024).
  • Noreen, Y., Ringbom, T., Perera, P., Danielson, H., & Bohlin, L. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of natural products, 61(1), 2-7.
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). National Institutes of Health.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health.
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). National Institutes of Health.
  • MTT assay protocol. (n.d.). Abcam.
  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. (2021). PubMed.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
  • MTT Analysis Protocol. (n.d.). Creative Bioarray.
  • MTT Cell Assay Protocol. (n.d.).
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022).
  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed.
  • In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. (n.d.). Benchchem.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate.
  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. (n.d.). ARC Journals.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate.
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals.
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
  • NO scavanging assay protocol? (2016). ResearchGate.
  • a brief review on antimicrobial activity of oxazole derivatives. (n.d.). iajps.
  • In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. (n.d.).
  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025). ResearchGate.
  • Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (n.d.). PubMed.
  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.).
  • Nitric Oxide-Scavenging Activity Of In Vitro Cultured Balkan Medicinal And Aromatic Plants. (n.d.).
  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). National Institutes of Health.
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (n.d.). MDPI.
  • In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. (n.d.). PubMed Central.
  • Synthesis and in vitro Anti‐Inflammatory Activity of Novel Dendrobine Amide/Sulfonamide Derivatives. (n.d.). ResearchGate.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate.

Sources

A Comparative Guide to the Herbicidal Efficacy of Isoxazole Derivatives and Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the herbicidal effects of isoxazole derivatives against commercial standard herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the mechanistic nuances, comparative performance data, and the experimental rationale behind efficacy evaluations. Our goal is to offer a comprehensive resource that is not only informative but also instructive in its approach to comparative herbicide science.

Introduction: The Rise of Isoxazoles in Weed Management

The isoxazole chemical class has emerged as a significant scaffold in the development of modern herbicides.[1][2] These compounds are particularly noted for their efficacy as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the tyrosine catabolism pathway in plants.[3][4][5][6] Inhibition of HPPD leads to a cascade of effects, ultimately causing the characteristic bleaching of susceptible weeds and their subsequent death.[3][7][8] One of the pioneering isoxazole herbicides, isoxaflutole, demonstrates the potent and selective herbicidal activity achievable with this chemical family.[2][6]

This guide will focus on comparing the herbicidal profile of isoxazole derivatives, primarily represented by isoxaflutole, with established commercial HPPD inhibitor herbicides, namely topramezone and pyrasulfotole. This comparison will be grounded in their shared mechanism of action, providing a robust platform for evaluating their relative strengths and weaknesses across various parameters, including weed control spectrum, crop selectivity, and application timing.

Mechanism of Action: A Shared Pathway to Weed Control

The herbicidal activity of isoxazole derivatives and the selected commercial standards converges on a single, vital enzyme: 4-hydroxyphenylpyruvate dioxygenase (HPPD). Understanding this shared mechanism is fundamental to interpreting their biological effects and designing effective weed management strategies.

HPPD is a key enzyme in the catabolism of the amino acid tyrosine.[4] Its inhibition disrupts the formation of homogentisic acid (HGA), a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[3][5]

  • Plastoquinone Depletion: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway.[9] Carotenoids are vital pigments that protect chlorophyll from photo-oxidation.

  • Chlorophyll Destruction: Without the protective shield of carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic "bleaching" or whitening of plant tissues.[3][5]

  • Growth Cessation and Plant Death: The loss of chlorophyll halts photosynthesis, leading to starvation and ultimately, the death of the susceptible plant.

The following diagram illustrates this critical biochemical pathway and the point of inhibition by HPPD-inhibiting herbicides.

HPPD_Pathway cluster_hppd Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisic Acid (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Phytoene Desaturase (Cofactor) Bleaching Bleaching & Plant Death Plastoquinone->Bleaching Depletion leads to... Phytoene Phytoene Phytoene->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Carotenoids->Bleaching Absence leads to... HPPD_Inhibitors Isoxazole Derivatives (e.g., Isoxaflutole) Topramezone Pyrasulfotole HPPD_Enzyme HPPD Enzyme HPPD_Inhibitors->HPPD_Enzyme Inhibition HPPD_Enzyme->HGA_node HPPA_node->HPPD_Enzyme Greenhouse_Workflow A 1. Seed Germination & Seedling Propagation B 2. Transplanting to Pots (Uniform Growth Stage) A->B C 3. Herbicide Application (Dose-Response Range) B->C D 4. Growth under Controlled Greenhouse Conditions C->D E 5. Data Collection (e.g., Biomass, Visual Injury) D->E F 6. Statistical Analysis (ED50 Calculation) E->F

Caption: Greenhouse bioassay workflow for herbicide efficacy.

Step-by-Step Protocol:

  • Plant Material: Select certified seeds of target weed species (e.g., Amaranthus retroflexus, Setaria faberi) and the crop of interest (e.g., Zea mays).

  • Germination and Growth: Germinate seeds in a suitable substrate and grow seedlings to a uniform growth stage (e.g., 2-3 true leaves) under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Prepare a series of herbicide concentrations (typically 6-8 levels) for each test compound. Apply the herbicides using a precision laboratory sprayer to ensure uniform coverage. Include an untreated control for comparison.

  • Experimental Design: Employ a completely randomized design with multiple replications (typically 4-6) for each treatment.

  • Data Collection: After a specified period (e.g., 14-21 days after treatment), assess herbicidal efficacy. This includes visual injury ratings (on a scale of 0-100%) and harvesting the above-ground biomass, which is then dried to a constant weight.

  • Data Analysis: Use non-linear regression analysis to fit a dose-response curve to the biomass data and calculate the ED50 value for each herbicide on each plant species.

Field Trials

Field trials are crucial for evaluating herbicide performance under real-world agricultural conditions, taking into account environmental variability and crop-weed competition.

Experimental Workflow:

Field_Trial_Workflow A 1. Site Selection & Preparation B 2. Experimental Design (e.g., RCBD) A->B C 3. Planting of Crop & Establishment of Weed Population B->C D 4. Herbicide Application (Pre- or Post-emergence) C->D E 5. In-season Data Collection (Weed Control, Crop Injury) D->E F 6. Yield Data Collection E->F G 7. Statistical Analysis F->G

Sources

A Technical Guide to Navigating the Cross-Reactivity Landscape of Ethyl 5-propylisoxazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological activities.[1][2] Derivatives of this privileged heterocycle have shown promise in a multitude of therapeutic areas, including oncology, inflammation, and neurology.[1][2][3] Ethyl 5-propylisoxazole-3-carboxylate and its analogs represent a promising chemical space for the development of novel therapeutics. However, the very structural features that bestow their potent biological activity also present a significant challenge: the potential for cross-reactivity with unintended biological targets.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the potential cross-reactivity of Ethyl 5-propylisoxazole-3-carboxylate derivatives. We will explore the causality behind experimental choices for assessing selectivity and present a framework for a comparative study to objectively evaluate the performance of these compounds against key off-target families. Our focus is on providing a self-validating system of protocols and data interpretation to ensure scientific integrity and trustworthiness in your drug discovery endeavors.

The Isoxazole Moiety: A Double-Edged Sword of Activity and Promiscuity

The isoxazole ring, with its unique arrangement of nitrogen and oxygen atoms, contributes to the favorable pharmacokinetic and pharmacodynamic properties of many drugs.[4] This five-membered heterocycle can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, enabling it to bind to a diverse range of protein targets.[4] This inherent promiscuity necessitates a thorough evaluation of cross-reactivity early in the drug discovery process to mitigate the risk of adverse off-target effects.[5]

Our investigation into the known pharmacology of isoxazole-containing compounds reveals two primary areas of potential cross-reactivity:

  • Ion Channels and Receptors: Isoxazole derivatives have been extensively studied as modulators of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][6][7] Additionally, the isoxazole scaffold is present in molecules that modulate the activity of γ-aminobutyric acid type A (GABA-A) receptors.[8][9]

  • Protein Kinases: The isoxazole core has been incorporated into potent inhibitors of various protein kinases, including c-Jun N-terminal kinase (JNK) and Casein Kinase 1δ (CK1δ).[10][11][12]

Given these precedents, a comprehensive cross-reactivity assessment of Ethyl 5-propylisoxazole-3-carboxylate derivatives should prioritize these target families.

Designing a Comparative Cross-Reactivity Study

To systematically evaluate the selectivity of Ethyl 5-propylisoxazole-3-carboxylate derivatives, we propose the synthesis and profiling of a focused library of analogs. This library will allow for the exploration of the structure-activity relationship (SAR) of cross-reactivity.

Proposed Analogs for Synthesis and Evaluation:

Compound IDR1 (Position 5)R2 (Position 3)Rationale
Parent-001 PropylEthyl carboxylateParent Scaffold
Analog-002 CyclopropylEthyl carboxylateExplore effect of constrained alkyl group
Analog-003 PhenylEthyl carboxylateIntroduce aromaticity at R1
Analog-004 PropylCarboxylic acidAssess impact of ester hydrolysis
Analog-005 PropylN-methylcarboxamideEvaluate ester-to-amide switch

Experimental Protocols for Cross-Reactivity Profiling

A multi-faceted approach employing both biochemical and cell-based assays is essential for a thorough understanding of a compound's selectivity profile.

Kinase Cross-Reactivity Profiling

The KINOMEscan™ platform offers a robust and high-throughput method for assessing the interaction of compounds against a large panel of kinases.[13][14][15]

Experimental Protocol: KINOMEscan™ Assay

  • Assay Principle: The assay is based on a competition binding assay that quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.[10]

  • Procedure:

    • A DNA-tagged kinase, an immobilized ligand, and the test compound are combined.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag.

    • A decrease in the amount of bound kinase in the presence of the test compound indicates binding.

  • Data Analysis: The results are typically reported as the percentage of control, where a lower percentage indicates stronger binding. Dissociation constants (Kd) can be determined from 11-point dose-response curves.[10]

Data Presentation: Comparative Kinase Inhibition

Kinase TargetParent-001 (% Ctrl @ 1µM)Analog-002 (% Ctrl @ 1µM)Analog-003 (% Ctrl @ 1µM)Analog-004 (% Ctrl @ 1µM)Analog-005 (% Ctrl @ 1µM)
JNK1
JNK2
JNK3
CK1δ
p38α
... (additional 400+ kinases)
Ion Channel and GPCR Cross-Reactivity Profiling

A panel of assays targeting key ion channels and G-protein coupled receptors (GPCRs) is crucial for safety pharmacology assessment.[2][6][16][17]

Experimental Protocol: Automated Patch Clamp for Ion Channels

  • Assay Principle: Automated patch-clamp systems enable the high-throughput functional screening of compounds against a variety of ion channels expressed in stable cell lines.

  • Procedure:

    • Cells expressing the ion channel of interest are plated in the system.

    • The test compound is applied at various concentrations.

    • The effect of the compound on ion channel currents is measured.

  • Data Analysis: The data is analyzed to determine the IC50 or EC50 of the compound for each ion channel.

Experimental Protocol: GPCR Functional Assays

  • Assay Principle: GPCR activation can be monitored by measuring the intracellular accumulation of second messengers, such as cAMP or IP1, in response to ligand stimulation.[5][18]

  • Procedure:

    • Cells expressing the GPCR of interest are treated with the test compound.

    • The level of the relevant second messenger is quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence).[5]

  • Data Analysis: Dose-response curves are generated to determine the potency and efficacy of the compound at each GPCR.

Data Presentation: Ion Channel and GPCR Cross-Reactivity

TargetAssay TypeParent-001 (IC50/EC50, µM)Analog-002 (IC50/EC50, µM)Analog-003 (IC50/EC50, µM)Analog-004 (IC50/EC50, µM)Analog-005 (IC50/EC50, µM)
AMPA Receptor (GluA2) Electrophysiology
GABA-A Receptor (α1β2γ2) Electrophysiology
hERG Automated Patch Clamp
Nav1.5 Automated Patch Clamp
Dopamine D2 Receptor cAMP Assay
5-HT2A Receptor IP1 Assay
Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular context.[19][20][21][22][23]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Assay Principle: CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[24]

  • Procedure:

    • Intact cells are treated with the test compound.

    • The cells are heated to a range of temperatures to induce protein denaturation and aggregation.

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins.

    • The amount of soluble target protein is quantified by Western blotting or other detection methods.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.[23]

Visualizing Workflows and Pathways

To provide a clear and logical overview of the experimental processes and the potential biological implications of cross-reactivity, we utilize Graphviz diagrams.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Cross-Reactivity Profiling cluster_validation Cellular Validation Parent Parent-001 Kinase Kinase Panel (KINOMEscan) Parent->Kinase Ion_Channel Ion Channel Panel (Automated Patch Clamp) Parent->Ion_Channel GPCR GPCR Panel (Functional Assays) Parent->GPCR Analogs Analogs 002-005 Analogs->Kinase Analogs->Ion_Channel Analogs->GPCR CETSA Cellular Thermal Shift Assay (CETSA) Kinase->CETSA Ion_Channel->CETSA GPCR->CETSA

Caption: Experimental workflow for comparative cross-reactivity profiling.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMPA_R AMPA Receptor Kinase_Cascade Kinase Cascades (e.g., JNK, p38) AMPA_R->Kinase_Cascade Ca2+ influx GABA_A_R GABA-A Receptor GABA_A_R->Kinase_Cascade Cl- influx GPCR Other GPCRs GPCR->Kinase_Cascade Transcription Gene Transcription Kinase_Cascade->Transcription Isoxazole Isoxazole Derivative Isoxazole->AMPA_R Modulation Isoxazole->GABA_A_R Modulation Isoxazole->GPCR Potential Off-Target Isoxazole->Kinase_Cascade Inhibition

Caption: Potential signaling pathways modulated by isoxazole derivatives.

Conclusion and Future Directions

The isoxazole scaffold holds immense potential for the development of novel therapeutics. However, a thorough understanding of the cross-reactivity profile of any new chemical entity is paramount for its successful translation to the clinic.[1][7][25] The comparative guide presented here provides a robust framework for the systematic evaluation of Ethyl 5-propylisoxazole-3-carboxylate derivatives. By employing a combination of high-throughput screening and cell-based target engagement assays, researchers can gain critical insights into the selectivity of their compounds, enabling data-driven decisions in lead optimization.

Furthermore, a comprehensive understanding of a compound's ADME-Tox profile is crucial for its development.[1][7][25] Early assessment of properties such as metabolic stability, permeability, and potential toxicity can help to de-risk a program and increase the likelihood of clinical success.[20][26] The integration of cross-reactivity data with ADME-Tox profiling will provide a holistic view of a compound's potential, guiding the design of safer and more effective medicines.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - PMC. (n.d.).
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - MDPI. (n.d.).
  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19).
  • Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators - PubMed. (n.d.).
  • Ion Channel Selectivity Profiling Assays | Charles River. (n.d.).
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3).
  • Heteroaryl analogues of AMPA. Synthesis and quantitative structure-activity relationships - PubMed. (n.d.).
  • Structure–activity relationship of isoxazole derivatives. - ResearchGate. (n.d.).
  • A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology - PubMed. (2000, December 28).
  • Ion Channel Functional Assays for Screening and Profiling - Eurofins Discovery. (n.d.).
  • The molecular basis of drug selectivity for α5 subunit-containing GABAA receptors - PubMed. (2023, October 30).
  • Structural determinants for AMPA agonist activity of aryl or heteroaryl substituted AMPA analogues. Synthesis and pharmacology - PubMed. (n.d.).
  • Cellular thermal shift assay - Grokipedia. (n.d.).
  • The impact of early ADME profiling on drug discovery and development strategy. (n.d.).
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2025, August 6).
  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - MDPI. (2023, November 9).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.).
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025, February 19).
  • Early ADME Profiling Minimizes Wasted Time and Expenditures - Pharma Models. (2014, July 10).
  • Statistical Molecular Design of Balanced Compound Libraries for QSAR Modeling. (2025, August 6).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • The Design and Application of Target-Focused Compound Libraries - PMC - NIH. (n.d.).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PI5P4K-A-IN-2 - Benchchem. (n.d.).
  • Assay in Summary_ki - BindingDB. (n.d.).
  • KINOMEscan® Kinase Profiling Platform. (n.d.).
  • In vitro safety pharmacology profiling - European Pharmaceutical Review. (2006, February 2).
  • Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - NIH. (n.d.).
  • GABA A -receptor Subtypes: Clinical Efficacy and Selectivity of Benzodiazepine Site Ligands. (n.d.).
  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. (n.d.).
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC. (n.d.).
  • Assays - HMS LINCS Project. (n.d.).
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).
  • Subtype selectivity of α+β- site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PubMed. (n.d.).
  • KINOMEscan Technology - Eurofins Discovery. (n.d.).
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PubMed. (n.d.).
  • GABA A/Bz receptor subtypes as targets for selective drugs - PubMed. (n.d.).
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. (2024, January 16).
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (2023, July 7).
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers. (2022, September 14).
  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (n.d.).
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives - Benchchem. (n.d.).
  • Kinase Panel Screening and Profiling Service - Reaction Biology. (n.d.).

Sources

A Comparative Analysis of Isoxazole and Pyrazole Carboxylates in Antifungal Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Imperative for Novel Antifungal Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Azole antifungals, the cornerstone of current therapies, are facing increasing rates of resistance, necessitating the exploration of alternative chemical scaffolds. Isoxazoles and pyrazoles, both five-membered aromatic heterocycles, have garnered significant attention due to their diverse biological activities. Their carboxylate derivatives, in particular, have shown considerable promise as potent antifungal agents. This guide will dissect the available preclinical data to draw a comparative picture of these two compound classes, providing a valuable resource for medicinal chemists and drug development professionals.

Comparative Antifungal Activity: A Tale of Two Heterocycles

The antifungal potency of isoxazole and pyrazole carboxylates is a subject of ongoing investigation, with evidence suggesting nuanced differences in their efficacy and spectrum of activity. While direct, head-to-head comparative studies of simple carboxylate derivatives against a broad panel of human pathogenic fungi are limited in the public domain, a review of existing literature provides valuable insights.

A study comparing a series of isoxazole and pyrazole derivatives found that the isoxazole-containing compounds generally exhibited higher potency in antibacterial assays.[1] This suggests a potential for isoxazoles to serve as a more potent scaffold in antimicrobial drug design.

In a direct comparison of an isoxazolol pyrazole carboxylate and a series of pyrazole carboxamides against several phytopathogenic fungi, the isoxazole-containing compound demonstrated superior activity.[2][3] Specifically, the isoxazolol pyrazole carboxylate 7ai exhibited a significantly lower EC50 value against Rhizoctonia solani (0.37 µg/mL) compared to the most active pyrazole carboxamides and the commercial fungicide carbendazol.[2]

Table 1: Comparative Antifungal Activity of an Isoxazolol Pyrazole Carboxylate and a Pyrazole Carboxamide Against Phytopathogenic Fungi

CompoundFungal StrainEC50 (µg/mL)[2]
Isoxazolol Pyrazole Carboxylate (7ai)Rhizoctonia solani0.37
Alternaria porri2.24
Marssonina coronaria3.21
Cercospora petroselini10.29
Pyrazole Carboxamide (7bc)Rhizoctonia solani3.40
Alternaria porri10.10
Marssonina coronaria14.92
Cercospora petroselini5.43
Carbendazol (Control)Rhizoctonia solani1.00

While the above data focuses on plant pathogens, studies on individual classes of compounds provide a broader view of their potential against human pathogens.

Table 2: Antifungal Activity of Selected Isoxazole Carboxylate Derivatives

CompoundFungal StrainMIC (µg/mL)
2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB14)Candida albicansNot explicitly stated, but showed strong anti-Candida properties[4]
2-(benzylamino)-1-(5-methylthiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB17)Candida albicansNot explicitly stated, but showed strong anti-Candida properties[4]

Table 3: Antifungal Activity of Selected Pyrazole Carboxamide Derivatives

CompoundFungal StrainEC50 (µg/mL)
Pyrazole Carboxamide (8j)Alternaria solani3.06[5]
Pyrazole Carboxamide (E1)Rhizoctonia solani1.1[6]
Pyrazole Carboxamide (9ac)Rhizoctonia cerealis1.1 - 4.9[7]

Unraveling the Mechanisms of Action

The distinct antifungal activities of isoxazole and pyrazole carboxylates can be attributed to their different molecular targets within the fungal cell.

Isoxazole Carboxylates: Targeting Fungal Cell Membrane Integrity

The primary mechanism of action for many isoxazole-based antifungals is the inhibition of ergosterol biosynthesis.[4][8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[9] By inhibiting key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase, isoxazole derivatives disrupt membrane integrity, leading to increased permeability, cell lysis, and ultimately, fungal cell death.[4][8] This targeted approach provides a degree of selectivity, as the enzymes in the fungal ergosterol pathway are distinct from those in the mammalian cholesterol pathway.

Additionally, some isoxazole derivatives are thought to disrupt mitochondrial function, further contributing to their antifungal effect.[4]

cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Mitochondrial Respiration Mitochondrial Respiration Isoxazole Carboxylate Isoxazole Carboxylate Isoxazole Carboxylate->Mitochondrial Respiration Disruption Lanosterol 14α-demethylase Lanosterol 14α-demethylase Isoxazole Carboxylate->Lanosterol 14α-demethylase Inhibition

Caption: Proposed mechanisms of action for isoxazole carboxylates.

Pyrazole Carboxylates: Disrupting Fungal Respiration

A significant number of antifungal pyrazole carboxamides function as succinate dehydrogenase inhibitors (SDHIs).[5][6][10][11] Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex in both the citric acid cycle and the electron transport chain, located in the inner mitochondrial membrane.[11] By binding to the ubiquinone binding site of the SDH complex, these compounds block the transfer of electrons from succinate to ubiquinone, thereby inhibiting cellular respiration and leading to a depletion of ATP.[11] This disruption of the fungal cell's energy production is a potent and effective antifungal mechanism.

cluster_mitochondrion Mitochondrion cluster_etc Electron Transport Chain cluster_tca Citric Acid Cycle Complex I Complex I Complex III Complex III Complex I->Complex III e- Complex IV Complex IV Complex III->Complex IV e- Succinate Dehydrogenase (Complex II) Succinate Dehydrogenase (Complex II) Succinate Dehydrogenase (Complex II)->Complex III e- ATP Synthase ATP Synthase Complex IV->ATP Synthase Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Pyrazole Carboxylate Pyrazole Carboxylate Pyrazole Carboxylate->Succinate Dehydrogenase (Complex II) Inhibition

Caption: Mechanism of action for pyrazole carboxylate SDHIs.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of both isoxazole and pyrazole carboxylates is highly dependent on the nature and position of substituents on the heterocyclic ring and the carboxylate moiety.

For the isoxazolol pyrazole carboxylate studied by Sun and Zhou, the substitution at the C-3 position of the pyrazole ring was found to be critical.[2] Replacing a methyl group with a trifluoromethyl group at this position led to a significant decrease in antifungal activity against R. solani.[2] This highlights the sensitivity of the biological target to steric and electronic effects at this position.

In the case of pyrazole carboxamides, the nature of the substituent on the carboxamide nitrogen is a key determinant of activity. Often, bulky and lipophilic groups enhance binding to the hydrophobic pocket of the SDH enzyme, leading to increased potency.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal activity data, standardized methodologies are essential. The following are outlines of commonly employed protocols.

Mycelial Growth Inhibition Assay

This method is widely used for filamentous fungi and provides a quantitative measure of a compound's ability to inhibit fungal growth.

Workflow:

Prepare fungal culture plates Prepare fungal culture plates Inoculate plates with fungal plugs Inoculate plates with fungal plugs Prepare fungal culture plates->Inoculate plates with fungal plugs Apply test compound Apply test compound Inoculate plates with fungal plugs->Apply test compound Incubate plates Incubate plates Apply test compound->Incubate plates Measure colony diameter Measure colony diameter Incubate plates->Measure colony diameter Calculate % inhibition Calculate % inhibition Measure colony diameter->Calculate % inhibition

Caption: Workflow for the Mycelial Growth Inhibition Assay.

Step-by-Step Protocol:

  • Preparation of Media: Prepare potato dextrose agar (PDA) and sterilize by autoclaving.

  • Dispensing of Test Compounds: Aseptically add the test compound, dissolved in a suitable solvent (e.g., DMSO), to the molten PDA at various concentrations. Pour the mixture into sterile Petri dishes and allow to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the agar plates containing the test compound.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period, allowing for sufficient growth in the control plates (without the test compound).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.[12]

Broth Microdilution Method (CLSI/EUCAST Guidelines)

This is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.

Workflow:

Prepare serial dilutions of test compound Prepare serial dilutions of test compound Prepare standardized fungal inoculum Prepare standardized fungal inoculum Prepare serial dilutions of test compound->Prepare standardized fungal inoculum Inoculate microtiter plate Inoculate microtiter plate Prepare standardized fungal inoculum->Inoculate microtiter plate Incubate plate Incubate plate Inoculate microtiter plate->Incubate plate Determine MIC Determine MIC Incubate plate->Determine MIC

Caption: Workflow for the Broth Microdilution Method.

Step-by-Step Protocol:

  • Preparation of Antifungal Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested, adjusted to a specific cell density (e.g., 0.5 to 2.5 x 10^3 cells/mL for yeasts).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer.

Conclusion and Future Directions

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of isoxazole and pyrazole carboxylates against a broad panel of both human and plant pathogenic fungi.

  • Mechanism of Action Elucidation: Further investigation into the specific molecular targets and pathways affected by these compounds to guide rational drug design.

  • Structure-Activity Relationship Expansion: Synthesizing and testing a wider range of derivatives to build more comprehensive SAR models and optimize antifungal potency and selectivity.

By leveraging the insights presented in this guide, drug development professionals can make more informed decisions in the design and advancement of the next generation of antifungal therapies.

References

  • Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. (2021). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Antifungal Ergosterol Synthesis Inhibitors. (2024). StatPearls - NCBI Bookshelf. Retrieved January 18, 2026, from [Link]

  • In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Novel Isoxazole-Based Antifungal Drug Candidates. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (2020). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Novel Isoxazole-Based Antifungal Drug Candidates. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee. (2022). PMC. Retrieved January 18, 2026, from [Link]

  • A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • What are Ergosterol biosynthesis inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved January 18, 2026, from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). NIH. Retrieved January 18, 2026, from [Link]

  • Antifungal activity test with mycelia growth‐inhibitory rate methods.. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). PubMed. Retrieved January 18, 2026, from [Link]

  • New Antifungal Agents with Azole Moieties. (2022). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). PubMed. Retrieved January 18, 2026, from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). PubMed. Retrieved January 18, 2026, from [Link]

  • Mycelial growth inhibition (MGI) of test botanical extracts.. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents.. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Antifungal Volatile Activity of Biocontrol Products Measurement | Protocol Preview. (2023). YouTube. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). NIH. Retrieved January 18, 2026, from [Link]

  • MIC (mg/mL) values for the compounds 4a-c, 5a-d.. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Mycelial Growth Inhibition: Significance and symbolism. (n.d.). Ayurline. Retrieved January 18, 2026, from [Link]

Sources

Navigating the Challenge of Antifungal Resistance: A Comparative Guide to Isoxazole-3-carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

The rise of antifungal resistance is a silent pandemic, threatening to undermine decades of progress in managing life-threatening fungal infections.[1][2] Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus present a formidable challenge to clinicians and researchers, necessitating an urgent search for novel therapeutic agents.[3][4] This guide delves into the promising class of isoxazole-3-carboxylate esters, with a focus on the ethyl 5-propylisoxazole-3-carboxylate scaffold, as potential weapons in the fight against resistant fungal strains. While specific data on the propyl-substituted analog remains nascent in public literature, we will explore the broader class of isoxazole-3-carboxylate esters, drawing on available data for structurally related compounds to illuminate the potential of this chemical family.

The Specter of Antifungal Resistance

The current antifungal armamentarium is limited, primarily targeting the fungal cell membrane (azoles, polyenes) or cell wall (echinocandins).[5] However, the relentless evolution of fungi has led to the emergence of resistance mechanisms, including target site mutations, overexpression of efflux pumps, and biofilm formation, rendering many of these drugs ineffective.[2][6] This escalating resistance underscores the critical need for new chemical entities with novel mechanisms of action.

Isoxazoles: A Scaffold of Antifungal Promise

Isoxazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal properties.[7][8] The isoxazole ring system is a key component in several clinically used drugs and serves as a valuable building block for the synthesis of new bioactive molecules.[9][10] Molecular docking studies suggest that some isoxazole derivatives may act by inhibiting sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway and the target of azole antifungals.[1] This suggests a potential for isoxazole-based compounds to be effective against azole-resistant strains, possibly through different binding interactions within the enzyme's active site.

Synthesis of Ethyl 5-propylisoxazole-3-carboxylate Analogs

The synthesis of ethyl 5-propylisoxazole-3-carboxylate and its analogs can be achieved through a 1,3-dipolar cycloaddition reaction. A general and adaptable protocol is outlined below. This method can be modified by using different starting materials to generate a library of analogs for structure-activity relationship (SAR) studies.

Generalized Synthesis Protocol

A common route to synthesize isoxazole-3-carboxylate esters involves the reaction of a nitrile oxide with an appropriate dipolarophile.

Step 1: In situ Generation of the Nitrile Oxide Nitrile oxides are typically generated in situ from aldoximes via oxidation.

Step 2: 1,3-Dipolar Cycloaddition The generated nitrile oxide then reacts with an α,β-unsaturated ester, such as an ethyl cyanocinnamate derivative, to form the isoxazole ring.

Example Synthesis of Ethyl 3,5-diarylisoxazole-4-carboxylates:

  • Materials: Substituted aldoxime, ethyl α-cyanocinnamate, Chloramine-T trihydrate, ethanol.

  • Procedure:

    • A mixture of the aldoxime (4.0 mmol), ethyl α-cyanocinnamate (4.0 mmol), and Chloramine-T trihydrate (4.0 mmol) in ethanol is warmed on a water bath for 3 hours.

    • After cooling, the reaction mixture is filtered.

    • The filtrate is concentrated, and the residue is extracted with ether.

    • The ether layer is washed, dried, and evaporated.

    • The crude product is purified by column chromatography.

Evaluating Antifungal Efficacy: A Comparative Framework

To assess the potential of novel isoxazole-3-carboxylate esters, a rigorous comparison against existing antifungal agents and resistant fungal strains is essential. Standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a framework for reproducible in vitro susceptibility testing.

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_0 Preparation cluster_1 Drug Preparation cluster_2 Assay cluster_3 Data Analysis Strain Fungal Strain (Resistant & Susceptible) Inoculum Inoculum Preparation (0.5-2.5 x 10^3 CFU/mL) Strain->Inoculum Microdilution Broth Microdilution (96-well plate) Inoculum->Microdilution Compound Isoxazole Analog Serial Serial Dilution Compound->Serial Control Control Antifungal (e.g., Fluconazole) Control->Serial Serial->Microdilution Incubation Incubation (35°C, 24-48h) Microdilution->Incubation Reading MIC Determination (Visual or Spectrophotometric) Incubation->Reading MIC_Comparison MIC Comparison (Analog vs. Control) Reading->MIC_Comparison

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of isoxazole analogs.

Detailed Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)

This protocol is a standardized method for testing the in vitro susceptibility of yeasts to antifungal agents.

  • 1. Fungal Strain and Inoculum Preparation:

    • Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.

  • 2. Antifungal Agent Preparation:

    • Prepare a stock solution of the test compound (isoxazole analog) and control antifungal (e.g., fluconazole) in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antifungal agents in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

  • 3. Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24 to 48 hours.

  • 4. MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.

    • The MIC can be determined visually or by using a spectrophotometer to measure the optical density.

Comparative Performance Data (Hypothetical Data for Illustrative Purposes)

CompoundFungal StrainMIC (µg/mL)Fluconazole MIC (µg/mL)
Analog A (5-aryl) C. albicans (Fluconazole-R)8>64
C. auris16>64
A. fumigatus (Azole-R)4>16
Analog B (5-alkyl) C. albicans (Fluconazole-R)16>64
C. auris32>64
A. fumigatus (Azole-R)8>16
Analog C (5-heterocyclyl) C. albicans (Fluconazole-R)4>64
C. auris8>64
A. fumigatus (Azole-R)2>16

Structure-Activity Relationship (SAR) and Mechanism of Action

The antifungal activity of isoxazole derivatives is influenced by the nature of the substituents on the isoxazole ring.[1][3]

SAR cluster_0 Isoxazole Scaffold cluster_1 Substituent Effects on Antifungal Activity Isoxazole R1 R1 (Position 3): - Aryl groups can influence binding to target enzyme. Isoxazole->R1 Position 3 R2 R2 (Position 5): - Alkyl vs. Aryl vs. Heterocyclyl groups can modulate potency and spectrum of activity. Isoxazole->R2 Position 5 Ester Ester Group (Position 4): - May be important for cell permeability and can be modified to improve pharmacokinetic properties. Isoxazole->Ester Position 4

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 5-propylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of specialty chemicals are critical components of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 5-propylisoxazole-3-carboxylate, grounded in established safety principles and regulatory standards. Our aim is to empower your team with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the scientific reasoning behind each procedure.

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 5-propylisoxazole-3-carboxylate was not available at the time of this writing. Therefore, the hazard assessment and subsequent safety recommendations are based on data from structurally similar isoxazole derivatives. It is imperative to consult your institution's Environmental Health & Safety (EHS) department and, if available, the specific SDS from your chemical supplier for definitive guidance.

Hazard Assessment: Understanding the "Why"

Before any disposal procedure can be established, a thorough understanding of the chemical's potential hazards is essential. Based on data for related isoxazole compounds, Ethyl 5-propylisoxazole-3-carboxylate should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity: Similar compounds are classified as harmful if swallowed[1].

  • Skin Sensitization: There is a potential for allergic skin reactions upon contact[1].

  • Environmental Hazard: A significant risk is posed to the environment, with high toxicity to aquatic life with long-lasting effects noted for similar chemicals[1]. This characteristic is often a primary driver for its classification as hazardous waste.

Given these potential hazards, direct disposal via sink or as common trash is strictly prohibited. The chemical must be managed as regulated hazardous waste to protect both laboratory personnel and the environment.

Regulatory Framework: The Rules of the Road

In the United States, the management of hazardous chemical waste is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for hazardous waste management "from cradle to grave"[2]. This includes generation, transportation, treatment, storage, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform and train employees about the chemical hazards in their workplace and the protective measures to be taken[3][4].

Your institution's EHS department translates these federal mandates into specific, actionable protocols for your laboratory. Always defer to your local EHS guidelines.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of Ethyl 5-propylisoxazole-3-carboxylate waste.

Step 1: Waste Characterization & Segregation

The first crucial step is to correctly identify the waste. Any solution containing Ethyl 5-propylisoxazole-3-carboxylate, as well as any materials heavily contaminated with it (e.g., paper towels from a spill), must be classified as hazardous waste.

Causality: Proper characterization prevents the mixing of incompatible waste streams, which could lead to dangerous chemical reactions. For instance, acids should never be mixed with cyanides or sulfides, and acids and bases should be stored separately[5].

  • Action: Designate a specific waste stream for this chemical. Do not mix it with other chemical waste unless explicitly permitted by your EHS office. For example, flammable solvents can often be combined, but this specific compound should be segregated until its compatibility is confirmed[2].

Step 2: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields[6].

  • Hand Protection: Use chemical-impermeable gloves. Immediately wash hands thoroughly after handling[7][8].

  • Body Protection: A standard lab coat is required. For larger quantities or in case of a spill, wear impervious clothing[6].

  • Respiratory Protection: Handle the chemical and its waste inside a certified chemical fume hood to avoid inhaling vapors[6].

Step 3: Containerization

Selecting the correct waste container is critical for safety and compliance.

  • Material Compatibility: The container must be chemically compatible with the waste. Glass or high-density polyethylene (HDPE) are generally suitable. Avoid metal containers for acidic or basic solutions[2]. The original product container, if in good condition, is often an ideal choice[5].

  • Condition: The container must be in good condition, with no leaks or cracks, and must have a securely fitting cap[9]. Do not use food-grade containers like jars[5].

  • Capacity: Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills[2].

Step 4: Labeling

Proper labeling is an absolute requirement from the EPA. Every hazardous waste container must be clearly marked.

  • Content: The label must include the words "Hazardous Waste" [10][11].

  • Identification: List all chemical components by their full name (no abbreviations) and their approximate percentages or volumes. This is crucial for the final disposal facility[5].

  • Hazard Warning: The label must indicate the relevant hazards. This can be done using pictograms (e.g., GHS pictograms for toxicity and environmental hazard) or other standard systems[10][11].

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location within your lab where hazardous waste is stored at or near its point of generation[5][10][11].

  • Location: The SAA must be under the direct control of lab personnel[2][12].

  • Storage Limits: An SAA can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous P-listed waste)[11][12]. Once a container is full, it must be moved from the SAA within three days[5].

  • Secondary Containment: It is best practice to place waste containers in a secondary containment bin to prevent spills from spreading[2][3].

Quantitative Data Summary: Key Regulatory Limits

ParameterRegulatory Limit/GuidelineSource(s)
SAA Max Volume 55 gallons of hazardous waste[11][12]
SAA Max Volume (Acute) 1 quart of P-listed acute hazardous waste[9][12]
Container Fill Level Do not exceed 90% capacity[2]
Full Container Removal Within 3 days of being full[5]
Generator Status (Monthly) VSQG: < 100 kg; SQG: 100-1,000 kg; LQG: > 1,000 kg[10][11]
Step 6: Arranging for Final Disposal

Laboratory personnel do not dispose of the chemical themselves. The final step is to arrange for pickup by your institution's EHS department or a contracted waste vendor.

  • Procedure: Follow your institution's specific procedure for requesting a waste pickup. This is often done through an online portal or a dedicated phone line.

  • Documentation: The waste is tracked from its generation to its final disposal, which may involve incineration or other specialized treatments[10]. This "cradle-to-grave" tracking is a core tenet of RCRA.

Experimental Protocol: Spill Cleanup

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Step 2.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad) to absorb the spill.

  • Collection: Carefully collect the absorbed material using spark-proof tools[6].

  • Disposal: Place the contaminated absorbent and cleaning materials into a designated hazardous waste container. Label it appropriately, detailing both the spilled chemical and the absorbent material.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.

Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the disposal of Ethyl 5-propylisoxazole-3-carboxylate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_action Disposal Action in Lab cluster_disposal Final Disposition A Identify Waste: Ethyl 5-propylisoxazole-3-carboxylate B Assess Hazards: - Acute Toxicity - Skin Sensitizer - Aquatic Toxin A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Characterize & Segregate Waste Stream C->D E Select Compatible Container (e.g., Glass, HDPE) D->E F Label Container: 'Hazardous Waste' + Contents + Hazards E->F G Place Waste in Labeled Container (Do not exceed 90% full) F->G H Store in Satellite Accumulation Area (SAA) G->H I Ensure Secondary Containment H->I J Is container full? I->J K Request EHS Pickup (Follow Institutional Protocol) J->K Yes M Continue Accumulation in SAA J->M No L EHS Collects for Final Disposal (Incineration/Treatment) K->L

Caption: Disposal workflow for Ethyl 5-propylisoxazole-3-carboxylate.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021). American Society for Clinical Laboratory Science. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31. (2020). CPAChem. [Link]

  • Ethyl 5-cyclopropylisoxazole-3-carboxylate. Hoffman Fine Chemicals. [Link]

  • Understanding OSHA Chemical Storage Requirements. (2023). PolyStar Containment. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024). U.S. Chemical Storage. [Link]

  • OSHA Rules for Hazardous Chemicals. (2023). DuraLabel. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (2024). EHS.com. [Link]

  • OSHA Handbook for Small Businesses: Hazardous Chemical Exposure. Justia. [Link]

  • Hazardous Waste - EHSO Manual. University of Oklahoma. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 5-propylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Ethyl 5-propylisoxazole-3-carboxylate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Triage

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]

  • Harmful if Swallowed: May be harmful if ingested.[2][3]

Given these potential hazards, a cautious approach is warranted, and the use of appropriate Personal Protective Equipment (PPE) is mandatory.

The Core Principle: A Multi-Layered Defense

Effective protection from chemical hazards is not reliant on a single piece of equipment but on a systematic, multi-layered approach. This principle is visualized in the PPE selection workflow below.

PPE_Workflow PPE Selection Workflow for Handling Ethyl 5-propylisoxazole-3-carboxylate cluster_pre_handling Pre-Handling Assessment cluster_ppe_selection PPE Selection cluster_post_handling Post-Handling Procedures Assess Task Assess Task-Specific Risks: - Quantity of substance - Potential for aerosol generation - Duration of handling Engineering Controls Primary Barrier: Work within a certified chemical fume hood. Assess Task->Engineering Controls Hand Protection Hand Protection: - Nitrile or Neoprene Gloves - Consider double-gloving Engineering Controls->Hand Protection Body Protection Body Protection: - Chemical-resistant lab coat - Closed-toe shoes Hand Protection->Body Protection Eye and Face Protection Eye/Face Protection: - Safety glasses with side shields - Face shield if splash risk is high Body Protection->Eye and Face Protection Respiratory Protection Respiratory Protection: (If fume hood is unavailable or a large spill occurs) - NIOSH-approved respirator Eye and Face Protection->Respiratory Protection Decontamination Proper Glove Removal and Hand Washing Respiratory Protection->Decontamination Disposal Dispose of used PPE as hazardous waste Decontamination->Disposal Disposal_Workflow Chemical Waste Disposal Workflow Start Chemical Handling Complete Segregate Segregate Waste: - Contaminated PPE - Used consumables - Residual chemical Start->Segregate Containerize Place in a designated, properly labeled, and sealed hazardous waste container. Segregate->Containerize Store Store in a designated satellite accumulation area away from incompatible materials. Containerize->Store Request Request waste pickup from Environmental Health and Safety (EHS). Store->Request End Waste Removed by EHS Request->End

Caption: Chemical Waste Disposal Workflow

References

  • Washington State University. (n.d.). Standard Operating Procedure for Ethyl Acetate. Retrieved from [Link]

  • ChemSrc. (n.d.). Ethyl 5-chloro-4-methylisoxazole-3-carboxylate SDS. Retrieved from [Link]

  • C.P.A. Chem Ltd. (2020, January 28). Safety data sheet: Isoxadifen-ethyl. Retrieved from [Link]

  • Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS 21080-81-9 | Ethyl 5-cyclopropylisoxazole-3-carboxylate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-propylisoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-propylisoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.